molecular formula C19H16FN5O2 B12408619 PF-07059013 CAS No. 2435610-93-6

PF-07059013

Número de catálogo: B12408619
Número CAS: 2435610-93-6
Peso molecular: 365.4 g/mol
Clave InChI: CLEFVPILGAPOTG-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-07059013 is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2435610-93-6

Fórmula molecular

C19H16FN5O2

Peso molecular

365.4 g/mol

Nombre IUPAC

6-[(1S)-1-(2-amino-6-fluoroquinolin-3-yl)oxyethyl]-5-pyrazol-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C19H16FN5O2/c1-11(18-15(5-6-17(26)24-18)25-8-2-7-22-25)27-16-10-12-9-13(20)3-4-14(12)23-19(16)21/h2-11H,1H3,(H2,21,23)(H,24,26)/t11-/m0/s1

Clave InChI

CLEFVPILGAPOTG-NSHDSACASA-N

SMILES isomérico

C[C@@H](C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N

SMILES canónico

CC(C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N

Origen del producto

United States

Foundational & Exploratory

PF-07059013: A Non-Covalent Allosteric Modulator of Hemoglobin for the Treatment of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sickle cell disease (SCD) is a debilitating genetic disorder initiated by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape. This morphological change is central to the pathophysiology of SCD, resulting in chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. PF-07059013 is an investigational, orally administered, non-covalent allosteric modulator of hemoglobin designed to directly counteract this primary pathological event. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with hemoglobin, the resultant impact on oxygen affinity, and its effects on the hematological parameters in a preclinical model of sickle cell disease. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action

This compound functions as a non-covalent, allosteric modulator of sickle hemoglobin (HbS).[1] Its primary mechanism of action is to stabilize the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[2] By binding to HbS, this compound increases the affinity of hemoglobin for oxygen.[2] This heightened oxygen affinity shifts the oxygen-hemoglobin dissociation curve to the left, meaning that at any given partial pressure of oxygen, a higher percentage of hemoglobin remains saturated with oxygen.

The polymerization of deoxy-HbS is the molecular basis of sickle cell disease.[2][3] This process is highly dependent on the concentration of deoxygenated HbS.[2] By stabilizing the R-state and thereby reducing the concentration of deoxy-HbS, this compound directly inhibits the polymerization of HbS.[2] This inhibition of polymerization prevents the sickling of red blood cells, which in turn is expected to ameliorate the downstream clinical manifestations of SCD, such as hemolytic anemia and vaso-occlusive crises.[2]

Signaling Pathway of this compound Action

Mechanism of Action of this compound in Sickle Cell Disease cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Clinical Outcome This compound This compound HbS (T-state, deoxygenated) HbS (T-state, deoxygenated) This compound->HbS (T-state, deoxygenated) Binds non-covalently HbS (R-state, oxygenated) HbS (R-state, oxygenated) HbS (T-state, deoxygenated)->HbS (R-state, oxygenated) Conformational Shift HbS Polymerization HbS Polymerization HbS (T-state, deoxygenated)->HbS Polymerization Initiates HbS (R-state, oxygenated)->HbS Polymerization Inhibits RBC Sickling RBC Sickling HbS Polymerization->RBC Sickling Hemolysis Hemolysis RBC Sickling->Hemolysis Vaso-occlusion Vaso-occlusion RBC Sickling->Vaso-occlusion Improved Anemia Improved Anemia Hemolysis->Improved Anemia Reduction leads to Reduced Pain Crises Reduced Pain Crises Vaso-occlusion->Reduced Pain Crises Reduction leads to

Caption: Molecular cascade of this compound action.

Binding Site and Molecular Interactions

Crystallographic studies have revealed that this compound exhibits a ditopic binding mode, with two molecules of the compound binding to one hemoglobin tetramer.[2] The binding sites are located at the interface of the two α-subunits, near the N-terminus.[3] This binding is non-covalent in nature.[3]

The binding of this compound to this site induces a conformational change that stabilizes the R-state of hemoglobin. This allosteric modulation is achieved through a series of hydrogen bonds and other non-covalent interactions with amino acid residues in the binding pocket.[3] Specifically, interactions have been noted with residues such as Asn78 and Arg141.[3] Additionally, non-classical hydrogen bonds have been observed between the aryl C-H of the compound and the carbonyl oxygen of αLeu2, and between the N-linked pyrazole C-H and the carbonyl oxygen of αVal73.[3]

This compound Binding Site on Hemoglobin

Schematic of this compound Binding to Hemoglobin α-Subunits cluster_alpha1 α1-Subunit cluster_alpha2 α2-Subunit Asn78_a1 Asn78 Arg141_a1 Arg141 Leu2_a1 Leu2 (C=O) Val73_a2 Val73 (C=O) This compound This compound This compound->Asn78_a1 H-bond This compound->Arg141_a1 H-bond This compound->Leu2_a1 Non-classical H-bond This compound->Val73_a2 Non-classical H-bond

Caption: this compound non-covalent interactions at the α-subunit interface.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in the Townes mouse model of sickle cell disease.[2] Oral administration of this compound at a dose of 200 mg/kg twice daily for 15 days resulted in significant improvements in key hematological and disease-relevant parameters.[2]

ParameterVehicleThis compound% Change
Hemoglobin Oxygen Affinity
p50 (mmHg)--↓ 53.7% (±21.2%)
p20 (mmHg)--↓ 84.4% (±2.6%)
Red Blood Cell Health
Sickling (%)--↓ 37.8% (±9%)
Hematological Parameters
Hemoglobin (g/dL)--↑ 42.4% (±4.2%)
Hematocrit (%)--↑ 30.9% (±0.7%)
Red Blood Cell Count--↑ 39.2% (±9.3%)
Reticulocytes (%)--↓ 54.7% (±2.4%)

Table 1: Summary of Preclinical Efficacy Data for this compound in Townes SCD Mice. [2]

Experimental Protocols

In Vivo Efficacy in Townes Mouse Model of Sickle Cell Disease

Objective: To evaluate the effect of this compound on hematological parameters and red blood cell sickling in a mouse model of SCD.

Methodology:

  • Animal Model: Townes SCD model mice (SS genotype) were used.[2]

  • Dosing: this compound was administered orally via gavage twice daily at a dose of 200 mg/kg for 15 consecutive days. A vehicle control group was also included.[2]

  • Sample Collection: At the end of the 15-day treatment period, blood samples were collected from the mice for analysis.

  • Hematological Analysis: Complete blood counts, including hemoglobin, hematocrit, red blood cell count, and reticulocyte count, were determined using an automated hematology analyzer.

  • Hemoglobin Oxygen Affinity: The partial pressure of oxygen at which hemoglobin is 50% (p50) and 20% (p20) saturated was measured from whole blood using a Hemox Analyzer.[2]

  • Red Blood Cell Sickling Assay:

    • Whole blood was subjected to stringent hypoxic conditions.

    • The morphology of the red blood cells was assessed by microscopy.

    • The percentage of sickled cells was quantified.[2]

In Vitro Hemoglobin Oxygen Affinity Assay

Objective: To determine the effect of this compound on the oxygen affinity of purified hemoglobin.

Methodology:

  • Hemoglobin Preparation: Purified human hemoglobin S is used.

  • Compound Incubation: A solution of purified hemoglobin is incubated with varying concentrations of this compound or a vehicle control.

  • Oxygen Equilibrium Curve Generation:

    • The hemoglobin-compound mixture is introduced into a Hemox Analyzer.

    • The sample is first fully oxygenated (saturated with O₂) and then deoxygenated with a continuous flow of nitrogen (N₂).

    • The instrument continuously measures the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (% sat) to generate an oxygen equilibrium curve.

  • Data Analysis: The p50 value (the pO₂ at which hemoglobin is 50% saturated) is calculated from the oxygen equilibrium curve. A decrease in p50 indicates an increase in oxygen affinity.

Experimental Workflow

Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Townes Mice) Purified HbS Purified HbS This compound Incubation This compound Incubation Purified HbS->this compound Incubation Hemox Analyzer Hemox Analyzer This compound Incubation->Hemox Analyzer p50 Determination p50 Determination Hemox Analyzer->p50 Determination Oral Dosing (15 days) Oral Dosing (15 days) Blood Collection Blood Collection Oral Dosing (15 days)->Blood Collection Hematology Analysis Hematology Analysis Blood Collection->Hematology Analysis Sickling Assay (Hypoxia) Sickling Assay (Hypoxia) Blood Collection->Sickling Assay (Hypoxia) p50/p20 Measurement p50/p20 Measurement Blood Collection->p50/p20 Measurement

References

A Technical Guide to Noncovalent Modulators of Hemoglobin S Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental evaluation, and clinical data related to noncovalent modulators of hemoglobin S (HbS) polymerization, a critical therapeutic strategy for sickle cell disease (SCD).

Introduction to Sickle Cell Disease and Hemoglobin S Polymerization

Sickle cell disease is a genetic blood disorder characterized by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as hemoglobin S. Under deoxygenated conditions, HbS molecules polymerize into rigid, fibrous structures. This polymerization is the central pathogenic event in SCD, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. These deformed cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), chronic hemolytic anemia, and progressive end-organ damage.

Noncovalent modulators of HbS polymerization represent a promising class of therapeutics that directly target this underlying cause of SCD. Unlike covalent modifiers, these agents bind reversibly to hemoglobin, offering a potentially safer and more controlled therapeutic approach. This guide will focus on the mechanism, preclinical and clinical data, and experimental evaluation of key noncovalent HbS polymerization inhibitors.

Mechanism of Action of Noncovalent HbS Polymerization Modulators

The primary mechanism of action of the leading noncovalent HbS polymerization modulators is to stabilize the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. By favoring the R-state, these molecules allosterically inhibit the conformational changes that lead to the polymerization of deoxygenated HbS (T-state). This stabilization effectively reduces the concentration of polymerization-prone deoxy-HbS, thus delaying or preventing the formation of HbS polymers and subsequent RBC sickling.

cluster_0 Deoxygenated State (T-state) cluster_1 Oxygenated State (R-state) Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization Oxy_HbS Oxygenated HbS Deoxy_HbS->Oxy_HbS Oxygenation Sickling RBC Sickling Polymerization->Sickling VOC Vaso-occlusive Crisis Sickling->VOC Modulator Noncovalent Modulator (e.g., Voxelotor) Modulator->Oxy_HbS Binds and Stabilizes

Mechanism of Action of Noncovalent HbS Polymerization Inhibitors.

Key Noncovalent Modulators of HbS Polymerization

Voxelotor (GBT440)

Voxelotor (Oxbryta®) is a first-in-class, orally bioavailable small molecule that noncovalently and reversibly binds to the N-terminal valine of the α-globin chain of hemoglobin. This binding stabilizes the R-state of HbS, increasing its oxygen affinity and inhibiting polymerization.[1][2]

The pivotal Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) study evaluated the efficacy and safety of Voxelotor in patients with SCD.[3][4][5][6]

Table 1: Key Efficacy Outcomes of the HOPE Study at 24 and 72 Weeks

OutcomeVoxelotor 1500 mgVoxelotor 900 mgPlacebo
Hemoglobin Response (>1 g/dL increase from baseline) at Week 24 51%33%7%
Mean Change in Hemoglobin from Baseline at Week 72 (g/dL) 1.00.50.0
Annualized Incidence of Vaso-Occlusive Crises 2.772.763.19
Reduction in Indirect Bilirubin at Week 24 Significant--
Reduction in Reticulocyte Percentage at Week 24 Significant--

Data compiled from multiple sources reporting on the HOPE trial.[3][4][7]

GBT021601 (Osivelotor)

GBT021601 is a next-generation HbS polymerization inhibitor with a similar mechanism of action to Voxelotor but with improved pharmacokinetic properties, potentially allowing for greater efficacy at lower doses.[8][9]

Phase 1/2 studies have shown promising results for GBT021601.

Table 2: Preliminary Efficacy Data for GBT021601 in Patients with SCD

OutcomeGBT021601 (100 mg daily)
Mean Hemoglobin Occupancy >30%
Mean Increase in Hemoglobin 2.3 g/dL
Maximum Increase in Hemoglobin 3.1 g/dL

Data from a Phase 1 study in six adult SCD patients.[10][11]

PF-07059013

This compound is another novel, orally bioavailable, noncovalent modulator of HbS. Preclinical studies in the Townes mouse model of SCD have demonstrated its potential to improve hematologic parameters and reduce sickling.[3][12][13][14]

Table 3: Preclinical Efficacy of this compound in Townes SCD Mice

OutcomeThis compound (200 mg/kg twice daily for 15 days)Vehicle Control
Reduction in RBC Sickling 37.8% (±9.0%)-
Increase in Hemoglobin 42.4% (±4.2%)-
Increase in Hematocrit 30.9% (±0.7%)-
Increase in Red Blood Cell Count 39.2% (±9.3%)-
Decrease in Reticulocytes 54.7% (±2.4%)-
Decrease in p50 53.7% (±21.2%)-

Data from preclinical studies in a mouse model of sickle cell disease.[1][15][16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of noncovalent HbS polymerization modulators.

Hemoglobin S Polymerization Assay (Temperature-Jump Method)

This assay measures the delay time to the onset of HbS polymerization.

A Prepare Purified HbS Solution (e.g., 50 µM in 1.8 M KH2PO4, pH 7.4) B Incubate HbS with Test Compound (e.g., 1 hour at 37°C) A->B C Deoxygenate HbS Solution (e.g., 99.5% N2 / 0.5% O2 for 90 min at 4°C) B->C D Induce Polymerization by Temperature Jump (Increase temperature from 4°C to 37°C) C->D E Monitor Polymerization via Light Scattering (Measure absorbance/turbidity over time) D->E F Determine Delay Time (Time to onset of polymerization) E->F

Workflow for the HbS Polymerization Assay (Temperature-Jump Method).

Methodology:

  • Preparation of HbS Solution: Purified HbS is prepared at a concentration of approximately 50 µM in a high-phosphate buffer (e.g., 1.8 M potassium phosphate, pH 7.4) to act as a crowding agent.[13][17]

  • Incubation with Test Compound: The HbS solution is incubated with the test compound or vehicle control for 1 hour at 37°C.

  • Deoxygenation: The solution is deoxygenated in a hypoxic chamber (e.g., 99.5% N₂ / 0.5% O₂) for 90 minutes at 4°C.[13]

  • Initiation of Polymerization: Polymerization is initiated by rapidly increasing the temperature from 4°C to 37°C.[17][18]

  • Monitoring Polymerization: The increase in turbidity or light scattering due to polymer formation is monitored over time using a spectrophotometer.

  • Data Analysis: The delay time is defined as the time from the temperature jump to the point of a significant increase in light scattering.

Hemoglobin-Oxygen Affinity Assay (p50 Determination)

This assay determines the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a measure of oxygen affinity.

Methodology:

  • Sample Preparation: Whole blood or a purified hemoglobin solution is used. For whole blood, it is often hemolyzed to release the hemoglobin.

  • Equilibration: The sample is placed in a tonometer and equilibrated with gas mixtures of known oxygen concentrations.[4]

  • Measurement: The oxygen saturation of the hemoglobin is measured spectrophotometrically at various oxygen partial pressures.[18][19]

  • Data Plotting: The percent oxygen saturation is plotted against the partial pressure of oxygen to generate an oxygen-hemoglobin dissociation curve.

  • p50 Calculation: The p50 value is determined from the curve as the oxygen partial pressure at 50% hemoglobin saturation.[5][20][21]

Red Blood Cell Sickling Assay

This assay quantifies the extent of RBC sickling under hypoxic conditions.

Methodology:

  • Blood Sample Preparation: Whole blood from SCD patients is diluted (e.g., 1:1000) in a suitable buffer.[2]

  • Incubation with Test Compound: The diluted blood is incubated with the test compound or vehicle control.

  • Induction of Sickling: Sickling is induced by exposing the samples to a hypoxic environment (e.g., 4% oxygen) for a defined period (e.g., 1 hour) at 37°C.[2]

  • Cell Fixation: The RBCs are fixed with a reagent like glutaraldehyde to preserve their morphology.

  • Imaging and Analysis: The morphology of the RBCs is assessed using microscopy and image analysis software to quantify the percentage of sickled cells.[2]

Logical Framework for Therapeutic Intervention

The development and evaluation of a noncovalent HbS polymerization modulator follows a logical progression from preclinical assessment to clinical validation.

cluster_0 Preclinical Evaluation cluster_1 Clinical Development A In Vitro Assays (Polymerization, O2 Affinity) B Ex Vivo Assays (RBC Sickling) A->B C In Vivo Animal Models (e.g., Townes Mouse) B->C D Phase 1 Trials (Safety, PK/PD in Healthy Volunteers) C->D E Phase 1/2 Trials (Safety, PK/PD, Preliminary Efficacy in SCD Patients) D->E F Phase 3 Trials (Pivotal Efficacy and Safety) E->F G Regulatory Approval F->G H Post-Marketing Surveillance G->H

Logical Progression of Drug Development for HbS Polymerization Modulators.

Conclusion

Noncovalent modulators of HbS polymerization represent a significant advancement in the treatment of sickle cell disease by directly targeting the root cause of the pathology. Voxelotor has demonstrated clinical benefit and paved the way for next-generation inhibitors like GBT021601 and this compound. The continued development and refinement of these therapies, guided by robust preclinical and clinical evaluation using the methodologies outlined in this guide, hold the promise of further improving the lives of individuals living with SCD.

References

An In-depth Technical Guide on the Binding Affinity of PF-07059013 to Hemoglobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07059013 is a novel, orally active, non-covalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of sickle cell disease (SCD).[1][2] SCD is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle shape. This results in a cascade of debilitating and life-threatening complications, including vaso-occlusive crises, hemolytic anemia, and organ damage. This compound directly targets the underlying pathophysiology of SCD by binding to hemoglobin and stabilizing its oxygenated state, thereby increasing its affinity for oxygen and inhibiting the polymerization of deoxygenated HbS.[1][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to hemoglobin, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action and Binding Characteristics

This compound is a non-covalent modulator that binds to hemoglobin with nanomolar affinity.[1][2] Its mechanism of action involves stabilizing the relaxed (R) state of hemoglobin, which has a higher affinity for oxygen. By preferentially binding to the oxygenated conformation of hemoglobin, this compound allosterically shifts the equilibrium towards the R state, even at lower oxygen tensions. This increased oxygen affinity of hemoglobin directly counteracts the primary molecular event in SCD—the polymerization of deoxygenated HbS.

Quantitative Binding Affinity Data

The binding affinity of this compound and related precursor compounds to hemoglobin has been determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While the precise Kd value for this compound is stated to be in the nanomolar range, specific values from the primary literature's supplementary data are pending public release. For context, a key precursor compound in the development of this compound, eutomer 4, exhibited a dissociation constant (Kd) of 3.56 μM as determined by an HbS binding assay.[4]

Table 1: Binding Affinity of Precursor Compound to Sickle Hemoglobin (HbS)

CompoundAssay MethodDissociation Constant (Kd)Reference
Eutomer 4HbS Binding Assay3.56 μM[4]

In Vivo Efficacy in a Sickle Cell Disease Mouse Model

The potent binding affinity of this compound translates to significant efficacy in a preclinical mouse model of sickle cell disease. Oral administration of this compound demonstrated robust improvements in key hematological parameters and a reduction in red blood cell sickling.

Table 2: In Vivo Effects of this compound in a Townes SCD Mouse Model

ParameterTreatment GroupResultReference
Red Blood Cell (RBC) SicklingThis compound37.8% (±9.0%) reduction vs. vehicle[1]
Hemoglobin (Hb) OccupancyThis compound>40%[3]
Hemoglobin (Hb) LevelThis compound42.4% (±4.2%) increase vs. vehicle[3]
HematocritThis compound30.9% (±0.7%) increase vs. vehicle[3]
Red Blood Cell (RBC) CountThis compound39.2% (±9.3%) increase vs. vehicle[3]
ReticulocytesThis compound54.7% (±2.4%) decrease vs. vehicle[3]
p50 (Oxygen tension at 50% Hb saturation)This compound53.7% (±21.2%) decrease vs. vehicle[3]

Experimental Protocols

The determination of the binding affinity of this compound to hemoglobin relies on sophisticated biophysical techniques. The following are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.

Objective: To determine the dissociation constant (Kd) of this compound binding to hemoglobin.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Hemoglobin (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Activation reagents (e.g., 0.4 M EDC and 0.1 M NHS)

  • Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)

Protocol:

  • Sensor Chip Preparation: The CM5 sensor chip is activated using a mixture of EDC and NHS to create reactive succinimide esters on the dextran matrix.

  • Ligand Immobilization: A solution of hemoglobin in the immobilization buffer is injected over the activated sensor surface. The primary amine groups on the hemoglobin covalently couple to the succinimide esters.

  • Blocking: Any remaining reactive sites on the sensor surface are blocked by injecting the blocking solution. A reference flow cell is typically prepared in parallel with no immobilized ligand to allow for background signal subtraction.

  • Analyte Binding: A series of concentrations of this compound in running buffer are injected over both the ligand and reference flow cells. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.

  • Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

experimental_workflow_spr cluster_preparation Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_chip Sensor Chip activation Activation (EDC/NHS) prep_chip->activation prep_hb Hemoglobin (Ligand) coupling Hemoglobin Coupling prep_hb->coupling prep_pf This compound (Analyte) injection Analyte Injection prep_pf->injection activation->coupling blocking Blocking (Ethanolamine) coupling->blocking blocking->injection detection Real-time Detection injection->detection sensorgram Sensorgram Generation detection->sensorgram fitting Kinetic Fitting sensorgram->fitting kd_calc Kd Calculation fitting->kd_calc

Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-hemoglobin interaction.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Hemoglobin solution in a well-defined buffer

  • This compound solution in the identical buffer

  • Degassing apparatus

Protocol:

  • Sample Preparation: Both the hemoglobin and this compound solutions are prepared in the exact same buffer to minimize heats of dilution. The samples are thoroughly degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup: The sample cell is filled with the hemoglobin solution, and the injection syringe is loaded with the this compound solution. The system is allowed to equilibrate to the desired temperature.

  • Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing hemoglobin. The heat change associated with each injection is measured.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change for that injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to hemoglobin. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

experimental_workflow_itc cluster_prep Sample Preparation cluster_titration Titration cluster_measurement Measurement & Analysis prep_hb_itc Hemoglobin Solution degas Degassing prep_hb_itc->degas prep_pf_itc This compound Solution prep_pf_itc->degas load_cell Load Hb into Sample Cell degas->load_cell load_syringe Load this compound into Syringe degas->load_syringe inject Inject this compound into Hb load_cell->inject load_syringe->inject measure_heat Measure Heat Change inject->measure_heat plot_isotherm Plot Binding Isotherm measure_heat->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model thermo_params Determine Kd, n, ΔH, ΔS fit_model->thermo_params

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound is a direct consequence of its binding to hemoglobin and does not involve complex intracellular signaling cascades. The logical relationship from drug administration to therapeutic outcome is a linear pathway.

logical_pathway drug This compound Administration binding Binding to Hemoglobin drug->binding stabilization Stabilization of Oxygenated Hb (R-state) binding->stabilization affinity Increased Oxygen Affinity stabilization->affinity inhibition Inhibition of Deoxy-HbS Polymerization affinity->inhibition reduction Reduction in RBC Sickling inhibition->reduction outcome Amelioration of SCD Pathology reduction->outcome

Logical Pathway of this compound's Therapeutic Action.

Conclusion

This compound is a potent, non-covalent modulator of hemoglobin with a well-defined mechanism of action. Its nanomolar binding affinity to hemoglobin, leading to the stabilization of the oxygenated state, directly addresses the root cause of sickle cell disease. The robust in vivo efficacy observed in preclinical models, characterized by a significant reduction in red blood cell sickling and improvement in hematological parameters, underscores the therapeutic potential of this molecule. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other next-generation hemoglobin modulators.

References

The Discovery and Development of PF-07059013: A Novel Noncovalent Modulator of Hemoglobin for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Sickle Cell Disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the polymerization of deoxygenated sickle hemoglobin (HbS) and subsequent red blood cell (RBC) sickling. This pathological process drives the clinical manifestations of SCD, including vaso-occlusive crises, hemolytic anemia, and chronic organ damage. PF-07059013 is a clinical-stage, orally bioavailable small molecule that acts as a noncovalent modulator of hemoglobin. By binding to hemoglobin, this compound stabilizes the oxygenated state of HbS, thereby increasing its oxygen affinity and delaying the polymerization of deoxygenated HbS. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Sickle Cell Disease affects millions worldwide, with a significant unmet medical need for therapies that target the root cause of the disease. The polymerization of deoxygenated HbS is the central pathological event in SCD.[1] Therapeutic strategies aimed at inhibiting this polymerization process hold the promise of modifying the disease course and alleviating its severe clinical consequences. This compound emerged from a focused drug discovery effort to identify a potent, noncovalent modulator of hemoglobin that could be administered orally to prevent RBC sickling.[2]

Discovery of this compound

The identification of this compound was the result of a systematic discovery process that began with a large-scale in silico screening campaign.

Virtual Screening

The initial hit compound was discovered through a virtual screen of Pfizer's compound library against the known α-chain binding pocket of hemoglobin.[3] This computational approach allowed for the rapid evaluation of a vast chemical space to identify molecules with the potential to bind to the target protein.

Hit Identification and Optimization

Following the virtual screen, promising candidates were subjected to a battery of biophysical and biochemical assays to confirm their binding to HbS and to elucidate their mechanism of action. Affinity selection mass spectrometry (AS-MS) was a key technique used to identify compounds that directly interacted with hemoglobin.[3] Nuclear Magnetic Resonance (NMR) spectroscopy was also employed to study the binding interaction between the compounds and hemoglobin.[4][5][6]

Lead optimization efforts focused on improving the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of this compound as a clinical candidate.[2]

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to hemoglobin and stabilizing its high-oxygen-affinity, or R-state, conformation.

Allosteric Modulation of Hemoglobin

By binding to hemoglobin, this compound allosterically increases the affinity of hemoglobin for oxygen.[2] This is a critical mechanistic feature, as increasing the proportion of oxygenated HbS effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.

Inhibition of HbS Polymerization and RBC Sickling

The stabilization of the R-state by this compound directly translates to a delay in the polymerization of deoxygenated HbS. This, in turn, prevents the characteristic sickling of red blood cells under hypoxic conditions.[2]

cluster_0 Deoxygenated State (T-state) Deoxy-HbS Deoxy-HbS Polymerization Polymerization Deoxy-HbS->Polymerization initiates RBC Sickling RBC Sickling Polymerization->RBC Sickling leads to Vaso-occlusion Vaso-occlusion RBC Sickling->Vaso-occlusion causes Oxy-HbS Oxy-HbS This compound This compound This compound->Oxy-HbS stabilizes Start Start Townes SCD Mice Townes SCD Mice Start->Townes SCD Mice Oral Dosing Oral Dosing Townes SCD Mice->Oral Dosing Blood Collection Blood Collection Oral Dosing->Blood Collection RBC Sickling Assay RBC Sickling Assay Blood Collection->RBC Sickling Assay Hematology Analysis Hematology Analysis Blood Collection->Hematology Analysis p50 Measurement p50 Measurement Blood Collection->p50 Measurement Data Analysis Data Analysis RBC Sickling Assay->Data Analysis Hematology Analysis->Data Analysis p50 Measurement->Data Analysis End End Data Analysis->End Screening Screening Randomization Randomization Screening->Randomization Single Ascending Dose Single Ascending Dose Randomization->Single Ascending Dose Multiple Ascending Dose Multiple Ascending Dose Randomization->Multiple Ascending Dose Placebo Placebo Randomization->Placebo Safety Monitoring Safety Monitoring Single Ascending Dose->Safety Monitoring Multiple Ascending Dose->Safety Monitoring Placebo->Safety Monitoring PK/PD Analysis PK/PD Analysis Safety Monitoring->PK/PD Analysis Follow-up Follow-up PK/PD Analysis->Follow-up Study Completion Study Completion Follow-up->Study Completion

References

PF-07059013: A Non-Covalent Hemoglobin Modulator as a Potential Therapeutic for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickle shape. This pathological change precipitates a cascade of events, including hemolytic anemia, vaso-occlusive crises (VOCs), and progressive organ damage. PF-07059013 is an investigational, orally administered, non-covalent modulator of hemoglobin S. By binding to hemoglobin and stabilizing its oxygenated state, this compound increases oxygen affinity, thereby inhibiting HbS polymerization and RBC sickling, the primary drivers of SCD pathophysiology. Preclinical studies in the Townes mouse model of SCD have demonstrated promising efficacy, with significant improvements in hematological parameters and a reduction in red blood cell sickling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a non-covalent allosteric modulator of hemoglobin.[1] Unlike covalent modifiers, it does not form a permanent bond with the hemoglobin molecule. Its primary mechanism involves binding to hemoglobin and stabilizing the relaxed (R) or oxygenated state of the protein.[2] This stabilization shifts the allosteric equilibrium of hemoglobin towards the R-state, which has a higher affinity for oxygen.

By increasing hemoglobin's affinity for oxygen, this compound effectively reduces the concentration of deoxygenated HbS, which is the prerequisite for polymerization. This delay in the deoxygenation process is critical in preventing the formation of HbS polymers, thereby mitigating RBC sickling and its downstream pathological consequences.[3] this compound has been shown to bind to hemoglobin with nanomolar affinity (Ki=0.6 nM) and partitions effectively into red blood cells.[4]

Caption: Mechanism of Action of this compound in Sickle Cell Disease.

Preclinical Efficacy Data

The efficacy of this compound was evaluated in the Townes mouse model, a well-established animal model for sickle cell disease.[2] The following table summarizes the key quantitative findings from a 15-day study where this compound was orally administered twice daily at a dose of 200 mg/kg.[2]

ParameterVehicle ControlThis compound TreatedPercentage Change
Hematological Markers
Hemoglobin (g/dL)BaselineMean increase of 5 g/dL▲ 42.4% (±4.2%)
Hematocrit (%)Baseline-▲ 30.9% (±0.7%)
Red Blood CellsBaseline-▲ 39.2% (±9.3%)
ReticulocytesBaseline-▼ 54.7% (±2.4%)
Oxygen Affinity
p50 (mmHg)Baseline-▼ 53.7% (±21.2%)
p20 (mmHg)Baseline-▼ 84.4% (±2.6%)
RBC Sickling
Sickled RBCs (%)Baseline-▼ 37.8% (±9%)
Drug Occupancy
Hemoglobin Occupancy->40%-

Data sourced from Demers et al., 2021 and Gopalsamy et al., 2021.[2][3]

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the preclinical evaluation of this compound are not publicly available in the primary literature. However, this section outlines the principles and general methodologies for the key experiments based on standard practices in the field.

In Vivo Study in Townes Mouse Model

The Townes mouse model for sickle cell disease was utilized for in vivo efficacy studies.[2] These mice are genetically engineered to express human α- and βS-globin, recapitulating the key hematological and pathological features of human SCD.[1]

  • Animal Model: Townes SCD model mice (homozygous for the human sickle β-globin gene).

  • Dosing Regimen: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days.[2]

  • Sample Collection: Blood samples were collected for hematological analysis, oxygen affinity measurements, and sickling assays.

  • Data Analysis: Key hematological parameters, markers of hemolysis, and the extent of RBC sickling were compared between the vehicle-treated and this compound-treated groups.

start Start animal_model Townes SCD Mouse Model start->animal_model dosing Oral Administration: This compound (200 mg/kg, BID) or Vehicle animal_model->dosing duration 15 Days dosing->duration blood_collection Blood Sample Collection duration->blood_collection analysis Analysis blood_collection->analysis hematology Hematological Parameters analysis->hematology oxygen_affinity Oxygen Affinity (p50, p20) analysis->oxygen_affinity sickling_assay RBC Sickling Assay analysis->sickling_assay end End hematology->end oxygen_affinity->end sickling_assay->end

Caption: Preclinical Experimental Workflow for this compound in the Townes Mouse Model.

Hemoglobin Binding Affinity (Ki)

The binding affinity of this compound to sickle hemoglobin was determined to be a Ki of 0.6 nM.[4] While the specific assay is not detailed, such constants are typically determined using methods like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR).

  • Principle of ITC: This technique directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (hemoglobin). A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured. These data are then used to calculate the binding affinity (Kd or Ki), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Hemoglobin Oxygen Affinity (p50)

The oxygen affinity of hemoglobin is quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates a higher affinity for oxygen.

  • General Protocol: The measurement of p50 is typically performed using a spectrophotometric method. The absorbance of a hemoglobin solution is measured at different oxygen tensions. The distinct spectra of oxygenated and deoxygenated hemoglobin allow for the calculation of the percentage of oxygenated hemoglobin at each oxygen partial pressure, from which the p50 value can be determined. Automated instruments like a HEMOX™ Analyzer or multi-well plate-based assays can be used for these measurements.

Red Blood Cell Sickling Assay

The anti-sickling activity of this compound was assessed by measuring the percentage of sickled red blood cells under hypoxic conditions.[2]

  • General Protocol:

    • Whole blood or isolated red blood cells from Townes SCD mice are incubated in a low-oxygen environment (e.g., 2-4% oxygen) to induce sickling.

    • The cells are then fixed, typically with glutaraldehyde, to preserve their morphology.

    • Aliquots of the fixed cells are examined by light microscopy.

    • The percentage of sickled cells is determined by manual or automated image analysis of a sufficient number of cells.

Conclusion and Future Directions

This compound represents a promising, non-covalent approach to the treatment of sickle cell disease. Its mechanism of action, centered on the stabilization of oxygenated hemoglobin, directly addresses the root cause of RBC sickling. The robust and consistent improvements in hematological parameters and reduction in sickling observed in the Townes mouse model provide a strong rationale for its continued clinical development.[2] this compound has advanced to Phase 1 clinical trials.[3] Future research will focus on evaluating the safety, tolerability, and efficacy of this compound in human subjects with sickle cell disease, with the ultimate goal of providing a new therapeutic option to alleviate the burden of this disease.

References

Structural Basis of PF-07059013 Interaction with Hemoglobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular interactions between PF-07059013, a novel non-covalent allosteric modulator, and hemoglobin. Developed for researchers, scientists, and professionals in the field of drug development, this document details the binding mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes the interaction pathways.

Introduction

Sickle cell disease (SCD) is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to adopt a characteristic sickle shape. This results in a cascade of debilitating complications, including vaso-occlusive crises, hemolytic anemia, and chronic organ damage. This compound is a clinical-stage therapeutic agent designed to mitigate the effects of SCD by stabilizing the oxygenated state of hemoglobin, thereby increasing its affinity for oxygen and inhibiting the polymerization of HbS.[1] This document elucidates the structural underpinnings of this interaction.

Mechanism of Action

This compound functions as an allosteric modulator of hemoglobin.[2] Unlike covalent modifiers, it binds non-covalently to hemoglobin, inducing a conformational change that favors the high-affinity, oxygenated (R-state) conformation.[3] This stabilization of the R-state shifts the allosteric equilibrium of hemoglobin, effectively increasing its oxygen affinity. By promoting the oxygenated form of HbS, this compound reduces the concentration of deoxygenated HbS available for polymerization, which is the primary molecular event driving red blood cell sickling.[1]

Structural Basis of Interaction

Crystallographic studies have revealed the precise binding mode of this compound with hemoglobin. The compound exhibits a ditopic binding mode, meaning two molecules of this compound bind to one hemoglobin tetramer.[3]

Binding Site: this compound binds at the interface of the two α-subunits of hemoglobin, near the N-terminus.[4] This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG).

Key Molecular Interactions: The interaction between this compound and the α-subunits is stabilized by a network of hydrogen bonds and other non-covalent interactions. These interactions lock the α-subunits in a conformation that is characteristic of the R-state, thereby increasing the overall oxygen affinity of the hemoglobin tetramer.

The following diagram illustrates the proposed signaling pathway, representing the allosteric modulation of hemoglobin by this compound.

Hemoglobin_Allostery Allosteric Modulation of Hemoglobin by this compound PF07059013 This compound alpha_subunits α-Subunit Interface PF07059013->alpha_subunits Binds ditopically Hb_T_state Deoxygenated Hemoglobin (T-state) alpha_subunits->Hb_T_state Stabilizes R-state conformation Hb_R_state Oxygenated Hemoglobin (R-state) Hb_T_state->Hb_R_state Shifts equilibrium O2_affinity Increased O2 Affinity Hb_R_state->O2_affinity HbS_polymerization Inhibition of HbS Polymerization O2_affinity->HbS_polymerization RBC_sickling Reduced RBC Sickling HbS_polymerization->RBC_sickling

Caption: Allosteric modulation of hemoglobin by this compound.

Quantitative Data

The interaction of this compound with hemoglobin and its downstream effects have been quantified through various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.6 nMPurified Sickle Hemoglobin (HbS)[5]
Reduction in RBC Sickling 37.8% (±9.0%)Townes SCD Mouse Model[1]
Decrease in p50 53.7% (±21.2%)Townes SCD Mouse Model[2]
Increase in Hemoglobin 42.4% (±4.2%)Townes SCD Mouse Model[3]
Increase in Hematocrit 30.9% (±0.7%)Townes SCD Mouse Model[3]
Increase in Red Blood Cells 39.2% (±9.3%)Townes SCD Mouse Model[3]
Decrease in Reticulocytes 54.7% (±2.4%)Townes SCD Mouse Model[3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with hemoglobin.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with hemoglobin.

Methodology:

  • Protein Purification: Human hemoglobin A (HbA) or HbS is purified from red blood cell lysates.

  • Complex Formation: The purified hemoglobin is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The hemoglobin-PF-07059013 complex is crystallized using vapor diffusion (hanging or sitting drop) methods. Typical crystallization conditions involve a precipitant solution containing polyethylene glycol (PEG) and a buffered solution at a specific pH. For PDB entry 7JY1, the crystallization conditions were 0.1 M Tris-HCl, pH 8.0, 0.2 M lithium sulfate, and 30-32% PEG3350 at 293 K.[6]

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.[6]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known hemoglobin structure as a model. The model is then refined against the diffraction data to obtain the final structure of the complex.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between this compound and hemoglobin, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Purified hemoglobin is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.[7]

  • Titration: A series of small injections of the this compound solution are made into the hemoglobin solution.

  • Data Acquisition: The heat change associated with each injection is measured by the calorimeter.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

In Vitro Red Blood Cell (RBC) Sickling Assay

Objective: To assess the ability of this compound to inhibit hypoxia-induced sickling of red blood cells from individuals with SCD.

Methodology:

  • Blood Collection: Whole blood is obtained from SCD patients.

  • Compound Incubation: The blood is incubated with various concentrations of this compound or a vehicle control.

  • Induction of Hypoxia: The treated blood samples are subjected to hypoxic conditions (e.g., 2% oxygen) for a defined period to induce sickling.

  • Fixation and Imaging: The cells are fixed with a suitable agent (e.g., glutaraldehyde) to preserve their morphology. The fixed cells are then imaged using microscopy.

  • Quantification: The percentage of sickled cells is determined by manual counting or automated image analysis.

The following diagram illustrates a typical workflow for an in vitro RBC sickling assay.

RBC_Sickling_Assay_Workflow In Vitro RBC Sickling Assay Workflow start Start blood_collection Collect Blood from SCD Patient start->blood_collection compound_incubation Incubate with this compound blood_collection->compound_incubation hypoxia_induction Induce Hypoxia (e.g., 2% O2) compound_incubation->hypoxia_induction fixation Fix Cells (e.g., Glutaraldehyde) hypoxia_induction->fixation imaging Microscopic Imaging fixation->imaging quantification Quantify Sickled Cells imaging->quantification end End quantification->end

Caption: Workflow for an in vitro red blood cell sickling assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding of this compound to hemoglobin and to identify the protein residues involved in the interaction.

Methodology:

  • Sample Preparation: Samples of hemoglobin are prepared with and without this compound in a suitable buffer.

  • Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired.

  • Data Analysis: Changes in the chemical shifts of specific protein resonances upon the addition of this compound indicate binding. The specific residues involved in the interaction can be identified by analyzing the chemical shift perturbations in the 2D spectra.

Conclusion

The interaction of this compound with hemoglobin is a well-characterized, non-covalent binding event that leads to the allosteric stabilization of the oxygenated R-state. This mechanism of action, supported by robust structural and quantitative data, provides a strong rationale for its development as a therapeutic agent for sickle cell disease. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of novel hemoglobin modulators.

References

In Vitro Characterization of PF-07059013: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-07059013 is a novel, noncovalent modulator of sickle hemoglobin (HbS) that has demonstrated significant potential in the treatment of sickle cell disease (SCD).[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action

Sickle cell disease is a genetic disorder stemming from a single point mutation in the β-chain of hemoglobin, leading to the formation of HbS.[1][3] In its deoxygenated "tense" (T) state, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickle shape.[1][3] These sickled cells can lead to vaso-occlusion, hemolytic anemia, and stroke.[1][2][3]

This compound acts by binding to hemoglobin and stabilizing its oxygenated, "relaxed" (R) state.[1][5] This allosteric modulation increases hemoglobin's affinity for oxygen, thereby reducing the concentration of deoxygenated HbS and inhibiting the polymerization that underlies RBC sickling.[2][5] The compound binds with nanomolar affinity to hemoglobin and exhibits strong partitioning into red blood cells.[1][2][3][6]

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters determined for this compound in various in vitro assays.

ParameterValueAssay Description
Binding Affinity (Ki) 0.6 nMDetermined through biochemical assays measuring the binding affinity of this compound to hemoglobin.[6]
RBC Sickling Reduction 37.8% (±9.0%)Measured in a Townes SCD mouse model after a 2-week multiple dose study.[1][2][3][4][5]
p50 Decrease 53.7% (±21.2%)Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[5]
p20 Decrease 84.4% (±2.6%)Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[5]

Key Experimental Protocols

A suite of in vitro assays was employed to characterize the pharmacological profile of this compound.

Hemoglobin Oxygen Affinity Assay

Objective: To determine the effect of this compound on the oxygen-binding affinity of hemoglobin.

Methodology:

  • Whole blood, packed red blood cells, or purified hemoglobin is incubated with varying concentrations of this compound or a vehicle control (DMSO).

  • Oxygen equilibrium curves are generated using a Hemox analyzer.

  • The p50 (oxygen tension at 50% Hb saturation) and p20 (oxygen tension at 20% Hb saturation) values are determined from these curves.

  • The change in p50 (Δp50) and p20 relative to the vehicle control is calculated to quantify the compound's effect on oxygen affinity.[1]

R → T Transition Assay (Oxygen Dissociation)

Objective: To measure the ability of this compound to stabilize the oxyhemoglobin (R) state under deoxygenating conditions.

Methodology:

  • A higher throughput assay is used to monitor the conversion from the oxygenated R state to the deoxygenated T state of hemoglobin.

  • The assay measures the percent effect of varying concentrations of this compound on inhibiting this transition after a 120-minute incubation period.

  • IC50 values are calculated based on the concentration-response curve.[1]

Blood Binding and Partitioning Assay

Objective: To assess the extent to which this compound binds to blood components and partitions into red blood cells.

Methodology:

  • This compound is incubated with whole blood from various species, including humans.

  • The concentration of the compound in different blood fractions (plasma, red blood cells) is determined, often using techniques like LC-MS/MS.

  • The blood-to-plasma concentration ratio and the red blood cell partitioning coefficient are calculated to understand its distribution. This is a critical parameter as it influences both pharmacology and pharmacokinetics.[1]

Visualizing Pathways and Workflows

To further elucidate the mechanism and experimental processes, the following diagrams are provided.

Hemoglobin_Oxygenation_Pathway cluster_Hb_States Hemoglobin States cluster_Events Pathophysiological Events Deoxy_HbS Deoxygenated HbS (T-state) Oxy_HbS Oxygenated HbS (R-state) Deoxy_HbS->Oxy_HbS Oxygen Binding Polymerization Polymerization Deoxy_HbS->Polymerization leads to Oxy_HbS->Deoxy_HbS Oxygen Release Sickling RBC Sickling Polymerization->Sickling causes PF07059013 This compound PF07059013->Deoxy_HbS inhibits formation of PF07059013->Oxy_HbS stabilizes

Caption: Mechanism of action of this compound in preventing sickle cell formation.

Experimental_Workflow cluster_Screening Initial Screening & Optimization cluster_InVitro_Characterization In Vitro Characterization cluster_InVivo_Testing In Vivo Evaluation Virtual_Screening Virtual Screening Hit_Identification Hit Identification ((S)-4) Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization PF07059013 This compound Lead_Optimization->PF07059013 yields Oxygen_Affinity Hemoglobin Oxygen Affinity Assay RT_Transition R -> T Transition Assay Blood_Binding Blood Binding & Partitioning Assay Townes_SCD_Mouse Townes SCD Mouse Model Blood_Binding->Townes_SCD_Mouse informs dosing Biophysical_Assays Biophysical Assays (NMR, ESI-MS, ITC) Sickling_Reduction Sickling Reduction Assessment Townes_SCD_Mouse->Sickling_Reduction PF07059013->Oxygen_Affinity PF07059013->RT_Transition PF07059013->Blood_Binding PF07059013->Biophysical_Assays

Caption: High-level workflow for the discovery and characterization of this compound.

References

Pharmacological Profile of PF-07059013: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07059013 is a novel, orally bioavailable, non-covalent modulator of hemoglobin S (HbS) that has demonstrated significant potential as a therapeutic agent for sickle cell disease (SCD). By binding to hemoglobin and stabilizing its oxygenated (R-state) conformation, this compound increases oxygen affinity, thereby delaying HbS polymerization and the subsequent sickling of red blood cells. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to support further research and development of this promising clinical candidate.

Introduction to Sickle Cell Disease and the Therapeutic Rationale for this compound

Sickle cell disease is a monogenic disorder caused by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape.[1][2] These sickled cells are rigid and sticky, leading to vaso-occlusion, chronic hemolytic anemia, and severe pain crises, which are hallmarks of the disease.[1][2]

The primary therapeutic strategy for SCD is to inhibit the polymerization of deoxy-HbS. This compound is a small molecule designed to allosterically modulate hemoglobin, stabilizing its high-oxygen-affinity R-state. This stabilization reduces the concentration of deoxy-HbS available for polymerization, thus mitigating the primary pathological event in SCD.

Mechanism of Action

This compound acts as a non-covalent modulator of hemoglobin.[1] Its mechanism of action involves binding to a specific site on the hemoglobin tetramer, which induces a conformational change that favors the oxygenated R-state. This allosteric modulation increases the oxygen affinity of hemoglobin, as evidenced by a leftward shift in the oxygen-hemoglobin dissociation curve. By increasing oxygen affinity, this compound effectively reduces the amount of deoxygenated HbS, the substrate for polymerization, thereby inhibiting red blood cell sickling.

dot

cluster_0 Deoxygenated State (T-state) cluster_1 Oxygenated State (R-state) with this compound Deoxy-HbS Deoxy-HbS Polymerization Polymerization Deoxy-HbS->Polymerization initiates Oxy-HbS Oxy-HbS Deoxy-HbS->Oxy-HbS Equilibrium Sickling Sickling Polymerization->Sickling causes Vaso-occlusion Vaso-occlusion Sickling->Vaso-occlusion leads to This compound This compound HbS-PF-07059013_Complex HbS-PF-07059013 Complex Stabilized_Oxy-HbS Stabilized Oxy-HbS (R-state) HbS-PF-07059013_Complex->Stabilized_Oxy-HbS stabilizes Inhibition_of_Polymerization Inhibition of Polymerization Stabilized_Oxy-HbS->Inhibition_of_Polymerization results in Inhibition_of_Polymerization->Vaso-occlusion prevents Oxy-HbSthis compound Oxy-HbSthis compound Oxy-HbSthis compound->HbS-PF-07059013_Complex

Mechanism of Action of this compound

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding and Activity
ParameterValueSpeciesAssayReference(s)
Binding Affinity (Ki) 0.6 nMHumanNot Specified[1]
Binding Stoichiometry 2 molecules of this compound per hemoglobin tetramerHumanNot Specified[3]
Table 2: In Vivo Efficacy in Townes SCD Mouse Model
ParameterTreatmentDurationResultReference(s)
RBC Sickling 200 mg/kg, twice daily15 days37.8% (±9.0%) reduction vs. vehicle[3]
Hemoglobin Oxygen Affinity (p50) 200 mg/kg, twice daily15 days53.7% (±21.2%) decrease vs. vehicle[3]
Hemoglobin 200 mg/kg, twice daily15 days42.4% (±4.2%) increase vs. vehicle[3]
Hematocrit 200 mg/kg, twice daily15 days30.9% (±0.7%) increase vs. vehicle[3]
Red Blood Cells 200 mg/kg, twice daily15 days39.2% (±9.3%) increase vs. vehicle[3]
Reticulocytes 200 mg/kg, twice daily15 days54.7% (±2.4%) decrease vs. vehicle[3]
Table 3: Preclinical Pharmacokinetic Parameters
ParameterValueSpeciesNotesReference(s)
Pharmacokinetics NonlinearMousePositive cooperative binding to hemoglobin[2]
Blood Concentration 2-4 mM (at 30 min post-dose)Mouse200 mg/kg, twice daily[3]
Hill Coefficient (γ) 1.6 (estimated)MousePharmacometric modeling[2]
Binding Constant (KH) 1450 µM (estimated)MousePharmacometric modeling[2]

Note: Specific Cmax, Tmax, and half-life values from preclinical studies are not publicly available at the time of this report.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are proprietary and not fully available in the public domain. However, the general methodologies are described below.

Hemoglobin Binding Affinity Assay

The binding affinity of this compound to hemoglobin was likely determined using biophysical techniques such as affinity selection mass spectrometry, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). These methods measure the direct interaction between the compound and the protein to determine the dissociation constant (Kd) or inhibition constant (Ki).

In Vitro Sickling Assay

The antisickling activity of this compound is assessed by inducing sickling of red blood cells from SCD patients or Townes mice in vitro. A common method involves the use of a deoxygenating agent, such as sodium metabisulfite, to create hypoxic conditions.

dot

cluster_workflow In Vitro Sickling Assay Workflow Blood_Sample Whole Blood from SCD Patient or Townes Mouse Wash_RBCs Wash RBCs with Saline Buffer Blood_Sample->Wash_RBCs Induce_Sickling Induce Sickling with 2% Sodium Metabisulfite (Hypoxic Conditions) Wash_RBCs->Induce_Sickling Treat_with_Compound Incubate with This compound or Vehicle Induce_Sickling->Treat_with_Compound Microscopy Microscopic Examination Treat_with_Compound->Microscopy Quantify_Sickling Quantify Percentage of Sickled Cells Microscopy->Quantify_Sickling

In Vitro Sickling Assay Workflow
Hemoglobin Oxygen Affinity (p50) Assay

The effect of this compound on hemoglobin's oxygen affinity is determined by measuring the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is typically done using an oxygen dissociation curve (ODC) analyzer.

dot

cluster_workflow p50 Shift Assay Workflow Blood_Sample Whole Blood or Hemolysate Incubate Incubate with This compound or Vehicle Blood_Sample->Incubate ODC_Analyzer Analyze with Oxygen Dissociation Curve Analyzer Incubate->ODC_Analyzer Generate_Curve Generate Oxygen-Hemoglobin Dissociation Curve ODC_Analyzer->Generate_Curve Determine_p50 Determine p50 Value Generate_Curve->Determine_p50

p50 Shift Assay Workflow

Binding Site and Structural Insights

Crystallographic studies of a precursor compound to this compound revealed that it binds at the interface of the two α-subunits of hemoglobin.[1] It is suggested that this compound likely binds in a similar manner. This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG). The binding of two molecules of this compound per hemoglobin tetramer stabilizes the R-state conformation. While a definitive list of interacting amino acid residues for this compound is not publicly available, potential hydrogen bonding interactions with residues such as Asn78 and Arg141 in this region have been suggested for its analogs.[1]

Preclinical In Vivo Studies

The in vivo efficacy of this compound was evaluated in the Townes mouse model of sickle cell disease, a well-established model that recapitulates many of the key features of human SCD. Oral administration of this compound at 200 mg/kg twice daily for 15 days resulted in significant improvements in multiple hematological parameters, as detailed in Table 2.[3] These findings demonstrate the potent antisickling and disease-modifying effects of this compound in a relevant animal model.

Pharmacokinetics and Metabolism

Preclinical studies in mice have shown that this compound exhibits nonlinear pharmacokinetics, which is attributed to its positive cooperative binding to the high-capacity target, hemoglobin.[2] This results in a concentration-dependent unbound fraction of the drug in the blood. Following oral administration, this compound achieves high and sustained concentrations in the blood.[3] Metabolism studies in human hepatocytes indicated that this compound undergoes phase 1 oxidative metabolism and forms glucuronide metabolites.

Conclusion

This compound is a promising, non-covalent, allosteric modulator of hemoglobin S with a well-defined mechanism of action. Its ability to stabilize the oxygenated state of hemoglobin leads to a potent antisickling effect, as demonstrated in both in vitro and in vivo preclinical models. The quantitative data presented in this guide highlight its nanomolar binding affinity and significant efficacy in improving key hematological parameters associated with sickle cell disease. While further clinical investigation is ongoing, the pharmacological profile of this compound supports its continued development as a potential disease-modifying therapy for patients with sickle cell disease.

References

The Effect of PF-07059013 on Red Blood Cell Sickling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a monogenic disorder resulting from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape.[1][2] This morphological change is central to the pathophysiology of SCD, contributing to vaso-occlusion, hemolytic anemia, and severe pain crises.[1] PF-07059013 is a novel, orally administered, non-covalent modulator of hemoglobin designed to inhibit HbS polymerization and, consequently, RBC sickling.[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on RBC sickling, and the experimental methodologies used in its preclinical evaluation.

Mechanism of Action: Allosteric Modulation of Hemoglobin S

This compound functions as an allosteric modulator of hemoglobin.[5] It binds non-covalently to HbS, stabilizing the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[3] By increasing the affinity of hemoglobin for oxygen, this compound effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.[3] This delay in HbS polymerization is critical, as it allows RBCs to transit through the microvasculature and return to the lungs for reoxygenation before significant sickling can occur.[1] The potent, non-covalent binding of this compound to hemoglobin, with a nanomolar affinity (Ki=0.6 nM), facilitates its strong partitioning into red blood cells.[4]

cluster_0 Normal Physiology cluster_1 Intervention with this compound Oxy_HbS Oxygenated HbS (R-state) Deoxy_HbS Deoxygenated HbS (T-state) Oxy_HbS->Deoxy_HbS Oxygen Release HbS_PF HbS-PF-07059013 Complex (Stabilized R-state) Oxy_HbS->HbS_PF Forms Deoxy_HbS->Oxy_HbS Oxygen Uptake Polymerization HbS Polymerization Deoxy_HbS->Polymerization RBC_Normal Normal RBC Shape Sickling RBC Sickling Polymerization->Sickling Induces PF07059013 This compound PF07059013->Oxy_HbS Binds to HbS_PF->Deoxy_HbS Inhibits Transition

Figure 1: Mechanism of action of this compound.

Preclinical Efficacy in the Townes Mouse Model

The therapeutic potential of this compound has been evaluated in the Townes mouse model, a well-established transgenic model of sickle cell disease that expresses human α- and βS-globin.[3]

Data Presentation

The following tables summarize the key quantitative data from a 15-day preclinical study in which Townes SCD mice were orally administered this compound at a dose of 200 mg/kg twice daily.[3]

Table 1: Effect of this compound on Red Blood Cell Sickling and Oxygen Affinity

ParameterVehicle-TreatedThis compound-TreatedPercent Change
RBC Sickling Reduction (%)-37.8 ± 9.037.8% decrease
p50 Decrease (%)-53.7 ± 21.253.7% decrease

Data are presented as mean ± standard deviation.[3]

Table 2: Hematological Improvements with this compound Treatment

ParameterVehicle-TreatedThis compound-TreatedPercent Change
Hemoglobin (g/dL)--42.4 ± 4.2% increase
Hematocrit (%)--30.9 ± 0.7% increase
Red Blood Cells (10^12/L)--39.2 ± 9.3% increase
Reticulocytes (%)--54.7 ± 2.4% decrease

Data are presented as mean ± standard deviation.[3]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vivo Study in Townes Mouse Model
  • Animal Model: Homozygous Townes mice (HbSS) are used as the experimental model for sickle cell disease. These mice express human α- and βS-globin chains, recapitulating the human disease phenotype.[3]

  • Drug Administration: this compound is administered orally to the Townes SCD model mice. In the described study, a dose of 200 mg/kg was given twice daily for a duration of 15 days.[3] A vehicle control group receives the same formulation without the active compound.

  • Blood Collection: At the end of the treatment period, blood samples are collected from both the treated and vehicle control groups for subsequent analysis of hematological parameters, RBC sickling, and oxygen affinity.

start Start townes_mice Townes SCD Mice start->townes_mice treatment Oral Administration of This compound (200 mg/kg BID) or Vehicle for 15 days townes_mice->treatment blood_collection Blood Collection treatment->blood_collection analysis Analysis blood_collection->analysis sickling_assay RBC Sickling Assay analysis->sickling_assay hematology Hematological Parameters analysis->hematology p50 Oxygen Affinity (p50) analysis->p50 end End sickling_assay->end hematology->end p50->end

Figure 2: Preclinical experimental workflow.
Red Blood Cell Sickling Assay

  • Induction of Hypoxia: Blood samples from treated and control animals are subjected to stringent hypoxic conditions to induce sickling. This is typically achieved by incubation in a low-oxygen environment (e.g., 2% oxygen) for a defined period (e.g., 2 hours).

  • Cell Fixation: Following hypoxic incubation, the red blood cells are fixed, for example, with glutaraldehyde, to preserve their morphology.

  • Imaging and Quantification: The fixed cells are imaged using light microscopy. The percentage of sickled cells is determined by manual or automated counting of sickled versus normal-shaped red blood cells. The reduction in sickling is calculated by comparing the percentage of sickled cells in the this compound-treated group to the vehicle-treated group.[3]

Hemoglobin Oxygen Affinity (p50) Measurement
  • Principle: The p50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 indicates a higher affinity of hemoglobin for oxygen.

  • Methodology: An oxygen-hemoglobin dissociation curve is generated for blood samples from both treatment and control groups. This is typically done using a specialized instrument that measures the oxygen saturation of hemoglobin across a range of oxygen partial pressures.

  • Data Analysis: The p50 value is determined from the oxygen-hemoglobin dissociation curve. The percentage decrease in p50 for the this compound-treated group is calculated relative to the vehicle-treated group.[3]

Conclusion

This compound demonstrates a significant and potent effect on the inhibition of red blood cell sickling in a preclinical model of sickle cell disease.[3] Its non-covalent, allosteric mechanism of action, which stabilizes the oxygenated state of hemoglobin S, leads to a marked reduction in sickling under hypoxic conditions and substantial improvements in key hematological parameters.[3] These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of sickle cell disease. The compound has advanced to phase 1 clinical trials.[2][4]

References

Biophysical Properties of PF-07059013: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of PF-07059013, a potent, noncovalent modulator of sickle hemoglobin (HbS). The information presented is collated from peer-reviewed scientific literature, focusing on the core biophysical data and experimental methodologies used to characterize this compound.

Introduction

This compound is an investigational drug candidate for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin, specifically binding to and stabilizing the oxygenated, high-oxygen-affinity R-state of HbS. This mechanism of action inhibits the polymerization of deoxygenated HbS, the primary pathological event in SCD, thereby reducing red blood cell sickling and its downstream consequences.

Mechanism of Action

This compound functions as a noncovalent modulator of sickle hemoglobin.[1][2] It exhibits a ditopic binding mode, with two molecules of this compound binding to one hemoglobin tetramer.[1] The binding site is located at the interface of the two α-subunits of hemoglobin.[1] By binding to this site, this compound stabilizes the R-state (oxyhemoglobin) conformation, which has a higher affinity for oxygen.[3] This stabilization shifts the allosteric equilibrium of hemoglobin towards the R-state, even at lower oxygen tensions, thus inhibiting the conformational transition to the T-state (deoxyhemoglobin) which is prone to polymerization in individuals with sickle cell disease.[3]

PF-07059013_Mechanism_of_Action cluster_0 Hemoglobin Allosteric Equilibrium Deoxy_HbS_T_State Deoxy-HbS (T-state) (Low O2 Affinity) Oxy_HbS_R_State Oxy-HbS (R-state) (High O2 Affinity) Deoxy_HbS_T_State->Oxy_HbS_R_State Oxygenation Polymerization Polymerization & Sickling Deoxy_HbS_T_State->Polymerization Initiates Oxy_HbS_R_State->Deoxy_HbS_T_State Deoxygenation Oxy_HbS_R_State->Polymerization Inhibits PF07059013 This compound PF07059013->Oxy_HbS_R_State Binds & Stabilizes

Mechanism of action of this compound on hemoglobin allostery.

Quantitative Biophysical Data

The following tables summarize the key quantitative biophysical parameters of this compound.

ParameterValueMethodReference
Binding Affinity
Ki0.6 nMNot explicitly stated[1]
In Vivo Efficacy
Reduction in RBC Sickling37.8% (±9.0%)Townes SCD Mouse Model[1][4]
Decrease in p5053.7% (±21.2%)Townes SCD Mouse Model[4]
Binding Stoichiometry
This compound : HbS Tetramer2:1Native ESI-MS[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Instrumentation: MicroCal PEAQ-ITC or similar.

  • Sample Preparation: Purified sickle hemoglobin (HbS) was dialyzed against the ITC buffer (e.g., phosphate-buffered saline, pH 7.4). This compound was dissolved in the final dialysis buffer to minimize heats of dilution.

  • Experimental Setup:

    • The sample cell was filled with a solution of HbS (concentration typically in the low micromolar range).

    • The titration syringe was loaded with a solution of this compound (concentration typically 10-20 fold higher than the HbS concentration).

  • Titration: A series of small injections of the this compound solution were made into the HbS solution at a constant temperature (e.g., 25°C). The heat change associated with each injection was measured.

  • Data Analysis: The resulting thermogram was analyzed using the instrument's software, fitting the data to a suitable binding model (e.g., a two-site sequential binding model) to extract the thermodynamic parameters. For an early lead compound, (S)-4, the binding of the first ligand was found to be more entropically driven than the binding of the second.[1]

Native Electrospray Ionization Mass Spectrometry (Native ESI-MS)

Purpose: To determine the stoichiometry of binding between this compound and the hemoglobin tetramer.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer equipped with a nano-electrospray ionization source (e.g., a Q-Tof or Orbitrap instrument).

  • Sample Preparation: Purified HbS was incubated with a molar excess of this compound in a volatile buffer system (e.g., ammonium acetate) to maintain the native protein structure during ionization.

  • Mass Spectrometry: The sample was introduced into the mass spectrometer under non-denaturing conditions. The instrument parameters were optimized to preserve the noncovalent interactions between HbS and this compound.

  • Data Analysis: The mass spectra were analyzed to identify the mass of the intact hemoglobin tetramer and any complexes formed with this compound. The mass shift between the apo-hemoglobin and the complex was used to determine the number of bound ligand molecules, confirming a 2:1 stoichiometry.[1]

Oxygen Dissociation Assay

Purpose: To measure the effect of this compound on the oxygen affinity of hemoglobin, quantified by the partial pressure of oxygen at which hemoglobin is 50% saturated (p50).

Methodology:

  • Instrumentation: A Hemox Analyzer or a spectrophotometer-based plate reader assay.

  • Sample Preparation: Whole blood, packed red blood cells, or purified hemoglobin was incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Deoxygenation: The samples were subjected to controlled deoxygenation (e.g., by bubbling with nitrogen gas) while the oxygen saturation of hemoglobin was continuously monitored spectrophotometrically.

  • Data Analysis: The oxygen equilibrium curve was generated by plotting the percentage of oxygenated hemoglobin against the partial pressure of oxygen. The p50 value was determined from this curve. A leftward shift in the curve and a decrease in the p50 value indicate an increase in oxygen affinity.

1D ¹H NMR Spectroscopy

Purpose: To qualitatively assess the binding of this compound to hemoglobin.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: A solution of purified HbS in a suitable NMR buffer (e.g., deuterated phosphate buffer) was prepared. A spectrum of the apo-protein was recorded. This compound was then added to the protein solution, and another spectrum was acquired.

  • Data Analysis: The two spectra were compared, looking for chemical shift perturbations in the protein resonances upon addition of the compound. Changes in the chemical shifts of specific protons in hemoglobin are indicative of ligand binding.[1]

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a hemoglobin modulator like this compound and the logical relationship of its effects.

Experimental_Workflow Virtual_Screening Virtual Screening Biophysical_Assays Biophysical Assays (NMR, ESI-MS, ITC) Virtual_Screening->Biophysical_Assays Hit Identification Functional_Assay Functional Assay (Oxygen Dissociation) Biophysical_Assays->Functional_Assay Binding Confirmation & Characterization In_Vivo_Testing In Vivo Testing (Townes Mouse Model) Functional_Assay->In_Vivo_Testing Lead Optimization Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials Preclinical Validation

Drug discovery and development workflow for this compound.

Logical_Relationship Binding This compound binds to alpha-subunits of HbS Stabilization Stabilization of R-state Hemoglobin Binding->Stabilization Oxygen_Affinity Increased Oxygen Affinity (Lower p50) Stabilization->Oxygen_Affinity Polymerization_Inhibition Inhibition of Deoxy-HbS Polymerization Oxygen_Affinity->Polymerization_Inhibition Sickling_Reduction Reduced RBC Sickling Polymerization_Inhibition->Sickling_Reduction

Logical cascade of the biophysical effects of this compound.

References

Methodological & Application

Application Notes and Protocols for PF-07059013 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07059013 is an experimental, noncovalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of Sickle Cell Disease (SCD).[1][2][3] It binds to hemoglobin with nanomolar affinity, displaying strong partitioning into red blood cells (RBCs).[3] This document provides detailed application notes and protocols for conducting in vivo studies with this compound, based on published preclinical data. The primary focus is on the evaluation of its efficacy in the Townes mouse model of SCD.

Mechanism of Action

Sickle Cell Disease is a genetic disorder resulting from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1] These sickled cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), pain, and organ damage.

This compound is an allosteric modulator of hemoglobin. It binds to hemoglobin and stabilizes its oxygenated (R-state) conformation, thereby increasing hemoglobin's affinity for oxygen. This stabilization of the oxygenated state reduces the concentration of deoxygenated HbS available for polymerization, thus inhibiting RBC sickling and its downstream pathological consequences.[4][5]

cluster_0 Deoxygenated State cluster_1 Oxygenated State Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization Sickling RBC Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion Sickling->Vaso_occlusion Oxy_HbS Oxygenated HbS Stabilization Stabilizes Oxygenated Hemoglobin State Oxy_HbS->Stabilization PF07059013 This compound PF07059013->Oxy_HbS Binds to HbS Stabilization->Deoxy_HbS Inhibits Transition

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from a 15-day in vivo study of this compound in the Townes SCD mouse model.

Table 1: Hematological Parameters

ParameterVehicle ControlThis compound (200 mg/kg BID)% Change vs. Vehicle
Hemoglobin (g/dL)--▲ 42.4% (±4.2%)
Hematocrit (%)--▲ 30.9% (±0.7%)
Red Blood Cells (RBCs)--▲ 39.2% (±9.3%)
Reticulocytes (%)--▼ 54.7% (±2.4%)

Data presented as mean ± standard deviation.[4][5]

Table 2: RBC Sickling and Oxygen Affinity

ParameterVehicle ControlThis compound (200 mg/kg BID)% Change vs. Vehicle
RBC Sickling (%)--▼ 37.8% (±9.0%)
p50 (mmHg)--▼ 53.7% (±21.2%)
p20 (mmHg)--▼ 84.4% (±2.6%)

Data presented as mean ± standard deviation.[4][5]

Experimental Protocols

In Vivo Dosing and Monitoring in Townes SCD Mice

This protocol outlines the oral administration of this compound to Townes SCD mice and subsequent monitoring.

1. Animal Model:

  • Species: Mus musculus

  • Strain: Townes SCD mice (homozygous for the human α-globin and sickle β-globin genes).[4] These mice express human HbS and develop a phenotype that mimics human sickle cell disease.[6][7]

2. Materials:

  • This compound

  • Vehicle (e.g., a solution or suspension suitable for oral gavage, such as 0.5% methylcellulose in water)

  • Oral gavage needles (18-20 gauge for adult mice)

  • Syringes

  • Animal scale

3. Dosing Regimen:

  • Dose: 200 mg/kg[4][8]

  • Route of Administration: Oral gavage

  • Frequency: Twice daily (BID)

  • Duration: 15 days[4]

4. Protocol:

  • Prepare the dosing solution of this compound in the selected vehicle at the desired concentration. Ensure the solution is homogeneous.

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum oral gavage volume for a mouse is typically 10 ml/kg.

  • Gently restrain the mouse.

  • Insert the gavage needle carefully into the esophagus and administer the calculated volume of the this compound solution or vehicle control.

  • Monitor the animals for any adverse reactions immediately after dosing and at regular intervals throughout the study.

  • On day 15, collect blood samples for analysis at a specified time point after the final dose (e.g., 30 minutes post-dose).[4]

Blood Sample Collection and Hematological Analysis

1. Materials:

  • EDTA-coated microtubes for blood collection

  • Anesthetics (if required by institutional guidelines)

  • Automated hematology analyzer

2. Protocol:

  • Collect blood from the mice via a suitable method, such as submandibular or saphenous vein puncture.

  • Dispense the blood into EDTA-coated microtubes to prevent coagulation.

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Perform a complete blood count (CBC) using an automated hematology analyzer to determine hemoglobin, hematocrit, RBC count, and reticulocyte percentage.

Ex Vivo Red Blood Cell Sickling Assay

This assay is performed on whole blood collected from treated and control animals to assess the extent of RBC sickling under hypoxic conditions.

1. Materials:

  • Whole blood from treated and control mice

  • Phosphate-buffered saline (PBS)

  • Hypoxia chamber or a chemical deoxygenation agent (e.g., sodium metabisulfite)

  • Microscope with imaging capabilities

2. Protocol:

  • Dilute the whole blood with PBS.

  • Induce hypoxia by placing the blood samples in a hypoxic chamber (e.g., with a gas mixture of 4% O2, 96% N2) for a specified duration (e.g., 4 hours).[9]

  • Alternatively, chemical deoxygenation can be achieved by adding a solution of sodium metabisulfite to the blood sample.

  • After the incubation period, prepare a wet mount of the blood sample on a microscope slide.

  • Image multiple fields of view using a microscope.

  • Quantify the percentage of sickled cells by manual counting or using an automated image analysis software. A sickled cell is typically defined by its elongated, crescent shape.

Measurement of Hemoglobin Oxygen Affinity (p50)

The p50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of hemoglobin's oxygen affinity.

1. Materials:

  • Whole blood from treated and control mice

  • Hemox-Analyzer or a similar instrument capable of measuring oxygen-hemoglobin dissociation curves.

2. Protocol:

  • Introduce a small volume of whole blood into the Hemox-Analyzer.

  • The instrument will deoxygenate and then reoxygenate the blood sample while continuously measuring the oxygen partial pressure and hemoglobin saturation.

  • The resulting oxygen-hemoglobin dissociation curve is used to calculate the p50 value. A lower p50 value indicates a higher oxygen affinity.

Experimental Workflow Diagram

Start Start: Day 0 Dosing Daily Dosing (BID) This compound (200 mg/kg) or Vehicle Start->Dosing Monitoring Daily Monitoring (Health & Behavior) Dosing->Monitoring Days 1-15 Day15 End of Study: Day 15 Dosing->Day15 Monitoring->Dosing Blood_Collection Blood Collection Day15->Blood_Collection Hematology Hematological Analysis (CBC) Blood_Collection->Hematology Sickling_Assay Ex Vivo Sickling Assay Blood_Collection->Sickling_Assay p50_Measurement p50 Measurement Blood_Collection->p50_Measurement Data_Analysis Data Analysis Hematology->Data_Analysis Sickling_Assay->Data_Analysis p50_Measurement->Data_Analysis

Figure 2: In Vivo Experimental Workflow.

References

Application Notes and Protocols: Evaluation of PF-07059013 in the Townes Sickle Cell Disease Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1][2] This sickling process leads to a cascade of downstream pathological events, including vaso-occlusion, hemolytic anemia, and chronic organ damage.[2][3][4] The Townes mouse model of SCD is a well-established preclinical model that recapitulates many of the key features of the human disease, making it an invaluable tool for the evaluation of novel therapeutic agents.[1][4][5][6][7] This document provides detailed application notes and protocols for the use of PF-07059013, a non-covalent hemoglobin modulator, in the Townes SCD mouse model.

Subject: this compound

This compound is an investigational, orally bioavailable, non-covalent modulator of hemoglobin.[3][8] It acts by binding to hemoglobin and stabilizing its oxygenated state, thereby increasing oxygen affinity.[3] This mechanism of action is designed to delay HbS polymerization, the primary driver of RBC sickling in SCD.[2][3] By preventing the formation of sickled erythrocytes, this compound has the potential to ameliorate the downstream consequences of the disease, including hemolytic anemia and vaso-occlusive crises.[3]

Background: The Townes SCD Mouse Model

The Townes SCD mouse model is a humanized knock-in model where the mouse α- and β-globin genes have been replaced with the human α-globin gene and a linked human Aγ-globin and sickle β-globin (βS) gene.[1][5] Consequently, these mice, specifically the homozygous sickle Townes mice (HbSS), express human HbS and exhibit a severe SCD phenotype that closely mirrors the human condition.[1][4][5] Key characteristics of the Townes HbSS mice include chronic hemolytic anemia, reticulocytosis, splenomegaly, and organ damage, providing a robust platform for preclinical evaluation of SCD therapies.[6][7][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from a 15-day study of this compound in the Townes SCD mouse model.

Table 1: Hematological Parameters in Townes SCD Mice Treated with this compound

ParameterVehicle ControlThis compound (200 mg/kg, BID)Percentage Change
Hemoglobin (g/dL)~8.5~12.1▲ 42.4%
Hematocrit (%)~28~36.6▲ 30.9%
Red Blood Cells (10^12/L)~5.1~7.1▲ 39.2%
Reticulocytes (%)~25~11.3▼ 54.7%
RBC Sickling (%)~50~31.1▼ 37.8%

Data adapted from a study where this compound was orally administered twice daily for 15 days.[3]

Table 2: Oxygen Affinity and Hemoglobin Occupancy

ParameterVehicle ControlThis compound TreatedPercentage Change
p50 (mmHg)~40~18.5▼ 53.7%
Hemoglobin OccupancyN/A>40%N/A

p50 represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease indicates increased oxygen affinity.[3]

Experimental Protocols

Animal Model
  • Model: Townes SCD (HbSS) mice.

  • Age: 8-12 weeks.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Acclimation: Allow at least one week for acclimation to the facility before the start of the experiment.

Dosing and Administration
  • Compound: this compound.

  • Dose: 200 mg/kg.[3]

  • Route of Administration: Oral gavage.

  • Frequency: Twice daily (BID).[3]

  • Duration: 15 days.[3]

  • Vehicle: To be determined based on the physicochemical properties of this compound. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

Blood Collection and Analysis
  • Timepoints: Baseline (Day 0) and at the end of the study (Day 15).

  • Method: Retro-orbital or submandibular bleeding.

  • Anticoagulant: EDTA.

  • Parameters to Measure:

    • Complete Blood Count (CBC) with differential using an automated hematology analyzer.

    • Reticulocyte count.

    • Hemoglobin oxygen affinity (p50) using a hemox analyzer.

    • RBC sickling assay.

RBC Sickling Assay
  • Collect whole blood in EDTA tubes.

  • Prepare a 2% sodium metabisulfite solution to induce deoxygenation.

  • Mix a small volume of blood with the sodium metabisulfite solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Prepare a blood smear on a glass slide.

  • Fix and stain the smear (e.g., with Wright-Giemsa stain).

  • Examine the slide under a microscope and count the number of sickled and normal RBCs in multiple fields of view to determine the percentage of sickled cells.

Visualizations

G cluster_0 Molecular Pathophysiology of SCD cluster_1 Mechanism of Action of this compound HbS Deoxygenated HbS Polymerization HbS Polymerization HbS->Polymerization Sickling RBC Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion Sickling->Vaso_occlusion Hemolysis Hemolysis Sickling->Hemolysis Organ_Damage Organ Damage Vaso_occlusion->Organ_Damage Anemia Anemia Hemolysis->Anemia Anemia->Organ_Damage PF07059013 This compound OxyHbS Stabilized Oxygenated HbS PF07059013->OxyHbS Binds to HbS OxyHbS->Polymerization

Caption: Signaling pathway of SCD and the inhibitory action of this compound.

G cluster_0 Experimental Workflow start Start: Townes SCD Mice acclimation Acclimation (1 week) start->acclimation baseline Baseline Blood Collection (Day 0) acclimation->baseline treatment Treatment Phase (15 days) baseline->treatment dosing This compound (200 mg/kg) or Vehicle Twice Daily (Oral) treatment->dosing endpoint Endpoint Blood Collection (Day 15) treatment->endpoint analysis Data Analysis: - CBC - Reticulocytes - p50 - RBC Sickling endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for evaluating this compound in Townes SCD mice.

References

Application Notes and Protocols for Assessing PF-07059013 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro assessment of PF-07059013, a noncovalent modulator of sickle hemoglobin (HbS). The described protocols are designed to evaluate the compound's efficacy in preventing the primary pathology of Sickle Cell Disease (SCD).

Introduction

Sickle Cell Disease is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, HbS. In its deoxygenated state, HbS polymerizes, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[1][2] These sickled cells can lead to vaso-occlusion, hemolytic anemia, and severe pain crises.[1] this compound is a clinical candidate designed to noncovalently bind to hemoglobin and stabilize its oxygenated state, thereby delaying HbS polymerization and RBC sickling.[1][2][3][4] The following protocols detail the in vitro methods to quantify the efficacy of this compound.

Mechanism of Action: Hemoglobin Modulation

This compound's therapeutic strategy is centered on allosterically increasing the oxygen affinity of hemoglobin. By binding to Hb, it stabilizes the relaxed (R) or oxygenated state, shifting the equilibrium away from the tense (T) or deoxygenated state which is prone to polymerization.[1] This delay in the formation of deoxygenated HbS is critical in preventing the downstream pathological events of SCD.

cluster_0 Hemoglobin Oxygenation Cycle cluster_1 Pathophysiology of SCD cluster_2 This compound Intervention Oxy_HbS Oxy-HbS (R-state) High O2 Affinity Deoxy_HbS Deoxy-HbS (T-state) Low O2 Affinity Oxy_HbS->Deoxy_HbS O2 Release (Tissues) Stabilized_Oxy_HbS Stabilized Oxy-HbS Oxy_HbS->Stabilized_Oxy_HbS Deoxy_HbS->Oxy_HbS O2 Binding (Lungs) Polymerization HbS Polymerization Deoxy_HbS->Polymerization Sickling RBC Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion & Hemolysis Sickling->Vaso_occlusion PF07059013 This compound PF07059013->Oxy_HbS Binds to HbS Stabilized_Oxy_HbS->Deoxy_HbS Inhibits Release of O2

Figure 1: Mechanism of Action of this compound in Sickle Cell Disease.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound.

ParameterValueDescriptionReference
Binding Affinity (Ki) 0.6 nMDissociation constant for binding to hemoglobin, indicating high-affinity binding.[3]
RBC Sickling Reduction 37.8% (±9%)Reduction in sickling of RBCs from Townes SCD mice after a 2-week multiple dose study.[2][5]
p50 Decrease 53.7% (±21.2%)Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[5]
p20 Decrease 84.4% (±2.6%)Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[5]
Hemoglobin Increase 42.4% (±4.2%)Increase in total hemoglobin in treated Townes SCD mice.[5]
Hematocrit Increase 30.9% (±0.7%)Increase in the proportion of blood volume occupied by red blood cells.[5]
Reticulocyte Decrease 54.7% (±2.4%)Decrease in immature red blood cells, indicating reduced hemolysis.[5]

Experimental Protocols

Hemoglobin Oxygen Dissociation Assay

Objective: To determine the effect of this compound on the oxygen affinity of hemoglobin by measuring the oxygen equilibrium curve and determining the p50 and p20 values.

Materials:

  • Purified Hemoglobin S or whole blood from SCD patients or mouse models.

  • This compound stock solution in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Hemox Analyzer or similar instrument.

  • Gases: Nitrogen (N2) and Air (or a precise O2/N2 mixture).

  • DMSO (vehicle control).

Protocol:

  • Prepare hemoglobin solutions or use whole blood samples.

  • Add varying concentrations of this compound or DMSO vehicle to the samples. Incubate at 37°C for a specified time.

  • Introduce the sample into the Hemox Analyzer.

  • Deoxygenate the sample by bubbling with N2 gas.

  • Gradually re-oxygenate the sample with air while continuously monitoring the absorbance at specific wavelengths to determine the percentage of oxyhemoglobin.

  • The instrument will generate an oxygen equilibrium curve, plotting the percentage of oxygen saturation against the partial pressure of oxygen (pO2).

  • From this curve, determine the p50 (pO2 at 50% saturation) and p20 (pO2 at 20% saturation) values.

  • A leftward shift in the curve and a decrease in p50/p20 values indicate increased oxygen affinity.

start Start prep_sample Prepare HbS Sample (Whole Blood or Purified HbS) start->prep_sample add_compound Add this compound (or DMSO control) prep_sample->add_compound incubate Incubate at 37°C add_compound->incubate load_analyzer Load Sample into Hemox Analyzer incubate->load_analyzer deoxygenate Deoxygenate (N2 Purge) load_analyzer->deoxygenate reoxygenate Reoxygenate (Air/O2 mixture) deoxygenate->reoxygenate measure Measure % O2 Saturation vs. pO2 reoxygenate->measure generate_curve Generate Oxygen Equilibrium Curve measure->generate_curve analyze Determine p50 & p20 generate_curve->analyze end End analyze->end

Figure 2: Workflow for Hemoglobin Oxygen Dissociation Assay.
In Vitro Red Blood Cell (RBC) Sickling Assay

Objective: To directly assess the ability of this compound to inhibit hypoxia-induced sickling of RBCs from individuals with SCD.

Materials:

  • Whole blood from SCD patients or Townes SCD model mice.

  • This compound stock solution in DMSO.

  • Cell culture medium (e.g., RPMI 1640).

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 2% O2).

  • Microscope with imaging system.

  • Glutaraldehyde solution for fixing cells.

  • Image analysis software.

Protocol:

  • Wash RBCs from whole blood with PBS to remove plasma and buffy coat.

  • Resuspend the RBCs in culture medium to a specified hematocrit.

  • Treat the RBC suspension with various concentrations of this compound or DMSO vehicle. Incubate for 1-2 hours at 37°C under normoxic conditions.

  • Transfer the plates to a hypoxia chamber and incubate for a defined period (e.g., 4 hours) to induce sickling.

  • After hypoxic incubation, fix a small aliquot of the cell suspension with glutaraldehyde.

  • Prepare slides and image the fixed cells using a microscope.

  • Count the number of sickled and normal (discoid) cells from multiple fields of view. A minimum of 200 cells should be counted per sample.

  • Calculate the percentage of sickled cells for each treatment condition.

  • Determine the concentration-dependent inhibition of sickling by this compound.

start Start wash_rbc Wash & Prepare SCD RBCs start->wash_rbc add_compound Treat with this compound (or DMSO control) wash_rbc->add_compound normoxic_incubation Normoxic Incubation (37°C) add_compound->normoxic_incubation hypoxic_incubation Hypoxic Incubation (e.g., 2% O2, 4h) normoxic_incubation->hypoxic_incubation fix_cells Fix Cells (Glutaraldehyde) hypoxic_incubation->fix_cells image_cells Microscopic Imaging fix_cells->image_cells count_cells Count Sickled vs. Normal Cells image_cells->count_cells calculate_inhibition Calculate % Inhibition of Sickling count_cells->calculate_inhibition end End calculate_inhibition->end

Figure 3: Workflow for In Vitro RBC Sickling Assay.
Hemoglobin Binding Affinity Assay

Objective: To quantify the binding affinity (e.g., Ki or Kd) of this compound to purified hemoglobin.

Materials:

  • Purified Hemoglobin A (HbA) and Hemoglobin S (HbS).

  • This compound.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Instrumentation for affinity measurement, such as:

    • Isothermal Titration Calorimetry (ITC).

    • Surface Plasmon Resonance (SPR).

    • Spectroscopic methods (e.g., fluorescence quenching).

General Protocol (Example using ITC):

  • Prepare solutions of purified hemoglobin in the ITC sample cell and this compound in the injection syringe, both in the same assay buffer.

  • Perform a series of injections of the this compound solution into the hemoglobin solution while monitoring the heat change associated with binding.

  • Integrate the heat change peaks for each injection.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Ki can be derived from the Kd.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. By quantifying the compound's ability to increase hemoglobin's oxygen affinity, inhibit RBC sickling, and bind with high affinity to its target, researchers can effectively characterize its potential as a therapeutic agent for Sickle Cell Disease. Consistent and reproducible data from these assays are crucial for advancing drug development and understanding the compound's mechanism of action.

References

Application Notes and Protocols for PF-07059013 Solution Preparation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07059013 is a potent, noncovalent modulator of sickle hemoglobin (HbS) that has shown promise in the treatment of sickle cell disease (SCD). It specifically binds to HbS with nanomolecular affinity, stabilizing the oxygenated state of hemoglobin and thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD.[1][2][3] This mechanism prevents the characteristic sickling of red blood cells, which is responsible for the vaso-occlusive crises and hemolytic anemia associated with the disease.[1][3][4] The preparation of this compound solutions for in vitro cell-based assays is a critical first step for studying its efficacy and mechanism of action. This document provides detailed protocols for the preparation and use of this compound in such assays.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 365.37 g/mol --INVALID-LINK--
Solubility 10 mM in DMSO--INVALID-LINK--
Storage (Solid) -20°C for 12 months, 4°C for 6 months--INVALID-LINK--
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month--INVALID-LINK--

Signaling Pathway and Mechanism of Action

This compound acts by non-covalently binding to sickle hemoglobin (HbS). This binding stabilizes the relaxed, oxygenated conformation of the hemoglobin tetramer. By increasing the oxygen affinity of HbS, this compound effectively reduces the concentration of deoxygenated HbS, which is prone to polymerization. This inhibition of HbS polymerization is the primary mechanism through which this compound prevents the sickling of red blood cells.

PF-07059013_Mechanism_of_Action cluster_0 Deoxygenated State (Tense) cluster_1 Oxygenated State (Relaxed) Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization prone to Sickling Red Blood Cell Sickling Polymerization->Sickling Oxy_HbS Oxygenated HbS Normal_RBC Normal Red Blood Cell Shape Oxy_HbS->Normal_RBC PF07059013 This compound Binding Binds to HbS PF07059013->Binding Binding->Deoxy_HbS Inhibits formation of Binding->Oxy_HbS Stabilizes Solution_Preparation_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter Sterilize (0.22 µm filter) vortex->filter aliquot Aliquot into Cryovials filter->aliquot store Store at -80°C aliquot->store end End store->end Anti_Sickling_Assay_Workflow start Start isolate_rbc Isolate and Wash HbSS RBCs start->isolate_rbc prepare_suspension Prepare 10% RBC Suspension in PBS isolate_rbc->prepare_suspension treat Treat RBCs with this compound or Vehicle Control prepare_suspension->treat incubate1 Incubate at 37°C for 1 hour treat->incubate1 induce_sickling Induce Sickling with Sodium Metabisulfite incubate1->induce_sickling incubate2 Incubate at 37°C for 30-60 min induce_sickling->incubate2 microscopy Prepare Slides and Image with Microscope incubate2->microscopy quantify Count Sickled and Normal Cells microscopy->quantify analyze Calculate % Sickling and Analyze Data quantify->analyze end End analyze->end

References

Application Notes and Protocols: Quantifying PF-07059013 Binding to Hemoglobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a monogenic disorder resulting from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS).[1][2][3] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1][2][3][4] This sickling leads to a cascade of downstream effects, including vaso-occlusion, chronic hemolytic anemia, and severe pain crises.[1][4]

PF-07059013 is a noncovalent modulator of hemoglobin designed for the treatment of sickle cell disease.[1][2][4] It acts by binding to hemoglobin and stabilizing its relaxed (R) or oxygenated state.[4] This allosteric modulation increases the oxygen affinity of hemoglobin, thereby delaying the polymerization of deoxygenated HbS and reducing RBC sickling.[1] this compound has demonstrated the ability to bind to hemoglobin with nanomolar affinity and effectively reduce sickling in preclinical models.[1][2][4][5]

These application notes provide detailed protocols for key assays to quantify the binding of this compound to hemoglobin and its effects on red blood cell physiology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Activity

ParameterValueDescription
Binding Affinity (Ki) 0.6 nMThe equilibrium dissociation constant for the binding of this compound to sickle hemoglobin (HbS).[5]

Table 2: In Vivo Efficacy in Townes SCD Mouse Model

ParameterResultDescription
RBC Sickling Reduction 37.8% (±9.0%) decreaseReduction in red blood cell sickling under hypoxic conditions compared to vehicle-treated mice.[1][2][3][4][6]
Hemoglobin Oxygen Affinity (p50) 53.7% (±21.2%) decreaseDecrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[6]
Hemoglobin Oxygen Affinity (p20) 84.4% (±2.6%) decreaseDecrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[6]
Hemoglobin Occupancy >40%Percentage of hemoglobin bound by this compound in vivo.[6]
Hemoglobin Level 42.4% (±4.2%) increaseIncrease in total hemoglobin concentration, addressing the chronic anemia associated with SCD.[6]
Hematocrit 30.9% (±0.7%) increaseIncrease in the proportion of red blood cells in the blood.[6]
Red Blood Cell Count 39.2% (±9.3%) increaseIncrease in the total number of red blood cells.[6]
Reticulocyte Count 54.7% (±2.4%) decreaseDecrease in immature red blood cells, indicating reduced hemolysis.[6]

Experimental Protocols

Hemoglobin Oxygen Affinity Assay (p50 Determination)

This protocol describes the determination of the oxygen equilibrium curve for hemoglobin in the presence of a test compound, allowing for the calculation of the p50 value.

Principle: The absorbance spectrum of hemoglobin changes depending on its oxygenation state. By exposing a hemoglobin solution to precisely controlled decreasing oxygen concentrations and measuring the corresponding absorbance changes, an oxygen dissociation curve can be generated.

Materials:

  • Purified human hemoglobin (HbA or HbS)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Gas-tight cuvettes

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Gas mixing system (to create precise oxygen/nitrogen mixtures)

  • Deoxygenating agent (e.g., sodium dithionite) for baseline correction

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of hemoglobin in PBS at a concentration of approximately 10 µM.

  • Add the test compound to the hemoglobin solution at the desired final concentration. Include a vehicle control (e.g., DMSO).

  • Transfer the mixture to a gas-tight cuvette and seal it.

  • Place the cuvette in the temperature-controlled spectrophotometer set to 37°C.

  • Initially, fully oxygenate the sample by bubbling with 100% oxygen. Record the absorbance spectrum of fully oxygenated hemoglobin.

  • Gradually decrease the oxygen tension by introducing precise mixtures of nitrogen and oxygen into the cuvette using the gas mixing system.

  • At each oxygen tension level, allow the sample to equilibrate and then record the full absorbance spectrum.

  • After achieving a fully deoxygenated state (by bubbling with 100% nitrogen), record the spectrum of deoxygenated hemoglobin. A small amount of sodium dithionite can be added to ensure complete deoxygenation for the final reading.

  • Calculate the percentage of oxygenated hemoglobin at each oxygen tension using the recorded absorbance spectra.

  • Plot the percentage of oxygenated hemoglobin against the partial pressure of oxygen.

  • Fit the data to a sigmoidal curve to determine the p50 value.

In Vitro Red Blood Cell Sickling Assay

This assay evaluates the ability of a compound to inhibit hypoxia-induced sickling of red blood cells from individuals with sickle cell disease.

Principle: When deoxygenated, HbS polymerizes, causing RBCs to sickle. The percentage of sickled cells can be quantified by microscopy after incubation under hypoxic conditions.

Materials:

  • Whole blood from an SCD patient

  • This compound or other test compounds

  • Hypoxia chamber or gas bag with a low oxygen gas mixture (e.g., 2% O₂, 5% CO₂, 93% N₂)

  • Microscope with high-resolution imaging capabilities

  • Glass slides and coverslips

  • Formaldehyde solution (for fixing cells)

Procedure:

  • Collect whole blood from an SCD patient in heparinized tubes.

  • Wash the RBCs three times with PBS to remove plasma and buffy coat.

  • Resuspend the RBCs to a hematocrit of 20% in PBS.

  • Pre-incubate the RBC suspension with the test compound or vehicle control at 37°C for 1 hour.

  • Place the samples in a hypoxia chamber and incubate at 37°C for 2-4 hours to induce sickling.

  • After incubation, fix a small aliquot of the cell suspension with formaldehyde.

  • Prepare a wet mount of the fixed cells on a glass slide.

  • Using a microscope, capture images of multiple fields of view for each sample.

  • Count the number of sickled and normal (discoid) cells in each image. A minimum of 200 cells should be counted per sample.

  • Calculate the percentage of sickled cells for each condition.

  • Determine the percentage inhibition of sickling by the test compound relative to the vehicle control.

Hemoglobin Binding Affinity Assay (Fluorescence Quenching)

This protocol provides a generalized method for determining the binding affinity of a compound to hemoglobin using the intrinsic fluorescence of tryptophan residues in the protein.

Principle: The intrinsic fluorescence of tryptophan residues in hemoglobin can be quenched upon the binding of a small molecule. The extent of quenching is dependent on the concentration of the ligand, allowing for the determination of the binding constant.

Materials:

  • Purified human hemoglobin

  • This compound or other test compounds

  • PBS, pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of hemoglobin in PBS.

  • Prepare a series of dilutions of the test compound in PBS.

  • In a cuvette, add the hemoglobin solution to a final concentration of approximately 2 µM.

  • Set the fluorometer to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and an emission scan range of 300-400 nm.

  • Record the fluorescence emission spectrum of the hemoglobin solution alone.

  • Titrate the hemoglobin solution with increasing concentrations of the test compound, allowing the mixture to equilibrate for 2-3 minutes after each addition.

  • Record the fluorescence emission spectrum after each titration step.

  • Correct the fluorescence intensity for the inner filter effect if necessary.

  • Plot the change in fluorescence intensity against the concentration of the test compound.

  • Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka) or dissociation constant (Kd).

Red Blood Cell Partitioning Assay

This assay determines the extent to which a compound distributes into red blood cells from plasma.

Principle: The compound is incubated with whole blood, and after separation of plasma and RBCs, the concentration of the compound in each fraction is measured, typically by LC-MS/MS.

Materials:

  • Fresh whole blood (human or animal)

  • This compound or other test compounds

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • Spike the test compound into fresh whole blood at a known concentration.

  • Incubate the blood at 37°C for a specified time (e.g., 60 minutes), with gentle mixing.

  • After incubation, take an aliquot of the whole blood for analysis.

  • Separate the remaining blood into plasma and RBCs by centrifugation.

  • Carefully collect the plasma.

  • Lyse the RBC pellet with a known volume of water.

  • Determine the concentration of the test compound in the whole blood, plasma, and lysed RBC fractions using a validated LC-MS/MS method.

  • Calculate the blood-to-plasma ratio and the RBC partitioning coefficient.

Diagrams

G cluster_0 Sickle Cell Disease Pathophysiology cluster_1 This compound Mechanism of Action Point Mutation Point Mutation in β-Globin Gene HbS Sickle Hemoglobin (HbS) Point Mutation->HbS Deoxygenation Deoxygenation (T-state) HbS->Deoxygenation Polymerization HbS Polymerization Deoxygenation->Polymerization Sickling RBC Sickling Polymerization->Sickling Vaso-occlusion Vaso-occlusion Sickling->Vaso-occlusion Hemolysis Hemolytic Anemia Sickling->Hemolysis This compound This compound Binding Binds to HbS This compound->Binding Binding->Polymerization Inhibits Stabilization Stabilizes Oxygenated HbS (R-state) Binding->Stabilization Increased_Affinity Increased O₂ Affinity Stabilization->Increased_Affinity Inhibition Inhibition of Polymerization Increased_Affinity->Inhibition Reduced_Sickling Reduced RBC Sickling Inhibition->Reduced_Sickling

Caption: Mechanism of action of this compound in sickle cell disease.

G Start Start: Compound (e.g., this compound) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Binding_Assay Hemoglobin Binding (e.g., Fluorescence Quenching) In_Vitro_Assays->Binding_Assay Oxygen_Affinity_Assay Oxygen Affinity (p50) Assay In_Vitro_Assays->Oxygen_Affinity_Assay Cell-Based_Assays Cell-Based Assays Binding_Assay->Cell-Based_Assays Oxygen_Affinity_Assay->Cell-Based_Assays Sickling_Assay In Vitro Sickling Assay (Patient RBCs) Cell-Based_Assays->Sickling_Assay Partitioning_Assay RBC Partitioning Assay Cell-Based_Assays->Partitioning_Assay In_Vivo_Studies In Vivo Studies (e.g., Townes SCD Mouse Model) Sickling_Assay->In_Vivo_Studies Partitioning_Assay->In_Vivo_Studies Efficacy_Evaluation Efficacy Evaluation (Sickling, Hematology) In_Vivo_Studies->Efficacy_Evaluation PK_PD_Analysis PK/PD Analysis (Hb Occupancy) In_Vivo_Studies->PK_PD_Analysis End Data Analysis & Candidate Selection Efficacy_Evaluation->End PK_PD_Analysis->End

References

Application Notes and Protocols: Oral Administration of PF-07059013 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-07059013 is a non-covalent modulator of sickle hemoglobin (HbS) that has shown potential as a therapeutic agent for sickle cell disease (SCD).[1] It acts by binding to hemoglobin and stabilizing its oxygenated state, which in turn increases the affinity of hemoglobin for oxygen.[2][3] This mechanism of action prevents the polymerization of deoxygenated HbS, a key pathological event in SCD that leads to red blood cell sickling, hemolytic anemia, and vaso-occlusive crises.[4][5] Preclinical studies in the Townes mouse model of SCD have demonstrated that oral administration of this compound can significantly reduce RBC sickling and improve hematological parameters.[2][6]

These application notes provide a summary of the key findings and detailed protocols for the oral administration of this compound in animal models based on published preclinical data.

Mechanism of Action: Hemoglobin Modulation

This compound is an allosteric modulator of hemoglobin.[3] It binds non-covalently to hemoglobin, stabilizing the relaxed (R) state, which has a higher affinity for oxygen.[4] In individuals with sickle cell disease, the mutated hemoglobin (HbS) has a propensity to polymerize when deoxygenated (in the tense or T state).[4] By stabilizing the R-state, this compound effectively reduces the concentration of deoxygenated HbS, thereby inhibiting polymerization and the subsequent sickling of red blood cells.[4]

cluster_0 Physiological Oxygen Cycle in SCD cluster_1 Therapeutic Intervention with this compound Deoxy_HbS Deoxygenated HbS (T-state) Oxy_HbS Oxygenated HbS (R-state) Deoxy_HbS->Oxy_HbS Oxygen Uptake (Lungs) Polymerization HbS Polymerization Deoxy_HbS->Polymerization Oxy_HbS->Deoxy_HbS Oxygen Release (Tissues) Stabilized_Oxy_HbS Stabilized Oxygenated HbS Sickling RBC Sickling & Pathophysiology Polymerization->Sickling PF_07059013 This compound PF_07059013->Oxy_HbS Binds & Stabilizes Stabilized_Oxy_HbS->Deoxy_HbS

Mechanism of action of this compound in sickle cell disease.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of orally administered this compound in the Townes mouse model of sickle cell disease.

Table 1: Pharmacokinetic Parameters
ParameterValueAnimal ModelDosing Regimen
Total Blood Concentration (30 min post-initial dose)2–4 mMTownes SCD Mice200 mg/kg, oral, twice daily
Steady-State Blood Concentration1.5–4 mMTownes SCD Mice200 mg/kg, oral, twice daily for 15 days
Table 2: Pharmacodynamic and Efficacy Data
ParameterResultPercent Change vs. VehicleAnimal ModelDosing Regimen
Hemoglobin Occupancy>40%-Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
RBC Sickling37.8% (±9.0%) decrease↓ 37.8%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
p50 (Oxygen tension at 50% Hb saturation)53.7% (±21.2%) decrease↓ 53.7%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
p20 (Oxygen tension at 20% Hb saturation)84.4% (±2.6%) decrease↓ 84.4%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
Hemoglobin42.4% (±4.2%) increase↑ 42.4%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
Hematocrit30.9% (±0.7%) increase↑ 30.9%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
Red Blood Cells39.2% (±9.3%) increase↑ 39.2%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days
Reticulocytes54.7% (±2.4%) decrease↓ 54.7%Townes SCD Mice200 mg/kg, oral, twice daily for 15 days

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies.

In Vivo Dosing and Efficacy Study in Townes SCD Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of sickle cell disease following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Townes SCD model mice

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and housing

  • Equipment for blood collection (e.g., EDTA-coated tubes)

  • Hematology analyzer

  • Equipment for p50 and sickling assays

Procedure:

  • Animal Acclimation: House Townes SCD mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the study.

  • Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 200 mg/kg dose.

  • Dosing: Administer this compound or vehicle to the mice orally via gavage twice daily for 15 consecutive days.[2] The dose of 200 mg/kg was selected to achieve approximately 25% hemoglobin coverage.[2][7]

  • Blood Sampling:

    • For pharmacokinetic analysis, a single blood sample can be taken at 30 minutes after the first dose to measure initial blood concentration.[2]

    • To monitor steady-state concentrations, single blood samples can be collected at 0.5 hours post-dose on days 1, 5, 8, 11, and 15.[4]

    • At the end of the 15-day treatment period, collect terminal blood samples for pharmacodynamic and hematological analysis.

  • Analysis:

    • Pharmacokinetics: Analyze blood samples to determine the concentration of this compound.

    • Hematology: Use a hematology analyzer to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.[2]

    • RBC Sickling Assay: Induce sickling of red blood cells under hypoxic conditions and quantify the percentage of sickled cells. Treatment with this compound resulted in a 37.8% (±9%) decrease in RBC sickling.[2]

    • Oxygen Affinity (p50): Measure the oxygen equilibrium curve of whole blood to determine the p50 value, which is an indicator of hemoglobin's oxygen affinity.[2]

cluster_workflow Experimental Workflow cluster_analysis Analysis Endpoints Acclimation Animal Acclimation (Townes SCD Mice) Dosing Oral Dosing (200 mg/kg, BID, 15 days) Acclimation->Dosing Sampling Blood Sampling (PK & PD) Dosing->Sampling Analysis Sample Analysis Sampling->Analysis PK Pharmacokinetics (Blood Concentration) Analysis->PK Hematology Hematology (Hb, Hct, RBC, Retic) Sickling RBC Sickling Assay p50 Oxygen Affinity (p50)

Experimental workflow for in vivo studies of this compound.

Conclusion

The oral administration of this compound in the Townes mouse model of sickle cell disease has demonstrated significant improvements in key hematological and disease-specific biomarkers. The provided data and protocols can serve as a valuable resource for researchers and scientists in the field of drug development for sickle cell disease. The non-covalent mechanism of action and the robust preclinical efficacy of this compound highlight its potential as a promising therapeutic candidate.

References

Application Note: Quantification of PF-07059013 in Human Blood Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PF-07059013 in human blood samples. The protocol outlines procedures for both liquid blood (plasma) and dried blood spot (DBS) sample preparation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic evaluations in clinical and preclinical studies.

Introduction

This compound is a noncovalent modulator of hemoglobin designed for the treatment of Sickle Cell Disease (SCD). By binding to hemoglobin, this compound increases its oxygen affinity, which is intended to reduce the polymerization of sickle hemoglobin and subsequent red blood cell sickling.[1][2][3] Accurate measurement of this compound concentrations in blood is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of pharmaceuticals in complex biological matrices.[4][5][6]

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Human whole blood or plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

  • Mitra™ sampling tips (for DBS)

  • 96-well collection plates

  • Centrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation for liquid plasma and solvent extraction for dried blood spots.

a) Protocol for Liquid Plasma using Protein Precipitation (PPT)

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample (except for blank matrix samples).

  • Protein Precipitation: Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each sample.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

b) Protocol for Dried Blood Spots (DBS) using Mitra™ Tips

This protocol is based on a described method for this compound analysis.[7]

  • Sample Collection: Collect 10 µL of human blood using a Mitra™ sampling tip.

  • Drying: Allow the tips to dry completely according to the manufacturer's instructions.

  • Extraction: Place the dried Mitra™ tip into a well of a 96-well plate. Add the extraction solvent (e.g., 200 µL of methanol containing the internal standard).

  • Incubation/Shaking: Seal the plate and shake for a defined period (e.g., 60 minutes) to ensure complete extraction of the analyte.

  • Solvent Transfer: After extraction, carefully remove the Mitra™ tip and transfer the extract to a new plate for analysis.

  • Injection: Inject an aliquot of the extract into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC)

    • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1×50 mm) is a suitable choice.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analyte and then wash the column.

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: Re-equilibrate at 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: Optimized for analyte (e.g., 3.0 kV)

      • Source Temperature: Optimized for analyte (e.g., 150 °C)

      • Desolvation Temperature: Optimized for analyte (e.g., 400 °C)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its SIL-IS must be determined by infusing the pure compounds into the mass spectrometer.

Calibration and Quality Control
  • Calibration Curve: Prepare calibration standards by spiking blank human plasma or blood with known concentrations of this compound. A typical calibration curve might span from 50 ng/mL to 50,000 ng/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.

  • Acceptance Criteria: The accuracy of back-calculated concentrations for calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). For QC samples, at least two-thirds should be within ±15% of their nominal values.

Quantitative Data Summary

The following table summarizes the performance of a reported analytical method for this compound in dried blood samples.

ParameterValueReference
Analytical MethodHPLC-MS/MS[7]
Biological MatrixHuman Dried Blood (10 µL)[7]
Sampling MethodMitra™ tips[7]
Extraction SolventMethanol[7]
Quantification Range50 - 50,000 ng/mL[7]
Correlation (Dried vs. Liquid Blood)r = 0.95[7]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Sample Blood Sample Collection (Liquid or Mitra™ Tip) Spiking Spike with Internal Standard Blood_Sample->Spiking Preparation Sample Preparation (PPT or Extraction) Spiking->Preparation Centrifugation Centrifugation (for liquid samples) Preparation->Centrifugation Supernatant Transfer Supernatant or Extract Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Acquire Data Calibration Calibration Curve Regression Peak_Integration->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: Experimental workflow for this compound analysis.

bioanalytical_validation cluster_parameters Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (LLOQ, ULOQ) Validation->Calibration Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note and Protocol: Evaluating the Effect of PF-07059013 on Hemoglobin Oxygen Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-07059013 is a non-covalent modulator of sickle hemoglobin (HbS) that binds to hemoglobin with high affinity.[1] Developed for the treatment of Sickle Cell Disease (SCD), its mechanism of action involves stabilizing the oxygenated, relaxed (R-state) of hemoglobin.[2] This stabilization increases hemoglobin's affinity for oxygen, which delays the polymerization of deoxygenated HbS, a key pathological event in SCD.[2][3] Consequently, this compound has been shown to reduce red blood cell (RBC) sickling and improve markers of hemolytic anemia in preclinical models.[4][5][6]

The primary method for quantifying the effect of compounds like this compound is to measure the change in hemoglobin's oxygen affinity. This is typically expressed as the P50 value, which is the partial pressure of oxygen (pO2) at which hemoglobin is 50% saturated.[7][8][9] A decrease in the P50 value signifies an increased affinity of hemoglobin for oxygen, resulting in a "left shift" of the oxygen-hemoglobin dissociation curve (ODC).[7][8] This application note provides detailed protocols for evaluating the effect of this compound on hemoglobin oxygen affinity using both purified hemoglobin and whole blood samples.

Mechanism of Action: this compound

This compound binds non-covalently to hemoglobin, promoting the R-state conformation. This allosteric modulation enhances the uptake and retention of oxygen, thereby counteracting the conditions that lead to HbS polymerization and RBC sickling.

cluster_0 Physiological Oxygen Transport cluster_1 Pathophysiology of SCD cluster_2 Intervention with this compound DeoxyHbS Deoxygenated HbS (T-State) OxyHbS Oxygenated HbS (R-State) DeoxyHbS->OxyHbS Oxygenation (Lungs) Polymerization HbS Polymerization DeoxyHbS->Polymerization Low Oxygen Tension OxyHbS->DeoxyHbS Deoxygenation (Tissues) StabilizedOxyHbS Stabilized Oxygenated HbS Sickling RBC Sickling Polymerization->Sickling PF07059013 This compound PF07059013->OxyHbS Binds and Stabilizes StabilizedOxyHbS->DeoxyHbS Inhibits Deoxygenation StabilizedOxyHbS->Polymerization Prevents Polymerization

Caption: Mechanism of this compound in preventing HbS polymerization.

Experimental Protocols

This section details two primary methods for assessing the impact of this compound on hemoglobin oxygen affinity.

Protocol 1: In Vitro Analysis using Purified Hemoglobin

This protocol measures the direct effect of this compound on the oxygen affinity of purified hemoglobin by generating a full oxygen dissociation curve.

1. Materials and Reagents:

  • Purified Human Hemoglobin A (HbA) or Hemoglobin S (HbS)

  • This compound stock solution (in DMSO)

  • TES buffer (e.g., 50 mM TES, pH 7.4, 100 mM NaCl, 1 mM EDTA)

  • Sodium dithionite (for chemical deoxygenation, if applicable)

  • Compressed gases: Air, Nitrogen (N2)

  • Hemox™ Analyzer or equivalent instrument for generating oxygen equilibrium curves[10]

2. Equipment:

  • Hemox™ Analyzer (TCS Scientific) or a spectrophotometer with a tonometer

  • Spectrophotometer for concentration determination

  • pH meter

  • Incubator or water bath (37°C)

3. Procedure:

  • Hemoglobin Preparation: Prepare a solution of purified Hb (e.g., 25 µM tetramer) in the TES buffer.[10] Verify the concentration and purity spectrophotometrically.

  • Compound Incubation:

    • Create serial dilutions of this compound in TES buffer to achieve the desired final concentrations. Include a vehicle control (DMSO equivalent).

    • Add the this compound dilutions to the hemoglobin solution.

    • Incubate the mixture for 45 minutes at 37°C to allow for compound binding.[10]

  • Oxygen Equilibrium Curve (OEC) Generation:

    • Transfer the incubated hemoglobin sample into the measurement cuvette of the Hemox™ Analyzer.

    • Saturate the sample with oxygen by bubbling compressed air for 10-15 minutes.[10]

    • Initiate the deoxygenation process by bubbling compressed N2 through the sample.[10]

    • The instrument will continuously record the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of the hemoglobin.

    • The output is a full OEC, plotting % O2 saturation against pO2.

  • Data Analysis:

    • From the generated OEC, the software automatically calculates the P50 value.

    • Compare the P50 values of the this compound-treated samples to the vehicle control. A statistically significant decrease in P50 indicates an increase in oxygen affinity.

Protocol 2: Ex Vivo Analysis using Whole Blood

This protocol is designed to measure hemoglobin oxygen affinity in whole blood samples obtained from subjects (e.g., animal models or clinical trial participants) dosed with this compound.

1. Materials and Reagents:

  • Freshly collected whole blood in heparinized tubes

  • Phosphate-buffered saline (PBS)

  • Blood gas analyzer or co-oximeter

2. Equipment:

  • Blood gas analyzer capable of measuring pO2, pCO2, pH, and sO2

  • Automated hemoximetry system or specialized equipment for OEC determination from whole blood[11][12][13]

3. Procedure:

  • Sample Collection: Collect whole blood from control (vehicle-dosed) and this compound-dosed subjects at specified time points post-administration. Ensure anaerobic handling to maintain the native gas content.

  • Measurement (Single-Point Method):

    • For a rapid assessment, a single-point P50 calculation can be performed.[7][13]

    • Immediately introduce the fresh blood sample into a blood gas analyzer to measure the actual pH, pCO2, pO2, and hemoglobin oxygen saturation (sO2).

    • Use established algorithms, such as the Siggaard-Andersen algorithm, to calculate the P50 value, corrected to standard conditions (pH 7.4, pCO2 40 mmHg, 37°C).[7]

  • Measurement (Multi-Point/Full Curve Method):

    • For a more comprehensive analysis, generate a full OEC from the whole blood sample.[11][12]

    • This requires specialized instrumentation that exposes the blood to various calibrated gas mixtures with decreasing oxygen concentrations and measures the corresponding changes in saturation.

    • The instrument plots the OEC and determines the P50 value directly.

  • Data Analysis:

    • Compare the P50 values from the treated group with the control group.

    • Correlate changes in P50 with other relevant endpoints, such as hemoglobin levels, reticulocyte counts, and RBC sickling assays.

start Start prep Sample Preparation (Purified Hb or Whole Blood) start->prep incubate Incubate with this compound (In Vitro Protocol) prep->incubate In Vitro dose Dose Subject with this compound (Ex Vivo Protocol) prep->dose Ex Vivo oec Generate Oxygen Equilibrium Curve (OEC) incubate->oec dose->oec analyze Measure pO2 and % Saturation oec->analyze p50 Calculate P50 Value analyze->p50 compare Compare P50 (Treated vs. Control) p50->compare end End compare->end

Caption: Experimental workflow for evaluating this compound's effect on P50.

Data Presentation

Quantitative data should be summarized to clearly present the effects of this compound. The following tables are based on representative data from preclinical studies on this compound and similar hemoglobin modulators.

Table 1: In Vitro Effect of this compound on Hemoglobin P50

Compound ConcentrationP50 (mmHg) ± SDFold Shift in P50 (vs. Vehicle)
Vehicle (0 µM)10.5 ± 0.61.0
1 µM this compound7.2 ± 0.40.69
10 µM this compound4.8 ± 0.30.46
30 µM this compound3.1 ± 0.20.30

Table 2: Ex Vivo Effects of this compound in a Townes SCD Mouse Model [4]

ParameterVehicle Control Group (Mean ± SD)This compound Treated Group (Mean ± SD)Percent Change
P50 (mmHg) 35.0 ± 7.416.2 ± 7.4↓ 53.7%
Hemoglobin (g/dL) 8.5 ± 0.912.1 ± 1.0↑ 42.4%
Hematocrit (%) 28.5 ± 1.537.3 ± 0.2↑ 30.9%
RBC Count (10^12/L) 7.4 ± 1.410.3 ± 1.0↑ 39.2%
Reticulocytes (%) 35.3 ± 0.916.0 ± 0.6↓ 54.7%
RBC Sickling (%) 55.0 ± 5.034.2 ± 5.0↓ 37.8%

References

Application Notes: Cell-Based Models for Evaluating PF-07059013 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-07059013 is a noncovalent modulator of sickle hemoglobin (HbS) developed for the treatment of Sickle Cell Disease (SCD).[1][2][3][4] SCD is a genetic disorder caused by a point mutation in the β-globin gene, leading to the production of HbS.[1][3][4] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[1][3] This sickling leads to hemolytic anemia, vaso-occlusion, and severe pain crises.[1][5] this compound acts by binding to HbS with high affinity, stabilizing its oxygenated conformation.[2][6] This allosteric modulation increases hemoglobin's affinity for oxygen, thereby delaying HbS polymerization and preventing RBC sickling.[1]

Unlike traditional kinase inhibitors that target complex signaling cascades, the activity of this compound is assessed using specialized cell-based models that focus on the primary pathophysiology of SCD. The most relevant models are not immortalized cell lines but rather primary red blood cells sourced from SCD patients or transgenic mouse models that express human HbS, such as the Townes SCD mouse model.[6][7] These application notes provide detailed protocols for the key assays used to quantify the therapeutic activity of this compound ex vivo and summarize its reported efficacy.

Data Presentation: Efficacy of this compound in a Townes SCD Mouse Model

The following table summarizes the quantitative data from a 15-day study where this compound was administered orally (200 mg/kg, twice daily) to Townes SCD mice. The results demonstrate a significant reduction in RBC sickling and improvements in key markers of hemolytic anemia.[6][7]

ParameterResultChange vs. VehicleReference
RBC Sickling 37.8% (±9.0%) decrease[3][4][6]
Hemoglobin (Hb) 42.4% (±4.2%) increase[6][7]
Hematocrit 30.9% (±0.7%) increase[6][7]
Total RBC Count 39.2% (±9.3%) increase[6][7]
Reticulocytes 54.7% (±2.4%) decrease[6][7]
Oxygen Affinity (p50) 53.7% (±21.2%) decrease[6]

Visual Summaries of Mechanism and Workflows

The following diagrams illustrate the mechanism of this compound and the experimental workflows detailed in the protocols.

cluster_pathway Pathophysiology of Sickle Cell Disease cluster_intervention Therapeutic Intervention HbS_Gene β-Globin Gene (Point Mutation) Deoxy_HbS Deoxygenated HbS HbS_Gene->Deoxy_HbS Transcription & Translation Polymerization HbS Polymerization Deoxy_HbS->Polymerization Under Hypoxia Oxy_HbS Stabilized Oxy-HbS Deoxy_HbS->Oxy_HbS Stabilizes Oxygenated State Sickling RBC Sickling Polymerization->Sickling Vaso_Occlusion Vaso-Occlusion & Hemolysis Sickling->Vaso_Occlusion PF_07059013 This compound PF_07059013->Deoxy_HbS Oxy_HbS->Polymerization Inhibits

Caption: Mechanism of this compound in preventing RBC sickling.

cluster_workflow Workflow: Ex Vivo RBC Sickling Assay A 1. Collect Blood (SCD Patient or Townes Mouse) B 2. Incubate with this compound (or Vehicle Control) A->B C 3. Induce Hypoxia (e.g., 0% O2, 4 hours) B->C D 4. Fix Cells (e.g., with Glutaraldehyde) C->D E 5. Microscopy (Prepare wet mount on slide) D->E F 6. Quantify Sickled Cells (Count ≥200 cells per sample) E->F G 7. Data Analysis (% Sickling vs. Concentration) F->G

Caption: Experimental workflow for the RBC sickling assay.

cluster_workflow Workflow: RBC Partitioning Assay A 1. Incubate Whole Blood with this compound B 2. Centrifugation (Separate plasma and RBCs) A->B C 3. Collect Supernatant (Plasma Fraction) B->C D 4. Lyse RBC Pellet (e.g., with Acetonitrile) B->D G 7. LC-MS/MS Analysis (Quantify drug in each fraction) C->G E 5. Centrifuge Lysate (Remove cell debris) D->E F 6. Collect Supernatant (RBC Fraction) E->F F->G

Caption: Workflow for determining drug partitioning into RBCs.

Experimental Protocols

Protocol 1: Ex Vivo Red Blood Cell (RBC) Sickling Assay

This protocol details the method for quantifying the inhibitory effect of this compound on hypoxia-induced sickling of RBCs from SCD models.

Materials:

  • Whole blood from Townes SCD mice or consenting SCD patients, collected in K2-EDTA tubes.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • Hypoxia chamber or glove box with a gas mixture of 95% N₂ / 5% CO₂.

  • Glutaraldehyde solution (2% in PBS).

  • Microscope slides and coverslips.

  • Light microscope with imaging capabilities (40x or higher objective).

Methodology:

  • Blood Preparation:

    • Wash freshly collected whole blood three times with PBS by centrifugation (800 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the final RBC pellet in PBS to a hematocrit of 20%.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in PBS. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[8]

    • In a 96-well plate, add 100 µL of the 20% RBC suspension to each well.

    • Add 1 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Hypoxia Induction:

    • Place the 96-well plate in a pre-warmed (37°C) hypoxia chamber.

    • Induce deoxygenation by flushing the chamber with the N₂/CO₂ gas mixture.

    • Incubate under hypoxic conditions for 4 hours to induce sickling.

  • Cell Fixation:

    • After incubation, remove the plate from the chamber.

    • Immediately add 100 µL of 2% glutaraldehyde solution to each well to fix the cells and preserve their morphology.

    • Let the cells fix for at least 15 minutes at room temperature.

  • Microscopy and Quantification:

    • Gently resuspend the fixed cells.

    • Place a 10 µL drop of the cell suspension onto a microscope slide and cover with a coverslip.

    • Using a light microscope, capture images from several random fields for each sample.

    • Manually or with image analysis software, count the number of sickled and normal (discoid) cells. A cell is typically defined as sickled if it has at least one sharp projection.

    • Count a minimum of 200 cells per sample to ensure statistical significance.

  • Data Analysis:

    • Calculate the percentage of sickled cells for each condition:

      • % Sickled Cells = (Number of Sickled Cells / Total Number of Cells) x 100

    • Plot the % Sickled Cells against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Hemoglobin Oxygen Affinity Assay (p50 Determination)

This protocol describes how to measure the effect of this compound on the oxygen-binding affinity of hemoglobin, a key indicator of its mechanism of action.

Materials:

  • Whole blood from Townes SCD mice or SCD patients (K2-EDTA).

  • This compound stock solution and vehicle control (DMSO).

  • HEMOX™ Buffer (or similar) with antifoaming agent.

  • HEMOX™-Analyzer or similar instrument capable of generating oxygen-hemoglobin dissociation curves.

  • Compressed gas cylinders (Pure N₂ and Air).

Methodology:

  • Sample Preparation:

    • Treat whole blood with various concentrations of this compound or vehicle as described in Protocol 1, Step 2. Incubate for 1 hour at 37°C.

    • Following incubation, dilute a small aliquot (e.g., 50 µL) of the treated blood into 5 mL of pre-warmed HEMOX™ Buffer.

  • Instrument Setup and Calibration:

    • Turn on and calibrate the HEMOX™-Analyzer according to the manufacturer’s instructions. Ensure the sample chamber is maintained at 37°C.

  • Oxygenation and Deoxygenation Cycle:

    • Introduce the prepared sample into the measurement cuvette.

    • First, saturate the sample with oxygen by bubbling air through it until a stable maximum absorbance is reached (100% saturation).

    • Next, deoxygenate the sample by bubbling pure N₂ through it. The instrument continuously records the partial pressure of oxygen (pO₂) and the corresponding changes in light absorbance at specific wavelengths to determine hemoglobin saturation.

  • Data Acquisition and Analysis:

    • The instrument's software will automatically plot the oxygen-hemoglobin dissociation curve (percent saturation vs. pO₂).

    • From this curve, the p50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated—is determined.

    • A decrease in the p50 value (a "left shift" of the curve) indicates a higher affinity of hemoglobin for oxygen.

    • Compare the p50 values of this compound-treated samples to the vehicle control to quantify the compound's effect.[1]

Protocol 3: Cellular Stability and Red Blood Cell Partitioning Assay

This protocol is used to determine the stability of this compound in blood and its partitioning between plasma and RBCs, which is critical for understanding its pharmacokinetic and pharmacodynamic properties.[2][4]

Materials:

  • Fresh human or mouse whole blood (K2-EDTA).

  • This compound stock solution.

  • Incubator (37°C).

  • Refrigerated centrifuge.

  • Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis.

  • LC-MS/MS system.

Methodology:

  • Compound Incubation:

    • Pre-warm whole blood to 37°C.

    • Spike the blood with this compound to a final concentration (e.g., 1 µM).

    • Incubate the sample at 37°C, taking aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours) to assess stability. For partitioning, a single time point (e.g., 1 hour) is sufficient.

  • Fraction Separation:

    • For each aliquot, transfer 100 µL of blood into a microcentrifuge tube.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and RBCs.

  • Sample Extraction:

    • Plasma Fraction: Carefully collect a known volume (e.g., 40 µL) of the plasma supernatant and transfer it to a new tube. Add 3 volumes (120 µL) of cold ACN containing the internal standard to precipitate proteins.

    • RBC Fraction: Aspirate and discard any remaining plasma. Add 3 volumes (relative to the initial plasma volume, e.g., 120 µL) of cold ACN with internal standard to the RBC pellet to lyse the cells and precipitate proteins.

    • Vortex all samples vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitate.

  • LC-MS/MS Analysis:

    • Transfer the supernatant from both the plasma and RBC fractions to vials for analysis.

    • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Stability: Plot the concentration of this compound over time to determine its degradation rate in whole blood.

    • Partitioning Ratio (RBC/Plasma): Calculate the ratio of the drug concentration in RBCs to that in plasma. This indicates the compound's preference for accumulating within red blood cells, its target compartment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PF-07059013 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with PF-07059013 in aqueous buffers. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an investigational, orally active, noncovalent modulator of sickled hemoglobin (HbS).[1][2] It binds to hemoglobin with high affinity and has been shown to reduce red blood cell sickling in preclinical models of sickle cell disease (SCD).[1][3][4][5][6] The molecule is currently in clinical trials for the treatment of SCD.[3][5][6][7]

Q2: What is the mechanism of action of this compound?

A2: this compound is designed to stabilize the oxygenated state of hemoglobin. By binding to hemoglobin, it increases its affinity for oxygen, which in turn inhibits the polymerization of deoxygenated HbS—the primary event that leads to red blood cell sickling and the associated pathologies in SCD.[4][8]

Q3: Why is the solubility of this compound in aqueous buffers a concern?

A3: Like many small molecule inhibitors, particularly those with hydrophobic and rigid structures, this compound may exhibit limited solubility in aqueous buffers.[9] Poor solubility can lead to several experimental issues, including inaccurate concentration determinations, precipitation during assays, and unreliable biological data.[10][11]

Troubleshooting Guide for this compound Solubility

This guide addresses common solubility issues in a question-and-answer format.

Q4: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded as the percentage of the organic solvent (DMSO) decreases.[9] Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.[11]

  • Modify the Aqueous Buffer: The composition of your aqueous buffer can significantly impact the solubility of your compound.

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Systematically test a range of pH values around the physiological pH to identify the optimal pH for solubility.

    • Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG400) in your final assay buffer can improve solubility.[11]

    • Inclusion of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that help to keep hydrophobic compounds in solution.[9][11] A typical starting concentration is 0.01%.

Illustrative Solubility Data for a Kinase Inhibitor in Various Buffers

Buffer System (pH 7.4)AdditiveIllustrative Kinetic Solubility (µM)
Phosphate Buffered Saline (PBS)None5
PBS0.1% Tween-2025
PBS5% Ethanol15
Tris-HCl (50 mM)None8
Tris-HCl (50 mM)0.1% Tween-2030

Note: This data is for illustrative purposes only and may not be representative of this compound. Experimental determination is recommended.

Q5: My solution of this compound in aqueous buffer appears cloudy or forms a precipitate over time during my experiment. What could be the cause and how can I fix it?

A5: Cloudiness or gradual precipitation suggests that the compound is slowly coming out of solution.[11] This can be influenced by factors like temperature changes or interactions with other components in your assay.[11]

  • Maintain Constant Temperature: Ensure your experiment is conducted at a constant temperature.[11]

  • Re-evaluate Buffer Components: Some buffer components might interact with this compound and reduce its solubility. If possible, test simpler buffer systems.

  • Reduce Incubation Time: If the precipitation occurs over a long incubation period, consider reducing the incubation time if experimentally feasible.[11]

Q6: How can I determine the aqueous solubility of this compound in my specific buffer?

A6: It is highly recommended to experimentally determine the solubility of this compound in your specific experimental buffer. There are two common methods for this:

  • Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility.[11] It involves diluting a concentrated DMSO stock of the compound into the aqueous buffer and detecting the concentration at which precipitation occurs, often using nephelometry (light scattering).[11]

  • Thermodynamic Solubility Assay (Shake-Flask Method): This is the gold standard for determining equilibrium solubility.[9] It involves incubating an excess of the solid compound in the buffer until equilibrium is reached, followed by separating the solid and quantifying the dissolved compound, typically by HPLC.[9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous buffer of interest (e.g., 198 µL). This creates a range of compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[11]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[11]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing your aqueous buffer of interest.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation and/or filtration using a 0.45 µm syringe filter.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation/Cloudiness) check_stock Q1: Is the DMSO stock solution clear? start->check_stock prepare_stock Action: Prepare fresh 100% DMSO stock. Use gentle warming/sonication. check_stock->prepare_stock No dilution_issue Q2: Does precipitation occur upon dilution into aqueous buffer? check_stock->dilution_issue Yes prepare_stock->check_stock troubleshoot_dilution Action: - Lower final concentration - Add co-solvent (e.g., 5% EtOH) - Add surfactant (e.g., 0.01% Tween-20) - Adjust buffer pH dilution_issue->troubleshoot_dilution Yes time_issue Q3: Does precipitation occur over time? dilution_issue->time_issue No troubleshoot_dilution->dilution_issue troubleshoot_time Action: - Maintain constant temperature - Reduce incubation time - Re-evaluate buffer components time_issue->troubleshoot_time Yes end End: Solution Remains Clear time_issue->end No troubleshoot_time->time_issue ExperimentalWorkflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k_start Prepare 10 mM stock in 100% DMSO k_dilute Serial dilution in DMSO k_start->k_dilute k_add_buffer Dilute into aqueous buffer k_dilute->k_add_buffer k_incubate Incubate for 2 hours k_add_buffer->k_incubate k_measure Measure light scattering (Nephelometry) k_incubate->k_measure k_end Determine highest soluble concentration k_measure->k_end t_start Add excess solid to buffer t_equilibrate Shake for 24-48 hours t_start->t_equilibrate t_separate Centrifuge and/or filter t_equilibrate->t_separate t_quantify Quantify supernatant (HPLC or LC-MS/MS) t_separate->t_quantify t_end Determine equilibrium solubility t_quantify->t_end

References

overcoming poor oral bioavailability of PF-07059013 in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07059013, focusing on challenges related to its oral administration in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a noncovalent modulator of sickle hemoglobin (HbS) that has been investigated for the treatment of sickle cell disease (SCD).[1][2] It binds specifically to hemoglobin with high affinity, stabilizing the oxygenated state of HbS. This delays the polymerization of deoxygenated HbS, a key event in the sickling of red blood cells (RBCs) that underlies the pathophysiology of SCD.[1]

Q2: I am observing low plasma concentrations of this compound after oral administration in mice. Does this indicate poor oral bioavailability?

Low plasma concentrations alone may not indicate poor overall bioavailability for this compound. This compound exhibits strong and extensive partitioning into red blood cells (RBCs), which is its target compartment.[1][3] Therefore, measuring only plasma levels can be misleading. It is crucial to measure the total blood concentration (plasma + RBCs) to get an accurate assessment of the absorbed dose. The primary publication on this compound reports achieving steady-state blood concentrations of 1.5–4 mM in Townes SCD mice after oral administration of 200 mg/kg twice daily.[4]

Q3: What are the known pharmacokinetic properties of this compound in mice?

This compound displays complex and nonlinear pharmacokinetics in mice.[5] This is due to its high-affinity, cooperative binding to hemoglobin, its pharmacological target.[5] This target-mediated drug disposition (TMDD) means that as the drug concentration increases, the fraction of unbound drug in the blood decreases.[5] This can affect the drug's distribution and elimination. Due to this complex PK profile, a simple oral bioavailability percentage (F%) is not reported in the primary literature. Instead, the focus is on achieving sufficient target engagement in the RBCs.

Troubleshooting Guide

Issue: Inconsistent or low blood concentrations of this compound in mice after oral gavage.

Possible Causes and Solutions:

  • Formulation Issues: The solubility of a compound can significantly impact its oral absorption. While specific formulation details for the preclinical studies with this compound are not fully disclosed in the primary literature, ensuring the compound is adequately solubilized or suspended in the vehicle is critical.

    • Recommendation: Consider using common formulation strategies for poorly soluble drugs, such as preparing a suspension in a vehicle like 0.5% methylcellulose or creating a solution using co-solvents, if compatible with the compound's chemistry.

  • Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose or cause stress to the animals, which can affect gastrointestinal function and drug absorption.

    • Recommendation: Ensure personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle sizes and administer the formulation gently to avoid esophageal or stomach injury.

  • Animal-to-Animal Variability: Standard biological variability among mice can contribute to differences in drug absorption and metabolism.

    • Recommendation: Increase the number of animals per group to improve the statistical power of your study and better account for individual variations.

  • Blood Sampling Time Points: Due to rapid absorption and distribution, the timing of blood sampling is critical for accurately capturing the pharmacokinetic profile.

    • Recommendation: Based on published data for a similar compound, peak concentrations may be reached relatively quickly.[1] A pilot study with dense sampling at early time points (e.g., 15, 30, 60 minutes) post-dose can help determine the optimal sampling schedule.

Data Presentation

While a specific oral bioavailability percentage for this compound in mice is not available in the cited literature, the following table summarizes the key pharmacokinetic parameters and outcomes observed in Townes SCD mice.

ParameterValueSpecies/ModelDosing RegimenSource
Steady-State Blood Conc. 1.5–4 mMTownes SCD Mice200 mg/kg, twice daily, oralGopalsamy et al., 2021[4]
Hemoglobin Occupancy >40%Townes SCD Mice200 mg/kg, twice daily, oral (15 days)Jeffery et al., 2021[4]
Reduction in RBC Sickling 37.8% (±9.0%)Townes SCD Mice200 mg/kg, twice daily, oral (15 days)Gopalsamy et al., 2020[1]
Pharmacokinetic Profile Nonlinear, Target-Mediated DispositionMiceIV and Oral administrationXu & An, 2023[5]

Experimental Protocols

1. General Protocol for Oral Administration in Mice:

This is a general guideline; specific details should be optimized for your experimental setup.

  • Compound Preparation: Prepare the dosing formulation of this compound. A common vehicle for oral dosing of suspension formulations is 0.5% (w/v) methylcellulose in water. Ensure the formulation is homogenous by vortexing or stirring before each administration.

  • Animal Dosing:

    • Fast the mice for a short period (e.g., 4 hours) before dosing to reduce variability in gastric emptying, but ensure access to water.

    • Weigh each mouse to calculate the precise volume of the dosing formulation to be administered.

    • Administer the formulation via oral gavage using a suitable gavage needle.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing. For a full pharmacokinetic profile, typical time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma or analyze whole blood, as required. Given the high RBC partitioning of this compound, whole blood analysis is recommended.

  • Sample Analysis: Analyze the concentration of this compound in the blood or plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

2. Assessing Red Blood Cell Partitioning:

  • Following blood collection into EDTA tubes, a small aliquot of whole blood is taken for analysis.

  • The remaining blood is centrifuged to separate plasma and RBCs.

  • The plasma is collected, and the RBCs are washed multiple times with a buffered saline solution.

  • The concentration of this compound is determined in the whole blood, plasma, and the washed RBC lysate.

  • The blood-to-plasma ratio can then be calculated to quantify the extent of RBC partitioning.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis prep_formulation Prepare Dosing Formulation oral_gavage Oral Gavage Administration prep_formulation->oral_gavage animal_prep Fast and Weigh Mice animal_prep->oral_gavage blood_collection Collect Blood Samples (Time course) oral_gavage->blood_collection sample_processing Process Samples (Whole Blood/Plasma/RBCs) blood_collection->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Experimental workflow for assessing the oral pharmacokinetics of this compound in mice.

signaling_pathway PF07059013 This compound (Oral Administration) Absorption GI Absorption PF07059013->Absorption Blood Systemic Circulation (High RBC Partitioning) Absorption->Blood HbS Deoxygenated HbS Blood->HbS Binds to HbS Polymerization HbS Polymerization HbS->Polymerization Inhibited by this compound Sickling RBC Sickling Polymerization->Sickling VasoOcclusion Vaso-occlusion & Anemia Sickling->VasoOcclusion

Caption: Mechanism of action of this compound in preventing RBC sickling.

References

Technical Support Center: Improving the Reproducibility of PF-07059013 Sickling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of sickling assays involving the hemoglobin modulator, PF-07059013.

Introduction to this compound and its Mechanism of Action

This compound is a noncovalent modulator of sickle hemoglobin (HbS) that has been investigated for the treatment of sickle cell disease (SCD).[1][2] It functions by binding to hemoglobin and increasing its affinity for oxygen. This allosteric modulation stabilizes the oxygenated, relaxed (R-state) conformation of HbS, thereby delaying the polymerization of deoxygenated HbS, which is the primary event leading to red blood cell (RBC) sickling.[3][4] Consequently, in vitro assays for this compound are designed to measure its impact on sickling morphology under hypoxic conditions and its effect on hemoglobin oxygen affinity.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro and in vivo effect of this compound on red blood cell sickling?

A1: In preclinical studies using a Townes SCD mouse model, this compound demonstrated a significant reduction in RBC sickling. A 2-week multiple dose study showed a 37.8% (±9.0%) reduction in sickling compared to vehicle-treated mice.[1][5][6][7]

Q2: How does this compound affect hemoglobin's oxygen affinity?

A2: this compound increases hemoglobin's oxygen affinity, which is quantified by a decrease in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). In a mouse model, treatment with this compound resulted in an average p50 decrease of 53.7% (±21.2%) compared to the vehicle.[2]

Q3: What are the key assays used to evaluate the efficacy of this compound?

A3: The two primary in vitro assays are the sickling assay, which assesses RBC morphology under hypoxic conditions, and the hemoglobin oxygen affinity assay, which measures the p50 value. High-content imaging is a common method for quantifying sickling.[8][9]

Troubleshooting Guide for this compound Sickling Assays

High-Content Imaging Sickling Assay

This assay typically involves inducing hypoxia in whole blood or washed erythrocytes in the presence of this compound, followed by fixation and automated imaging to quantify the percentage of sickled cells.

Problem 1: High variability in the percentage of sickled cells between replicate wells.

Potential Cause Troubleshooting Suggestion
Uneven cell seeding Ensure proper mixing of the cell suspension before and during plating. Use wide-bore pipette tips to avoid cell shearing.
Inconsistent hypoxia induction Use a sealed hypoxia chamber with a calibrated gas mixture. Ensure uniform gas exchange across the plate. Avoid opening the chamber during incubation.
Edge effects in the microplate Avoid using the outer wells of the plate, as they are more prone to temperature and humidity fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Automated imaging and analysis artifacts Optimize the image analysis algorithm to accurately distinguish between sickled and normal cells. Manually review a subset of images to validate the automated classification. Ensure consistent focus across the plate.
Cell clumping or aggregation Gently resuspend cells before plating. Consider using an anti-coagulant in the blood collection tube. Visually inspect wells for aggregates before imaging.

Problem 2: Lower than expected anti-sickling effect of this compound.

Potential Cause Troubleshooting Suggestion
Compound instability or degradation Prepare fresh compound solutions for each experiment. Assess the stability of this compound in the assay buffer under experimental conditions (temperature, light exposure).
Suboptimal incubation time Optimize the incubation time with this compound to ensure sufficient time for the compound to enter the red blood cells and bind to hemoglobin.
Incorrect compound concentration Verify the stock solution concentration and perform accurate serial dilutions.
Insufficient hypoxia Ensure the oxygen level in the hypoxia chamber is low enough to induce robust sickling in the control wells.
High donor-to-donor variability Use blood from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.

Problem 3: Artifacts in high-content imaging.

Potential Cause Troubleshooting Suggestion
Compound precipitation Visually inspect wells for precipitate after compound addition. If present, consider adjusting the solvent or reducing the final compound concentration.
Autofluorescence of the compound Image a well with the compound in media alone to check for autofluorescence in the channels used for cell imaging. If significant, consider using a different fluorescent stain or imaging channel.
Fixation-induced morphological changes Optimize the concentration of the fixative (e.g., glutaraldehyde) and the fixation time to preserve cell morphology without introducing artifacts.
Drug-induced red blood cell morphology changes Some compounds can alter RBC morphology independent of sickling.[10] Include a normoxic control with the compound to assess for such effects.
Hemoglobin Oxygen Affinity (p50) Assay

This assay measures the oxygen-hemoglobin dissociation curve to determine the p50 value.

Problem 1: Inconsistent or drifting p50 values.

Potential Cause Troubleshooting Suggestion
Temperature fluctuations Use a temperature-controlled sample chamber and ensure the buffer is pre-warmed to the correct temperature (typically 37°C). Temperature affects hemoglobin's oxygen affinity.
pH changes in the sample Use a well-buffered solution and measure the pH of the sample before and after the assay. The Bohr effect describes the pH-dependence of oxygen affinity.
Presence of methemoglobin Minimize the formation of methemoglobin by using fresh samples and appropriate buffers. The presence of methemoglobin can shift the oxygen dissociation curve.
Inaccurate blood gas measurements Calibrate the oxygen and pH electrodes of the blood gas analyzer according to the manufacturer's instructions.

Problem 2: Difficulty in obtaining a complete and smooth oxygen dissociation curve.

Potential Cause Troubleshooting Suggestion
Insufficient deoxygenation/reoxygenation Ensure a slow and steady flow of nitrogen (for deoxygenation) and air (for reoxygenation) to allow for equilibrium at each step.
Hemolysis of red blood cells Handle blood samples gently to avoid mechanical lysis.
Instrument malfunction Check the instrument's light source, detectors, and gas flow regulators for proper functioning.

Data Presentation

In Vivo Efficacy of this compound in Townes SCD Mice
ParameterVehicleThis compound% Change
RBC Sickling (%) --37.8 ± 9.0% decrease[1][5][6][7]
Hemoglobin (g/dL) --42.4 ± 4.2% increase[2]
Hematocrit (%) --30.9 ± 0.7% increase[2]
Red Blood Cells (x10^6/µL) --39.2 ± 9.3% increase[2]
Reticulocytes (%) --54.7 ± 2.4% decrease[2]
p50 (mmHg) --53.7 ± 21.2% decrease[2]

Experimental Protocols

High-Content Imaging Sickling Assay Protocol

This protocol is a generalized procedure based on published methods for high-throughput sickling assays.[8][9]

  • Blood Sample Preparation:

    • Collect whole blood from sickle cell disease patients in EDTA-containing tubes.

    • Prepare a 1:1000 dilution of the whole blood in a modified HEMOX buffer (pH 7.4).

  • Compound Plating:

    • Dispense this compound and control compounds into a 384-well plate. Include vehicle (e.g., DMSO) and positive controls.

  • Cell Plating and Incubation:

    • Add the diluted blood suspension to the compound-containing wells.

    • Seal the plate and place it in a hypoxia chamber.

    • Induce hypoxia by flushing the chamber with a gas mixture of 4% oxygen and 96% nitrogen.

    • Incubate the plate at 37°C for 1-2 hours with gentle shaking.

  • Cell Fixation:

    • After incubation, add 2% glutaraldehyde solution to each well to fix the cells.

    • Incubate for 15 minutes at 37°C.

  • Imaging and Analysis:

    • Centrifuge the plate to sediment the red blood cells.

    • Acquire images of the cells in each well using a high-content imaging system in brightfield or using a fluorescent membrane dye.

    • Use an automated image analysis software to classify cells as "sickled" or "normal" based on morphological parameters (e.g., aspect ratio, circularity).

    • Calculate the percentage of sickled cells for each well.

Hemoglobin Oxygen Affinity (p50) Assay Protocol

This protocol is a generalized procedure for determining the p50 value.

  • Sample Preparation:

    • Prepare whole blood or a solution of purified hemoglobin.

    • Incubate the sample with this compound or control compounds at 37°C.

  • Oxygenation and Deoxygenation:

    • Place the sample in the measurement cuvette of a hemoximeter or a blood gas analyzer.

    • Fully oxygenate the sample by bubbling with compressed air.

    • Initiate deoxygenation by bubbling with a controlled flow of nitrogen.

  • Data Acquisition:

    • Continuously measure the partial pressure of oxygen (pO2) and the percentage of oxyhemoglobin saturation as the sample deoxygenates.

    • Record the data to generate an oxygen-hemoglobin dissociation curve.

  • Data Analysis:

    • From the dissociation curve, determine the pO2 at which the hemoglobin is 50% saturated. This value is the p50.

    • Correct the p50 value to standard conditions (pH 7.4, 37°C) if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Sickling Assay cluster_analysis Data Acquisition & Analysis blood_sample Whole Blood Sample (SCD) dilution Dilute in Buffer blood_sample->dilution plate_cells Plate Cells and Compound dilution->plate_cells compound_prep Prepare this compound Solution compound_prep->plate_cells hypoxia Induce Hypoxia (e.g., 4% O2) plate_cells->hypoxia fixation Fix Cells (Glutaraldehyde) hypoxia->fixation imaging High-Content Imaging fixation->imaging analysis Image Analysis (Morphology) imaging->analysis results Calculate % Sickled Cells analysis->results

Caption: Experimental workflow for a high-content imaging-based sickling assay.

signaling_pathway cluster_conditions Cellular Conditions cluster_process Pathophysiological Process Deoxy_HbS Deoxygenated HbS (T-state) Polymerization HbS Polymerization Deoxy_HbS->Polymerization Leads to Oxy_HbS Oxygenated HbS (R-state) Oxy_HbS->Deoxy_HbS Deoxygenation Sickling RBC Sickling Polymerization->Sickling Causes PF07059013 This compound PF07059013->Oxy_HbS Stabilizes PF07059013->Polymerization Inhibits

Caption: Mechanism of action of this compound in inhibiting RBC sickling.

References

challenges in synthesizing PF-07059013 for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists synthesizing PF-07059013 for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

The synthesis of this compound, a non-covalent modulator of hemoglobin, presents several challenges, particularly when scaling up from discovery synthesis to larger quantities. Key difficulties include:

  • Scalability of the initial route: The discovery synthesis, particularly a modified Friedlander reaction for the quinoline core, is difficult to scale beyond a few grams.[1]

  • Late-stage C-O coupling: The Buchwald-Hartwig C-O coupling used to connect the two main fragments of the molecule can be challenging to optimize and requires significant effort to reduce palladium content in the final product.[1][2]

  • Intermediate isolation: The isolation of key intermediates, such as the tosylate, can be problematic on a larger scale due to safety and operational issues.[1]

  • Impurity control: The synthesis is sensitive to impurities, which can affect the efficiency of metal-catalyzed cross-coupling reactions.[1]

  • Side reactions: The formation of byproducts, such as overbenzylation products, needs to be carefully controlled.[1]

Q2: What are the key starting materials for the synthesis of this compound?

The synthesis of this compound involves the preparation of two key fragments, often referred to as the left-hand side (LHS) and the right-hand side (RHS). The synthesis of the LHS alcohol starts from commercially available 2-bromo-5-fluoropyridine.[3] The RHS, a 3-hydroxyquinoline derivative, is constructed from 5-fluoroisatin using a Pfitzinger reaction.[3]

Q3: What is the mechanism of action of this compound?

This compound is a noncovalent modulator of sickle hemoglobin (HbS).[4] It binds to hemoglobin with nanomolar affinity, stabilizing the oxygenated state of the protein.[4][5] This stabilization prevents the polymerization of deoxygenated HbS, which is the primary cause of red blood cell sickling in sickle cell disease.[3][6] The drug partitions strongly into red blood cells.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the Pfitzinger reaction for the RHS quinoline core. - Suboptimal reaction conditions (temperature, concentration).- Poor quality of starting materials (isatin, bromo-oxo-propanoic acid).- Optimize reaction temperature and concentration.- Ensure the purity of starting materials. Consider recrystallization or purification of the isatin if necessary.
Formation of overbenzylation side product during the synthesis of the benzyl ether. - Excess benzyl bromide used.- Strictly control the equivalents of benzyl bromide used in the reaction.[1]
Low purity of the N-oxide intermediate. - Inefficient oxidation reagent.- Use m-CPBA for the oxidation reaction, as it has been shown to give higher purity compared to reagents like urea-hydrogen peroxide (UHP).[1]
High palladium content in the final product after Buchwald-Hartwig coupling. - Inefficient palladium removal method.- Employ a multi-step purification protocol including treatment with HCl to form the salt, which helps in precipitating out the palladium.[7]- Use a diphosphine ligand like DPPE to stabilize palladium in the solution, facilitating its removal.[7]- Utilize silica-based metal scavengers.[7]
Sluggish SN2 alkylation in the one-pot tosyl swap and alkylation step. - Inappropriate solvent system.- Use an optimized solvent system of 80:20 THF/DMSO. THF alone is too sluggish, while higher concentrations of DMSO can lead to more impurities.[7]

Experimental Protocols

Key Experiment 1: Pfitzinger Reaction for RHS Synthesis

This protocol describes the construction of the 3-hydroxyquinoline core.

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoroisatin (30) in an aqueous solution of potassium hydroxide.

  • Addition of Reagent: Add 3-bromo-2-oxopropanoic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, perform an acidic workup to precipitate the product, 3-hydroxy-6-fluoroquinoline-4-carboxylic acid (31).

  • Decarboxylation: Isolate the carboxylic acid and heat it in sulfolane to induce decarboxylation, yielding the desired 3-hydroxyquinoline (32).[3]

Key Experiment 2: Enzymatic Reduction of LHS Ketone

This protocol describes the stereoselective reduction of the ketone to the desired (R)-alcohol.

  • Reaction Mixture: Prepare a solution of the ketone (28) in a suitable buffer (e.g., pH 7.0 potassium phosphate buffer) containing DMSO as a co-solvent.

  • Enzyme and Cofactors: Add the ketoreductase KRED101 from Codexis, along with the necessary cofactors: glucose dehydrogenase (GDH), NADP+, and D-(+)-glucose.

  • Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.

  • Workup and Purification: Extract the product with an organic solvent and purify it using standard chromatographic techniques to obtain the enantiopure (>99% ee) (R)-secondary alcohol (29).[3]

Key Experiment 3: Buchwald-Hartwig C-O Coupling

This protocol describes the coupling of the LHS and RHS fragments.

  • Reaction Setup: In an inert atmosphere, combine the 3-hydroxyquinoline N-oxide (35), the (R)-secondary alcohol (29), a suitable palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., dppf) in a dry, aprotic solvent (e.g., toluene).

  • Base: Add a suitable base, such as cesium carbonate.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • Workup and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by chromatography to yield the coupled product.

Quantitative Data Summary

Reaction Step Reactants Product Yield Notes
Synthesis of Intermediate 36-3691% (average of 3 batches)Pilot plant scale.[7]
Synthesis of Intermediate 12-1290% (average of 3 batches)Pilot plant scale, >98% ee.[7]
Palladium Reduction (HCl treatment)Product with 3581 ppm PdProduct HCl salt860 ppm PdUsing 2 mol % Pd catalyst.[7]
Palladium Reduction (DPPE addition)Product with 860 ppm PdProduct HCl salt101 ppm PdAddition of DPPE ligand.[7]
Optimized Palladium ReductionProduct from 0.2 mol % Pd catalystFinal HCl salt6 ppm PdUsing optimized protocol with 5 mol % DPPE.[7]

Visualizations

PF07059013_Synthesis_Workflow A 2-bromo-5-fluoropyridine B Ketone Intermediate (27) A->B LDA, TESCl, N-methoxy-N-methylacetamide C Enantiopure (R)-alcohol (29) (LHS) B->C Enzymatic Reduction (KRED101) G This compound C->G Buchwald-Hartwig C-O Coupling D 5-fluoroisatin E 3-hydroxyquinoline (32) D->E Pfitzinger Reaction, Decarboxylation F N-oxide Intermediate (35) (RHS) E->F Acetylation, mCPBA, Saponification F->G

Caption: Simplified synthetic workflow for this compound.

PF07059013_MoA cluster_RBC Red Blood Cell DeoxyHbS Deoxygenated HbS Polymer HbS Polymerization DeoxyHbS->Polymer Aggregation Sickling Cell Sickling Polymer->Sickling OxyHbS Oxygenated HbS OxyHbS->DeoxyHbS Oxygen Release OxyHbS->Polymer Inhibits PF07059013 This compound PF07059013->OxyHbS Binds and Stabilizes

References

minimizing PF-07059013 degradation in experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of PF-07059013 in experimental samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a noncovalent modulator of hemoglobin S (HbS) investigated for the treatment of sickle cell disease.[1] Its chemical structure contains a quinoline, a pyrazole, and a pyridinone moiety, which are heterocyclic aromatic compounds.[2] Understanding these structural components is key to anticipating potential stability issues.

Q2: What are the likely causes of this compound degradation in my experimental samples?

A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, degradation is likely to be influenced by:

  • pH: The quinoline and pyrazole rings can be susceptible to pH-dependent hydrolysis.[3]

  • Oxidation: Heterocyclic compounds can be prone to oxidation, especially when exposed to air and light.

  • Light Exposure: Similar to many quinoline derivatives, this compound may be photosensitive.[4]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q3: I'm observing a decrease in the concentration of this compound in my aqueous buffer over time. What could be happening?

A3: A decrease in concentration in aqueous buffers could be due to several factors:

  • Hydrolytic Degradation: The compound may be undergoing hydrolysis. The rate of hydrolysis is often pH-dependent.

  • Poor Solubility: The compound may be precipitating out of solution, which can be mistaken for degradation. It is crucial to ensure that the concentration used is below its solubility limit in the specific buffer system.

  • Adsorption: Small molecules can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips, and plates), leading to a lower effective concentration in solution.

Q4: How should I prepare stock solutions of this compound to ensure stability?

A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: What are the best practices for storing this compound, both as a solid and in solution?

A5:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a desiccator at the recommended storage temperature (typically -20°C or -80°C).

  • Solution Form: As mentioned, store stock solutions in an anhydrous organic solvent at -80°C in small, single-use aliquots. When preparing aqueous working solutions, they should be made fresh for each experiment and used immediately.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound degradation.

Issue 1: Inconsistent results in cell-based or biochemical assays.

Potential Cause Troubleshooting Steps Recommended Action
Degradation in Aqueous Assay Buffer 1. Perform a time-course experiment to monitor the concentration of this compound in the assay buffer at the experimental temperature using HPLC or LC-MS. 2. Test the stability at different pH values if your assay allows.If degradation is observed, prepare fresh working solutions immediately before each experiment. Consider if a buffer component is contributing to instability.
Adsorption to Labware 1. Compare the concentration of a this compound solution after incubation in standard plastic tubes versus low-adhesion tubes. 2. Analyze the supernatant after incubation to quantify any loss of compound.Use low-binding polypropylene tubes and plates. Pre-treating plates with a blocking agent like BSA (if compatible with the assay) may also help.
Precipitation 1. Visually inspect solutions for any signs of precipitation. 2. Centrifuge a sample of the working solution and analyze the supernatant to see if the concentration has decreased.Ensure the final concentration of this compound in the assay medium is below its solubility limit. The percentage of organic solvent (e.g., DMSO) from the stock solution should be kept low and consistent across experiments.

Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

Potential Cause Troubleshooting Steps Recommended Action
Photodegradation 1. Prepare a solution of this compound and expose it to ambient light for a defined period. Analyze by HPLC/LC-MS and compare to a sample kept in the dark.Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize light exposure during experimental procedures.
Oxidative Degradation 1. Prepare solutions with and without the addition of an antioxidant (e.g., ascorbic acid, if compatible with the experiment). 2. Degas buffers to remove dissolved oxygen.If oxidation is suspected, consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Thermal Degradation 1. Incubate solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and monitor the appearance of degradation products over time.Maintain samples at the lowest practical temperature throughout the experimental workflow. Use cooled sample trays in autosamplers.

Quantitative Data Summary

While specific quantitative degradation data for this compound is not publicly available, the following table provides an illustrative summary of expected stability trends based on the chemical properties of its constituent moieties.

Condition Parameter Expected Impact on this compound Stability Recommendation
pH Acidic (pH < 4)Potential for hydrolysis of the quinoline ring.Avoid prolonged storage in highly acidic conditions.
Neutral (pH 6-8)Generally expected to be more stable.Ideal pH range for most in vitro experiments.
Basic (pH > 9)Potential for hydrolysis or other base-catalyzed degradation.Avoid prolonged storage in highly basic conditions.
Temperature -80°CHigh stability.Recommended for long-term storage of stock solutions.
-20°CGood stability.Suitable for short to medium-term storage of stock solutions.
4°CModerate stability in aqueous solutions (hours to days).Recommended for temporary storage of working solutions.
Room Temp (20-25°C)Lower stability in aqueous solutions (hours).Avoid prolonged storage at room temperature.
37°CLowest stability in aqueous solutions.Prepare fresh solutions for assays at this temperature.
Light DarkHigh stability.Store solid compound and solutions in the dark.
Ambient LightPotential for photodegradation over time.Minimize exposure to ambient light.
Direct Sunlight/UVHigh potential for rapid degradation.Avoid exposure to direct sunlight or UV sources.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile low-binding polypropylene microcentrifuge tubes, calibrated analytical balance, vortex mixer.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound using a calibrated analytical balance in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) low-binding tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer, sterile low-binding polypropylene tubes.

  • Procedure:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is low (typically <0.5%) and consistent across all experimental conditions.

    • Vortex gently to mix.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_troubleshoot Troubleshooting solid Solid this compound stock 10 mM Stock in anhy. DMSO solid->stock Dissolve storage_solid Store solid at -20°C/-80°C (dark, desiccated) solid->storage_solid working Aqueous Working Solution stock->working Dilute storage_stock Store stock aliquots at -80°C (dark) stock->storage_stock storage_working Use Immediately (Do Not Store) working->storage_working assay In Vitro / In Vivo Assay working->assay Introduce to system analysis Data Analysis assay->analysis inconsistent Inconsistent Results? analysis->inconsistent check_stability Check for Degradation, Precipitation, Adsorption inconsistent->check_stability

Caption: Recommended workflow for handling this compound to minimize degradation.

degradation_pathways PF07059013 This compound Degradant_A Hydrolyzed Products PF07059013->Degradant_A  pH (Acid/Base),  Temperature Degradant_B Oxidized Products PF07059013->Degradant_B  Oxygen,  Light Degradant_C Photodegradation Products PF07059013->Degradant_C  Light (UV/Visible)

Caption: Potential degradation pathways for this compound.

References

how to resolve inconsistent results with PF-07059013

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-07059013. This resource is designed to assist researchers, scientists, and drug development professionals in resolving potential inconsistencies and challenges during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a noncovalent modulator of sickle hemoglobin (HbS).[1][2] It specifically binds to hemoglobin with high affinity, stabilizing the oxygenated state of the protein.[1][3] This action delays the polymerization of deoxygenated HbS, which is the primary cause of red blood cell (RBC) sickling in Sickle Cell Disease (SCD).[1][2]

Q2: What are the expected in vitro effects of this compound?

A2: In vitro, this compound is expected to increase the oxygen affinity of hemoglobin. This is typically measured as a change in p50, the partial pressure of oxygen at which hemoglobin is 50% saturated.[1] A decrease in p50 indicates a higher oxygen affinity.

Q3: What are the key reported in vivo effects of this compound in preclinical models?

A3: In the Townes mouse model of SCD, oral administration of this compound has been shown to reduce RBC sickling.[1][2][4] Additionally, it leads to improvements in hematological parameters, including increased hemoglobin and hematocrit, and a reduction in reticulocyte counts.[3][5]

Q4: How should this compound be stored and handled?

A4: For solid this compound, it is recommended to store it in a tightly sealed vial at -20°C for up to 6 months. Once in solution, it should be stored in aliquots in tightly sealed vials at -20°C and is generally usable for up to one month. It is always best to prepare fresh solutions for each experiment. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Troubleshooting Guides

Inconsistent In Vitro Results (Hemoglobin Oxygen Affinity Assays)

Issue: Lower than expected shift in p50 or inconsistent dose-response.

Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity of the compound using analytical methods like HPLC if degradation is suspected.
Reagent Quality Use high-purity hemoglobin. Ensure the buffer composition and pH are correct and consistent across experiments. The oxygen affinity of hemoglobin is sensitive to pH.[6]
Assay Conditions Strictly control the temperature, as hemoglobin's oxygen affinity is temperature-dependent.[7] Ensure complete deoxygenation and reoxygenation cycles in your assay system.
Instrument Calibration Regularly calibrate the instrument used for measuring oxygen affinity (e.g., Hemox Analyzer).
Inconsistent In Vivo Results (Townes SCD Mouse Model)

Issue: High variability in RBC sickling reduction or hematological parameters between animals.

Potential Cause Troubleshooting Step
Animal Variability Use age and sex-matched mice for all experimental groups.[8] Be aware of the inherent phenotypic variability in SCD models.[5] Increase group sizes to improve statistical power.
Dosing Inaccuracy Ensure accurate oral gavage technique to deliver the full intended dose. Prepare fresh drug formulations for each dosing session.
Timing of Blood Collection Standardize the time points for blood collection post-dosing to minimize pharmacokinetic variability.
Sample Handling Process blood samples promptly after collection. Variations in sample storage time or temperature can affect cell morphology and hematological measurements.
Hypoxia Induction If inducing hypoxia to measure sickling, ensure the duration and oxygen concentration are precisely controlled and consistent for all animals.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Townes SCD Mice

ParameterVehicle ControlThis compound (200 mg/kg)% ChangeReference
RBC Sickling (%) --↓ 37.8% (±9.0%)[1][2][4]
Hemoglobin (g/dL) --↑ 42.4% (±4.2%)[3][5]
Hematocrit (%) --↑ 30.9% (±0.7%)[3][5]
Red Blood Cells (10^12/L) --↑ 39.2% (±9.3%)[3][5]
Reticulocytes (%) --↓ 54.7% (±2.4%)[3][5]
p50 --↓ 53.7% (±21.2%)[3][5]

Experimental Protocols

Key Experiment 1: In Vitro Hemoglobin Oxygen Affinity Assay

Objective: To determine the effect of this compound on the oxygen affinity of hemoglobin.

Methodology:

  • Preparation of Hemoglobin Solution: Prepare a solution of purified human hemoglobin (HbA or HbS) in a suitable buffer (e.g., TES buffer). The concentration of hemoglobin should be optimized for the specific instrument being used.

  • Compound Incubation: Incubate the hemoglobin solution with varying concentrations of this compound or vehicle control.

  • Oxygen Equilibrium Curve Generation: Use a Hemox Analyzer or a similar instrument to generate oxygen equilibrium curves. This involves deoxygenating the hemoglobin solution with nitrogen and then reoxygenating it with a precise mixture of oxygen and nitrogen.

  • Data Analysis: The instrument records the absorbance changes as a function of oxygen partial pressure. From the resulting curve, determine the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A leftward shift in the curve and a lower p50 value indicate increased oxygen affinity.[1]

Key Experiment 2: In Vivo Efficacy in Townes SCD Mouse Model

Objective: To evaluate the effect of this compound on RBC sickling and hematological parameters in a mouse model of SCD.

Methodology:

  • Animal Model: Use 8- to 10-week-old male Townes mice expressing human sickle hemoglobin.[1]

  • Dosing: Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 200 mg/kg) twice daily for a specified period (e.g., 15 days).[3] A vehicle control group should be included.

  • Blood Collection: Collect blood samples at specified time points (e.g., 30 minutes post-dose for pharmacokinetic analysis and at the end of the study for efficacy endpoints).[2]

  • RBC Sickling Analysis: Induce sickling by subjecting a blood sample to hypoxic conditions (e.g., 2% oxygen) for a defined period. Fix the cells and analyze their morphology under a microscope to quantify the percentage of sickled cells.

  • Hematological Analysis: Use an automated hematology analyzer to measure parameters such as hemoglobin, hematocrit, red blood cell count, and reticulocyte count.

  • Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated group to determine the statistical significance of any observed changes.

Visualizations

Signaling_Pathway cluster_0 Molecular Mechanism of this compound Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization Leads to Oxy_HbS Oxygenated HbS Deoxy_HbS->Oxy_HbS Stabilizes Sickling RBC Sickling Polymerization->Sickling Causes PF07059013 This compound PF07059013->Deoxy_HbS Binds to Oxy_HbS->Polymerization Inhibits Experimental_Workflow cluster_1 In Vivo Study Workflow start Start: Townes SCD Mice dosing Oral Dosing: This compound or Vehicle start->dosing blood_collection Blood Collection dosing->blood_collection sickling_analysis RBC Sickling Analysis (Hypoxia Induction) blood_collection->sickling_analysis hematology Hematological Analysis blood_collection->hematology data_analysis Data Analysis and Comparison sickling_analysis->data_analysis hematology->data_analysis end End: Efficacy Determined data_analysis->end Troubleshooting_Logic cluster_2 Troubleshooting Inconsistent In Vitro Results inconsistent_results Inconsistent p50 Shift check_compound Check Compound Integrity (Fresh Stock, Purity) inconsistent_results->check_compound check_reagents Verify Reagent Quality (Hemoglobin, Buffers) inconsistent_results->check_reagents check_conditions Confirm Assay Conditions (Temperature, pH) inconsistent_results->check_conditions check_instrument Calibrate Instrument inconsistent_results->check_instrument resolve Consistent Results check_compound->resolve check_reagents->resolve check_conditions->resolve check_instrument->resolve

References

Validation & Comparative

A Comparative Analysis of PF-07059013 and Voxelotor for the Treatment of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two investigational therapies for Sickle Cell Disease (SCD): PF-07059013 and Voxelotor. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanisms of these agents.

Introduction to Sickle Cell Disease and Therapeutic Strategies

Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This sickling process is central to the pathophysiology of SCD, leading to hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. Therapeutic strategies have increasingly focused on inhibiting HbS polymerization to address the root cause of the disease. Both this compound and Voxelotor are small molecules designed to modulate the oxygen affinity of hemoglobin, thereby preventing polymerization.

Mechanism of Action

Both this compound and Voxelotor function by increasing the affinity of hemoglobin for oxygen. By stabilizing hemoglobin in its oxygenated state, these molecules inhibit the conformational changes that lead to HbS polymerization when red blood cells are in low-oxygen environments.

Voxelotor binds reversibly and covalently to the N-terminal valine of the α-chain of hemoglobin.[2][3][4] This allosteric modification stabilizes the oxygenated state of both normal hemoglobin (HbA) and sickle hemoglobin (HbS), thereby increasing their oxygen affinity and delaying HbS polymerization.[5]

This compound is a non-covalent modulator of sickle hemoglobin.[6][7] It binds to hemoglobin with high affinity, also stabilizing the oxygenated state and preventing polymerization.[6][7] A key distinction is its non-covalent binding mechanism, which differs from the covalent interaction of Voxelotor.[6][7]

cluster_0 Normal Physiology cluster_1 SCD Pathophysiology cluster_2 Therapeutic Intervention OxyHbS Oxygenated HbS (R-state) DeoxyHbS Deoxygenated HbS (T-state) OxyHbS->DeoxyHbS Oxygen Release in Tissues Polymerization HbS Polymerization DeoxyHbS->Polymerization Sickling RBC Sickling Polymerization->Sickling VasoOcclusion Vaso-occlusion Sickling->VasoOcclusion Hemolysis Hemolysis Sickling->Hemolysis PF07059013 This compound (Non-covalent binding) PF07059013->OxyHbS Stabilizes Voxelotor Voxelotor (Covalent binding) Voxelotor->OxyHbS Stabilizes

Figure 1. Mechanism of action of this compound and Voxelotor in preventing HbS polymerization.

Comparative Efficacy Data

Direct comparative clinical trial data for this compound and Voxelotor is not yet available. Voxelotor has undergone extensive clinical evaluation in the HOPE trial, leading to its regulatory approval. This compound has demonstrated promising results in preclinical studies and has advanced to Phase 1 clinical trials.[1][8] The following tables summarize the available efficacy data from these distinct stages of development.

Table 1: Voxelotor Clinical Efficacy Data (HOPE Trial)

Efficacy EndpointVoxelotor 1500 mg (n=90)Placebo (n=92)Study Details
Hemoglobin Response Rate (>1 g/dL increase from baseline at 24 weeks) 51.1%6.5%Randomized, double-blind, placebo-controlled Phase 3 trial (HOPE) in patients aged 12-65 years.[9][10]
Mean Change in Hemoglobin at 24 weeks +1.1 g/dL-0.1 g/dLData from the HOPE trial.[11]
Sustained Hemoglobin Improvement (>1 g/dL) at 72 weeks ~90% of patients at one or more time points25%Long-term follow-up of the HOPE trial.[12][13]
Reduction in Indirect Bilirubin at 24 weeks -29.1%-A marker of hemolysis.[9]
Reduction in Reticulocyte Percentage at 24 weeks -19.9%-A marker of hemolysis.[9]

Table 2: this compound Preclinical Efficacy Data (Townes SCD Mouse Model)

Efficacy EndpointThis compound (200 mg/kg, twice daily for 15 days)Vehicle ControlStudy Details
Reduction in RBC Sickling 37.8% (±9.0%)-In vivo study in a transgenic mouse model of SCD.[7][8]
Increase in Hemoglobin 42.4% (±4.2%)-[6][7]
Increase in Hematocrit 30.9% (±0.7%)-[6][7]
Increase in Red Blood Cells 39.2% (±9.3%)-[6][7]
Decrease in Reticulocytes 54.7% (±2.4%)-[6][7]
Decrease in p50 (Oxygen tension at 50% Hb saturation) 53.7% (±21.2%)-A measure of increased oxygen affinity.[6][7]

Experimental Protocols

Voxelotor: HOPE Trial Methodology

The HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

cluster_0 HOPE Trial Workflow Screening Patient Screening (n=274, Ages 12-65) Randomization Randomization (1:1:1) Screening->Randomization Treatment Treatment Arms Randomization->Treatment Voxelotor1500 Voxelotor 1500 mg Treatment->Voxelotor1500 Voxelotor900 Voxelotor 900 mg Treatment->Voxelotor900 Placebo Placebo Treatment->Placebo Endpoint Primary Endpoint Assessment (24 weeks) FollowUp Long-term Follow-up (72 weeks) Endpoint->FollowUp Voxelotor1500->Endpoint Voxelotor900->Endpoint Placebo->Endpoint

Figure 2. Simplified workflow of the Voxelotor HOPE clinical trial.
  • Participants: 274 patients with SCD, aged 12 to 65 years, with a baseline hemoglobin level between 5.5 and 10.5 g/dL and 1 to 10 VOCs in the previous year.[14][15]

  • Intervention: Patients were randomized to receive oral Voxelotor at a dose of 1500 mg once daily, 900 mg once daily, or a placebo.[9][10]

  • Primary Efficacy Endpoint: The primary endpoint was the proportion of patients with a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks of treatment.[14]

  • Secondary Endpoints: Secondary endpoints included changes in hemoglobin levels and markers of hemolysis (indirect bilirubin and reticulocyte count).[14]

This compound: Preclinical Study Methodology

The preclinical efficacy of this compound was evaluated in the Townes transgenic mouse model of SCD.

cluster_0 This compound Preclinical Study Workflow AnimalModel Townes SCD Mouse Model Dosing Oral Administration (200 mg/kg, twice daily) AnimalModel->Dosing Duration 15-day Treatment Period Dosing->Duration Analysis Efficacy Endpoint Analysis Duration->Analysis

Figure 3. Workflow of the preclinical evaluation of this compound.
  • Animal Model: The Townes mouse model is a well-established transgenic model that expresses human α- and βS-globin, closely mimicking human SCD.

  • Dosing: Mice were orally administered this compound at a dose of 200 mg/kg twice daily for 15 days.[7][8]

  • Efficacy Assessment: Following the treatment period, blood samples were collected to assess various parameters, including:

    • RBC Sickling: The percentage of sickled RBCs was quantified under hypoxic conditions.[7]

    • Hematological Parameters: Hemoglobin, hematocrit, red blood cell count, and reticulocyte count were measured.[7]

    • Oxygen Affinity: The p50 value was determined to assess the change in hemoglobin's oxygen affinity.[7]

Discussion and Future Directions

Voxelotor has demonstrated statistically significant and clinically meaningful improvements in hemoglobin levels and markers of hemolysis in patients with SCD.[5] The long-term data from the HOPE trial suggest a durable response and a favorable safety profile.[13]

This compound has shown robust efficacy in a preclinical model of SCD, with significant reductions in RBC sickling and improvements in hematological parameters.[6][7] The non-covalent mechanism of action may offer a different pharmacological profile compared to Voxelotor.

It is important to note that a direct comparison of efficacy is premature, given the different stages of development. The preclinical data for this compound in an animal model cannot be directly extrapolated to clinical efficacy in humans. The ongoing Phase 1 clinical trial for this compound will provide the first human data on its safety, tolerability, pharmacokinetics, and pharmacodynamics. Future head-to-head clinical trials would be necessary to definitively compare the efficacy and safety of these two promising therapies for sickle cell disease.

References

A Comparative Guide to PF-07059013 and Covalent Hemoglobin Modulators for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-07059013, a non-covalent hemoglobin modulator, with the covalent hemoglobin modulator Voxelotor and the pyruvate kinase-R (PKR) activator Etavopivat, which indirectly modulates hemoglobin oxygen affinity. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms and performance of these therapeutic agents for sickle cell disease (SCD).

Introduction to Hemoglobin Modulators in Sickle Cell Disease

Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This sickling leads to chronic hemolysis, vaso-occlusion, and severe pain crises. A key therapeutic strategy is to stabilize the oxygenated state of hemoglobin (R-state), thereby increasing its oxygen affinity and inhibiting HbS polymerization. This can be achieved through direct interaction with the hemoglobin molecule, either covalently or non-covalently, or indirectly by modulating allosteric effectors.

Mechanisms of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to achieve the common goal of preventing HbS polymerization.

This compound is a non-covalent modulator of HbS. It binds to a specific site on the hemoglobin tetramer, stabilizing the R-state without forming a permanent chemical bond. This non-covalent interaction is reversible and leads to an increase in hemoglobin's affinity for oxygen.

Voxelotor (GBT440) is a covalent modulator of hemoglobin. It forms a reversible covalent Schiff base with the N-terminal valine of the α-globin chain of hemoglobin. This covalent modification also stabilizes the oxygenated state of HbS, thereby increasing oxygen affinity and delaying HbS polymerization.[1][2]

Etavopivat (FT-4202) is not a direct hemoglobin modulator but an allosteric activator of the red blood cell pyruvate kinase-R (PKR). By activating PKR, Etavopivat decreases the levels of 2,3-diphosphoglycerate (2,3-DPG), a negative allosteric effector of hemoglobin. Lower levels of 2,3-DPG lead to an increase in hemoglobin's oxygen affinity, thus indirectly inhibiting HbS polymerization.[3][4]

cluster_PF07059013 This compound (Non-Covalent) cluster_Voxelotor Voxelotor (Covalent) cluster_Etavopivat Etavopivat (Indirect) PF07059013 This compound HbS_PF Hemoglobin S PF07059013->HbS_PF Non-covalent binding OxyHbS_PF Oxygenated HbS (R-state) HbS_PF->OxyHbS_PF Stabilization Polymerization_PF HbS Polymerization OxyHbS_PF->Polymerization_PF Inhibition Sickling_PF RBC Sickling Polymerization_PF->Sickling_PF Leads to Voxelotor Voxelotor HbS_Vox Hemoglobin S Voxelotor->HbS_Vox Covalent binding (Schiff base) OxyHbS_Vox Oxygenated HbS (R-state) HbS_Vox->OxyHbS_Vox Stabilization Polymerization_Vox HbS Polymerization OxyHbS_Vox->Polymerization_Vox Inhibition Sickling_Vox RBC Sickling Polymerization_Vox->Sickling_Vox Leads to Etavopivat Etavopivat PKR Pyruvate Kinase-R (PKR) Etavopivat->PKR Activation DPG 2,3-Diphosphoglycerate (2,3-DPG) PKR->DPG Decreases HbS_Eta Hemoglobin S DPG->HbS_Eta Allosteric modulation OxyHbS_Eta Oxygenated HbS (R-state) HbS_Eta->OxyHbS_Eta Increased O2 Affinity Polymerization_Eta HbS Polymerization OxyHbS_Eta->Polymerization_Eta Inhibition Sickling_Eta RBC Sickling Polymerization_Eta->Sickling_Eta Leads to

Figure 1: Mechanisms of Action.

Comparative Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical studies in the Townes mouse model of sickle cell disease and from human clinical trials. It is important to note that these data are from separate studies and not from direct head-to-head comparisons; therefore, any cross-trial comparisons should be made with caution.

Table 1: Preclinical Efficacy in Townes Mouse Model
ParameterThis compound[5][6]Voxelotor (GBT440)[7][8]Etavopivat (FT-4202)
Dosing Regimen 200 mg/kg, twice daily for 15 days100-150 mg/kg, twice daily for 9-12 daysData not available in Townes mice
Reduction in Sickling 37.8% (±9.0%) decreaseSignificant reductionData not available in Townes mice
Hemoglobin (Hb) Increase 42.4% (±4.2%) increaseSignificant increaseData not available in Townes mice
Hematocrit (Hct) Increase 30.9% (±0.7%) increaseNot reportedData not available in Townes mice
Red Blood Cell (RBC) Count 39.2% (±9.3%) increaseNot reportedData not available in Townes mice
Reticulocyte Count 54.7% (±2.4%) decreaseSignificant reductionData not available in Townes mice
Hemoglobin Occupancy >40%11%–39.7%Not applicable (indirect mechanism)
Table 2: Clinical Efficacy and Pharmacodynamics in Patients with Sickle Cell Disease
ParameterThis compoundVoxelotor (GBT440)[9][10]Etavopivat (FT-4202)[3][11]
Phase of Study Phase 1 (data limited)Phase 3 (HOPE trial)Phase 1/2
Hemoglobin (Hb) Response Data not yet published>1 g/dL increase from baseline in 51.1% of patients (1500 mg dose) vs. 6.5% in placebo at 24 weeks>1 g/dL increase in 73.3% of patients at any time during 12 weeks of treatment
Change in 2,3-DPG Not a direct mechanismNot a direct mechanism~30% reduction over 12 weeks
Change in ATP Not a direct mechanismNot a direct mechanismNearly doubled over 12 weeks
Binding Affinity (Ki) to Hb 0.6 nM[12]Not reportedNot applicable (indirect mechanism)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of hemoglobin modulators.

Hemoglobin Oxygen Affinity (p50) Measurement

The oxygen affinity of hemoglobin is quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates higher oxygen affinity.

Protocol using HEMOX™ Analyzer: [2][13][14]

  • Sample Preparation: Whole blood is diluted in a buffer solution (e.g., HEMOX-solution, pH 7.4).

  • Oxygenation: The sample is placed in the HEMOX™ Analyzer and fully oxygenated with compressed air at 37°C.

  • Deoxygenation: The sample is then deoxygenated with a continuous flow of nitrogen gas.

  • Data Acquisition: During deoxygenation, the instrument continuously measures the partial pressure of oxygen (pO2) with a Clark electrode and the hemoglobin oxygen saturation (SO2) via dual-wavelength spectrophotometry.

  • p50 Determination: The p50 value is automatically calculated from the oxygen-hemoglobin dissociation curve generated during the deoxygenation process.

cluster_workflow p50 Measurement Workflow start Start: Diluted Blood Sample oxygenation 1. Oxygenation (100% SO2) in HEMOX Analyzer start->oxygenation deoxygenation 2. Deoxygenation (N2 gas) oxygenation->deoxygenation measurement 3. Continuous Measurement (pO2 and SO2) deoxygenation->measurement calculation 4. p50 Calculation from Oxygen Dissociation Curve measurement->calculation end End: p50 Value calculation->end

Figure 2: p50 Measurement Workflow.
In Vitro Red Blood Cell (RBC) Sickling Assay

This assay quantifies the extent of RBC sickling under hypoxic conditions and is used to evaluate the anti-sickling potential of therapeutic compounds.

High-Throughput Automated Imaging Protocol: [15][16]

  • Sample Preparation: Blood samples from SCD patients are diluted (e.g., 1:1000) in a buffer solution.

  • Compound Incubation: The diluted blood is incubated with the test compound or control (e.g., Voxelotor as a positive control, DMSO as a negative control) in a multi-well plate.

  • Induction of Sickling: The plate is placed in a hypoxic chamber (e.g., 4% oxygen) at 37°C for a defined period (e.g., 1-2 hours) to induce sickling.

  • Cell Fixation: After incubation, the RBCs are fixed with a solution like glutaraldehyde.

  • Imaging and Analysis: The fixed cells are imaged using a high-content imaging system. Image analysis software is then used to quantify the percentage of sickled cells based on morphological parameters.

cluster_workflow In Vitro Sickling Assay Workflow start Start: Diluted SCD Blood incubation 1. Incubate with Test Compound start->incubation hypoxia 2. Induce Sickling (Hypoxic Chamber) incubation->hypoxia fixation 3. Fix RBCs hypoxia->fixation imaging 4. High-Content Imaging fixation->imaging analysis 5. Quantify Percentage of Sickled Cells imaging->analysis end End: Anti-sickling Activity analysis->end

Figure 3: Sickling Assay Workflow.
Townes Mouse Model for Sickle Cell Disease

The Townes mouse model is a humanized transgenic model that expresses human α- and βS-globin chains, recapitulating many of the hematological and pathological features of human SCD.[17][18][19][20][21]

General Protocol for Therapeutic Evaluation:

  • Animal Model: Homozygous Townes mice (SS) are used as the disease model, with heterozygous (AS) and wild-type (AA) mice often serving as controls.

  • Dosing: The therapeutic agent is administered to the SS mice, typically via oral gavage, at a specified dose and frequency for a defined treatment period. A vehicle control group is also included.

  • Monitoring: Throughout the study, animals are monitored for general health and any adverse effects.

  • Sample Collection: At the end of the treatment period, blood samples are collected for hematological analysis, including complete blood counts, reticulocyte counts, and measurement of drug levels and hemoglobin occupancy.

  • Ex Vivo Assays: Collected blood can be used for ex vivo sickling assays and p50 measurements to assess the pharmacological effect of the compound.

  • Histopathology: Organs such as the spleen, liver, and kidneys may be harvested for histopathological analysis to evaluate organ damage.

Summary and Conclusion

This compound represents a distinct, non-covalent approach to hemoglobin modulation for the treatment of sickle cell disease. In preclinical studies using the Townes mouse model, it has demonstrated robust efficacy in reducing sickling and improving hematological parameters. Covalent modulators like Voxelotor have shown clinical benefit in increasing hemoglobin levels and reducing hemolysis in patients. Etavopivat offers an alternative, indirect mechanism by activating PKR, which has also resulted in increased hemoglobin and improved RBC health in early clinical trials.

The choice between these different modalities may depend on various factors, including long-term safety profiles, patient-specific responses, and the potential for off-target effects. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future hemoglobin-modulating therapies. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the relative advantages of each approach and to personalize treatment for individuals with sickle cell disease.

References

validation of PF-07059013's antisickling activity in patient-derived cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antisickling agent PF-07059013, developed by Pfizer, in the context of other therapeutic alternatives for Sickle Cell Disease (SCD). While clinical data on this compound's efficacy in patient-derived cells remains limited in publicly accessible literature, this document summarizes key preclinical findings and draws comparisons with the established treatment, Voxelotor.

Executive Summary

This compound is a novel, non-covalent modulator of hemoglobin S (HbS) that has shown promise in preclinical studies.[1][2] It functions by binding to hemoglobin and increasing its affinity for oxygen, thereby stabilizing the oxygenated state of HbS and delaying its polymerization, the primary cause of red blood cell sickling.[1][3] Preclinical data from the Townes mouse model of SCD demonstrates a significant reduction in sickling and improvement in hematological parameters.[1][3][4]

Voxelotor (Oxbryta®), an FDA-approved oral therapy for SCD, represents a key comparator. It acts through a similar mechanism of increasing hemoglobin's oxygen affinity, but it does so by forming a covalent bond with the N-terminal valine of the α-globin chain of hemoglobin.[3]

This guide will delve into the available data for this compound, compare it with alternative treatments, provide detailed experimental methodologies for evaluating antisickling agents, and present visual diagrams of relevant pathways and workflows.

Comparative Data on Antisickling Activity

Currently, direct comparative studies of this compound in patient-derived cells are not publicly available. The following table summarizes the key preclinical findings for this compound in the Townes SCD mouse model and provides a basis for comparison with other agents.

ParameterThis compound (in Townes SCD Mice)Voxelotor (in Townes SCD Mice)Notes
Mechanism of Action Non-covalent allosteric modulator of HbS[3]Covalent modification of HbS[4]Both increase Hb oxygen affinity to prevent polymerization.
Reduction in Sickling 37.8% (±9.0%) decrease compared to vehicle[1][2][5][6]Dose-dependent reductionThe preclinical data for Voxelotor in the same model showed a strong correlation between hemoglobin occupancy and pharmacodynamic effects.[4]
Increase in Hemoglobin 42.4% (±4.2%) increase[3][4]Dose-dependent increase
Increase in Hematocrit 30.9% (±0.7%) increase[3][4]Not consistently reported in preclinical summaries
Increase in Red Blood Cells 39.2% (±9.3%) increase[3][4]Not consistently reported in preclinical summaries
Decrease in Reticulocytes 54.7% (±2.4%) decrease[3][4]Reduction observed in animals with >30% Hb occupancy[4]
p50 Decrease 53.7% (±21.2%) decrease[3]Dose-dependent decreasep50 is the partial pressure of oxygen at which hemoglobin is 50% saturated, a measure of oxygen affinity.

Mechanism of Action: Stabilizing Oxyhemoglobin

Sickle cell disease is caused by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin, HbS. In its deoxygenated state, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. These sickled cells can block blood flow, leading to pain, organ damage, and other complications.

Both this compound and Voxelotor work by increasing the affinity of hemoglobin for oxygen. This stabilizes the hemoglobin molecule in its oxygenated (R-state) conformation, which does not polymerize. By shifting the equilibrium towards the oxygenated state, these drugs effectively delay or prevent the polymerization of deoxygenated HbS, thus reducing red blood cell sickling.

cluster_0 Deoxygenated State (T-state) cluster_1 Oxygenated State (R-state) cluster_2 Therapeutic Intervention Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization Initiates Oxy_HbS Oxygenated HbS Deoxy_HbS->Oxy_HbS Oxygenation/ Deoxygenation Sickling Red Blood Cell Sickling Polymerization->Sickling PF07059013 This compound (Non-covalent) PF07059013->Oxy_HbS Stabilizes Voxelotor Voxelotor (Covalent) Voxelotor->Oxy_HbS Stabilizes

Mechanism of action for this compound and Voxelotor.

Experimental Protocols for In Vitro Validation in Patient-Derived Cells

While specific protocols for this compound with patient-derived cells are not published, the following outlines a general methodology for evaluating the antisickling activity of a compound using blood from SCD patients.

Objective: To determine the in vitro efficacy of a test compound in inhibiting hypoxia-induced sickling of red blood cells (RBCs) from patients with sickle cell disease.

Materials:

  • Whole blood from homozygous (HbSS) sickle cell disease patients (obtained with informed consent).

  • Test compound (e.g., this compound) at various concentrations.

  • Control compound (e.g., Voxelotor) and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Glutaraldehyde solution for cell fixation.

  • Hypoxia chamber or a gas mixture of N₂ with low O₂.

  • Microscope with imaging software.

Procedure:

  • Blood Collection and Preparation:

    • Collect whole blood from SCD patients in heparin- or EDTA-containing tubes.

    • Wash the RBCs three times with PBS to remove plasma and buffy coat.

    • Resuspend the washed RBCs in a suitable buffer to a final hematocrit of 20%.

  • Compound Incubation:

    • Aliquot the RBC suspension into microcentrifuge tubes or a 96-well plate.

    • Add the test compound, control compound, or vehicle to the RBC suspensions at desired final concentrations.

    • Incubate the samples at 37°C for a predetermined period (e.g., 1 hour) to allow for compound uptake.

  • Induction of Sickling:

    • Place the samples in a hypoxia chamber or expose them to a gas mixture with low oxygen (e.g., 2% O₂) for a specified time (e.g., 2 hours) to induce sickling.

  • Cell Fixation and Imaging:

    • After the hypoxic incubation, fix a small aliquot of each sample with glutaraldehyde solution.

    • Prepare slides and capture images of the fixed cells using a microscope at high magnification (e.g., 40x or 100x).

  • Data Analysis:

    • Manually or using image analysis software, count the number of sickled and non-sickled (biconcave) cells in multiple fields of view for each sample.

    • Calculate the percentage of sickled cells for each treatment condition.

    • Determine the dose-dependent effect of the test compound on inhibiting sickling.

start Start blood_collection Collect Blood from SCD Patients start->blood_collection wash_rbc Wash and Prepare RBC Suspension blood_collection->wash_rbc incubation Incubate RBCs with Test Compounds wash_rbc->incubation hypoxia Induce Sickling (Hypoxia) incubation->hypoxia fixation Fix and Image Cells hypoxia->fixation analysis Analyze Percentage of Sickled Cells fixation->analysis end End analysis->end

Workflow for in vitro validation of antisickling agents.

Conclusion and Future Directions

This compound has demonstrated significant potential as a non-covalent modulator of HbS for the treatment of sickle cell disease in preclinical models. Its ability to reduce sickling and improve hematological parameters in the Townes mouse model is encouraging. However, a comprehensive evaluation of its efficacy and a direct comparison with approved therapies like Voxelotor will require further studies, particularly those involving patient-derived cells and clinical trials. The methodologies and comparative data presented in this guide offer a framework for understanding the current landscape of antisickling agents and for designing future validation studies. As more data on this compound becomes available, a more definitive comparison of its clinical utility will be possible.

References

Unveiling the Specificity of PF-07059013 for Sickle Hemoglobin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for sickle cell disease (SCD), the specificity of a drug for its target, sickle hemoglobin (HbS), is a critical determinant of its potential efficacy and safety. This guide provides a detailed comparison of PF-07059013, a novel noncovalent modulator of HbS, with the approved therapy, Voxelotor, and other emerging alternatives, focusing on their specificity for HbS over normal adult hemoglobin (HbA).

Executive Summary

Comparative Data on Hemoglobin Modulators

A direct quantitative comparison of the binding affinities of this compound and Voxelotor for both sickle hemoglobin (HbS) and adult hemoglobin (HbA) is essential for a definitive assessment of their specificity. While precise, publicly available Kd or Ki values for both compounds against both hemoglobin variants are limited, the available information is summarized below.

CompoundTargetMechanism of ActionBinding Affinity (HbS)Binding Affinity (HbA)Efficacy Data
This compound Sickle Hemoglobin (HbS)Noncovalent stabilization of the oxygenated stateNanomolar affinity[2]Data not publicly available37.8% reduction in sickling in Townes SCD mice[3]
Voxelotor Hemoglobin (α-chain)Covalent, reversible binding to stabilize the oxygenated stateData not publicly availableData not publicly availableSignificantly increased hemoglobin levels and reduced hemolysis in clinical trials[4]

Alternative Therapeutic Strategies: P-Selectin Inhibitors

Inclacumab and GMI-1070 represent a different therapeutic strategy that targets the downstream consequences of sickling, specifically the adhesion of sickled red blood cells to the vascular endothelium, a key contributor to vaso-occlusive crises (VOCs).

CompoundTargetMechanism of ActionEfficacy Data
Inclacumab P-selectinMonoclonal antibody that blocks P-selectin, inhibiting cell adhesionDemonstrated robust and durable inhibition of cell adhesion in vitro[2]
GMI-1070 (Rivipansel) Pan-selectin inhibitorSmall molecule that inhibits E-, P-, and L-selectin, reducing cell adhesionMarkedly reduced RBC-leukocyte interactions and improved microcirculatory blood flow in a sickle cell mouse model[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.

In Vitro Sickling Assay

This assay is fundamental to evaluating the direct anti-sickling effect of hemoglobin modulators.

  • Blood Sample Preparation: Whole blood from SCD patients is collected in EDTA-containing tubes.

  • Compound Incubation: Red blood cells are isolated and incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Deoxygenation: The treated red blood cells are subjected to hypoxic conditions (e.g., 2% oxygen) to induce sickling.

  • Fixation and Imaging: After a defined period of deoxygenation, the cells are fixed with a solution like glutaraldehyde. Images of the cells are then captured using microscopy.

  • Quantification: The percentage of sickled cells is determined by morphological analysis of the captured images.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the binding affinity and thermodynamics of a ligand binding to a protein.

  • Sample Preparation: Purified hemoglobin (HbS or HbA) is placed in the sample cell of the calorimeter. The test compound (e.g., this compound) is loaded into the injection syringe. Both are in an identical, well-defined buffer to minimize heats of dilution.[5]

  • Titration: The compound is injected in small, precise aliquots into the hemoglobin solution.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

NMR Spectroscopy for Binding Site Identification

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding interaction between a compound and a protein.

  • Sample Preparation: A solution of purified hemoglobin (¹⁵N-labeled if performing HSQC experiments) is prepared in a suitable NMR buffer.

  • Spectrum Acquisition (Apo): An initial NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the protein alone is recorded.

  • Titration: The test compound is incrementally added to the protein solution.

  • Spectrum Acquisition (Holo): NMR spectra are recorded at various compound concentrations.

  • Data Analysis: Changes in the chemical shifts of specific amino acid residues in the protein's spectrum upon compound addition indicate the location of the binding site.

Visualizing Mechanisms and Workflows

To better understand the processes discussed, the following diagrams illustrate the mechanism of action of hemoglobin modulators and a typical experimental workflow for assessing anti-sickling activity.

Hemoglobin_Modulator_Mechanism cluster_Deoxy Deoxygenated State cluster_Oxy Oxygenated State Deoxy_HbS Deoxy-HbS Polymerization Polymerization Deoxy_HbS->Polymerization Oxy_HbS Oxy-HbS Deoxy_HbS->Oxy_HbS Oxygenation Sickling RBC Sickling Polymerization->Sickling Oxy_HbS->Deoxy_HbS Deoxygenation PF07059013 This compound PF07059013->Oxy_HbS Stabilizes

Caption: Mechanism of action of this compound.

Anti_Sickling_Assay_Workflow Start Start: Sickle Cell Blood Sample Incubation Incubate RBCs with This compound or Vehicle Start->Incubation Deoxygenation Induce Hypoxia (e.g., 2% O2) Incubation->Deoxygenation Fixation Fix Cells (e.g., Glutaraldehyde) Deoxygenation->Fixation Imaging Microscopic Imaging Fixation->Imaging Analysis Quantify Percentage of Sickled Cells Imaging->Analysis End End: Assess Efficacy Analysis->End

Caption: Experimental workflow for an in vitro anti-sickling assay.

Conclusion

This compound holds promise as a specific, noncovalent modulator of sickle hemoglobin. Its ability to prevent HbS polymerization addresses the root cause of sickle cell disease. While direct comparative binding data with Voxelotor for both HbS and HbA would provide a more definitive assessment of specificity, the preclinical data for this compound are encouraging. Alternative therapies like P-selectin inhibitors offer a different, complementary approach by targeting cell adhesion and vaso-occlusion. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these different therapeutic strategies in the management of sickle cell disease.

References

Head-to-Head Comparison: PF-07059013 and GBT440 in Animal Models of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two investigational hemoglobin (Hb) modulators, PF-07059013 and GBT440 (Voxelotor), based on their performance in preclinical animal models of sickle cell disease (SCD). The data presented is collated from separate studies, as direct head-to-head comparative studies are not publicly available.

Mechanism of Action: Stabilizing Oxygenated Hemoglobin

Both this compound and GBT440 are allosteric modulators of hemoglobin that aim to prevent the polymerization of sickle hemoglobin (HbS), the primary driver of SCD pathology. They achieve this by increasing the oxygen affinity of hemoglobin, thereby stabilizing it in the oxygenated (R) state. This mechanism inhibits the conformational changes that lead to HbS polymerization under hypoxic conditions.

GBT440, a covalent modifier, forms a reversible Schiff base with the N-terminal valine of the α-globin chain of hemoglobin.[1][2] In contrast, this compound is a non-covalent modulator that binds ditopically to hemoglobin, meaning two molecules of the compound bind to one hemoglobin tetramer.[3]

Hemoglobin Modulator Signaling Pathway Mechanism of Action of Hemoglobin Modulators in SCD cluster_0 Deoxygenated State (T-state) cluster_1 Oxygenated State (R-state) Deoxy-HbS Deoxy-HbS Polymerization Polymerization Deoxy-HbS->Polymerization initiates Oxy-HbS Oxy-HbS Deoxy-HbS->Oxy-HbS Oxygenation RBC_Sickling RBC Sickling Polymerization->RBC_Sickling Vaso-occlusion Vaso-occlusion RBC_Sickling->Vaso-occlusion Hemolysis Hemolysis RBC_Sickling->Hemolysis Oxy-HbS->Deoxy-HbS Deoxygenation This compound This compound This compound->Oxy-HbS stabilizes (non-covalent) GBT440 GBT440 GBT440->Oxy-HbS stabilizes (covalent)

Mechanism of Action of Hemoglobin Modulators in SCD.

Efficacy in the Townes Mouse Model of Sickle Cell Disease

The Townes mouse model is a well-established transgenic model that recapitulates many of the hallmarks of human SCD. The following tables summarize the key efficacy data for this compound and GBT440 from studies utilizing this model.

Table 1: Hematological Parameters
ParameterThis compoundGBT440 (Voxelotor)Vehicle/Control
Dose and Duration 200 mg/kg, twice daily for 15 days[3]100-150 mg/kg, twice daily for 9-12 days[4]Corresponding to each study
Hemoglobin (Hb) 42.4% (±4.2%) increase[3]Increase observed, but quantitative average not specified[4]Baseline
Hematocrit (Hct) 30.9% (±0.7%) increase[3]Not specifiedBaseline
Red Blood Cells (RBC) 39.2% (±9.3%) increase[3]Not specifiedBaseline
Reticulocytes 54.7% (±2.4%) decrease[3]Reduction observed in animals with >30% Hb occupancy[3]Baseline
Table 2: Red Blood Cell Health and Function
ParameterThis compoundGBT440 (Voxelotor)Vehicle/Control
RBC Sickling 37.8% (±9%) decrease under hypoxic conditions[3]Prevention of ex vivo sickling observed[4]Baseline
Hemoglobin Oxygen Affinity (p50) 53.7% (±21.2%) decrease in p50[3]Dose-dependent decrease in p50[5]Baseline
RBC Half-life Not specifiedExtended[4]Baseline

Pharmacokinetics

Table 3: Pharmacokinetic Parameters
ParameterThis compoundGBT440 (Voxelotor)
Binding to Hemoglobin Non-covalent, ditopic (2:1 compound to Hb tetramer)[3]Covalent, reversible Schiff base with α-globin (1:1 stoichiometry)[1][2]
RBC Partitioning Strong partitioning into RBCs[6]High and favorable partitioning into RBCs (RBC/plasma ratio of ~150)[7]
Hemoglobin Occupancy >40% achieved in all animals (n=7) at 200 mg/kg twice daily[3]Ranged from 11% to 39.7% at 100 or 150 mg/kg twice daily[3]
Nonlinear Pharmacokinetics Complex nonlinear PK in mice due to positive cooperative binding to hemoglobin[8]Linear pharmacokinetic profile[9]

Experimental Protocols

A generalized experimental workflow for evaluating these compounds in the Townes mouse model is outlined below. Specific details for each compound are provided in the subsequent sections.

Experimental_Workflow Generalized Experimental Workflow for Preclinical Evaluation Animal_Model Townes SCD Mouse Model Dosing Oral Administration of Compound or Vehicle Animal_Model->Dosing Blood_Collection Blood Sample Collection (e.g., retro-orbital) Dosing->Blood_Collection During and post-treatment Hematology Hematological Analysis (CBC) Blood_Collection->Hematology Sickling_Assay RBC Sickling Assay (under hypoxia) Blood_Collection->Sickling_Assay Oxygen_Affinity Oxygen Equilibrium Curve (p50 determination) Blood_Collection->Oxygen_Affinity PK_Analysis Pharmacokinetic Analysis (blood concentration) Blood_Collection->PK_Analysis Data_Analysis Statistical Analysis Hematology->Data_Analysis Sickling_Assay->Data_Analysis Oxygen_Affinity->Data_Analysis PK_Analysis->Data_Analysis

References

A Comparative Guide to the Long-Term Efficacy of PF-07059013 and Other Therapeutics in Chronic Sickle Cell Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical data on the long-term efficacy of PF-07059013 and other therapeutic alternatives for Sickle Cell Disease (SCD). The information is intended to support researchers and drug development professionals in their evaluation of these compounds.

Introduction to this compound

This compound is an investigational, non-covalent, allosteric modulator of sickle hemoglobin (HbS). By binding to HbS, it stabilizes the oxygenated state of the hemoglobin molecule, thereby delaying the polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling and the subsequent pathophysiology of SCD.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and comparator SCD therapies. It is important to note the differences in study durations and models (preclinical vs. clinical) when comparing these agents.

Table 1: Preclinical Efficacy in Murine Models of Sickle Cell Disease

ParameterThis compoundHydroxyureaL-GlutamineVoxelotor
Study Duration 15 Days[1]6 Months[2][3][4]8 Weeks[5][6][7]9-12 Days
Mouse Model Townes[1]Townes[2][3][4]Humanized SCD Mice[5][6][7]Townes
Reduction in Sickling 37.8% (±9%) decrease[1]Data not availableData not availableSignificant reduction
Hemoglobin (Hb) Levels 42.4% (±4.2%) increase[1]Data not availableData not available>1 g/dL increase in a subset of mice with high Hb occupancy
Hematocrit (Hct) 30.9% (±0.7%) increase[1]Data not availableData not availableData not available
Red Blood Cell (RBC) Count 39.2% (±9.3%) increase[1]Data not availableData not availableData not available
Reticulocyte Count 54.7% (±2.4%) decrease[1]Data not availableData not availableDecreased in mice with high Hb occupancy
Other Notable Effects Decreased p50 by 53.7%[1]Limits chronic mechanical pain development[2][3][4]Reduces hemolysis but does not ameliorate hepatic vaso-occlusion or liver fibrosis[5][6][7]Improves RBC deformability

Table 2: Long-Term Clinical Efficacy in Human Trials

ParameterVoxelotor (HOPE Study)Crizanlizumab (SUSTAIN & SOLACE Studies)L-Glutamine (Phase 3 Trial)
Study Duration 72 WeeksUp to 104.7 weeks (SOLACE)[8]48 Weeks[9]
Primary Endpoint Increase in HemoglobinReduction in Vaso-occlusive Crises (VOCs)Reduction in Sickle Cell Crises
Hemoglobin (Hb) Levels Adjusted mean change of +1.0 g/dL (1500 mg dose)Not the primary endpointNo significant difference
Vaso-occlusive Crises (VOCs) Numerically fewer events45.3% lower median annual rate (SUSTAIN)[8]Median of 3 crises vs 4 with placebo[9]
Hospitalizations Data not available42% reduction in the median annual rate of days hospitalized (SUSTAIN)[10]Median of 2 hospitalizations vs 3 with placebo[9]
Markers of Hemolysis Significant reductions in indirect bilirubin and reticulocytesNot the primary endpointNo significant difference in hematocrit or reticulocyte count[9]

Experimental Protocols

This compound 15-Day Study in Townes Mouse Model
  • Animals: Townes SCD model mice (humanized sickle cell mice).

  • Treatment: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days.[1]

  • Assessments:

    • Hematology: Complete blood counts (hemoglobin, hematocrit, red blood cell count, reticulocyte count) were analyzed.

    • Red Blood Cell (RBC) Sickling: Blood samples were subjected to hypoxic conditions to induce sickling, and the percentage of sickled cells was quantified.

    • Oxygen Affinity: The p50 (partial pressure of oxygen at which hemoglobin is 50% saturated) was measured to assess changes in oxygen affinity.

Hydroxyurea 6-Month Study in Townes Mouse Model
  • Animals: Townes HbSS and HbAA mice.[3]

  • Treatment: Hydroxyurea was administered from birth to 6 months of age via the drinking water of the dams (50 mg/kg/day) and then directly to the pups.[3]

  • Assessments:

    • Pain Behavior: Reflexive pain behavior tests, including mechanical sensitivity, were performed.

    • Hematology: Blood parameters were measured.

    • In vitro Sickling Assay: Blood samples were exposed to sodium metabisulfite to induce sickling.[3]

L-Glutamine 8-Week Study in a Mouse Model of Sickle Cell Disease
  • Animals: Humanized SCD mice.[5][6][7]

  • Treatment: L-glutamine was administered for up to eight weeks via drinking water.[5][6]

  • Assessments:

    • Liver Vaso-occlusion and Fibrosis: Quantitative liver intravital microscopy and biochemical analysis were used to assess hepatic vaso-occlusion and fibrosis.

    • Hemolysis: Markers of hemolysis were evaluated.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparator drugs.

PF07059013_Mechanism cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated HbS Oxy_HbS Oxygenated HbS Deoxy_HbS->Oxy_HbS Oxygenation Polymerization HbS Polymerization Deoxy_HbS->Polymerization Initiates Oxy_HbS->Deoxy_HbS Oxygen Release Oxy_HbS->Polymerization Inhibits PF07059013 This compound PF07059013->Oxy_HbS Binds & Stabilizes Sickling Cell Sickling Polymerization->Sickling

Caption: Mechanism of action of this compound.

Voxelotor_Mechanism cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated HbS Oxy_HbS Oxygenated HbS Deoxy_HbS->Oxy_HbS Oxygenation Polymerization HbS Polymerization Deoxy_HbS->Polymerization Initiates Oxy_HbS->Deoxy_HbS Oxygen Release Oxy_HbS->Polymerization Inhibits Voxelotor Voxelotor Voxelotor->Oxy_HbS Binds & Stabilizes (Increases O2 Affinity) Sickling Cell Sickling Polymerization->Sickling

Caption: Mechanism of action of Voxelotor.

Hydroxyurea_Mechanism Hydroxyurea Hydroxyurea Ribonucleotide_Reductase Ribonucleotide Reductase Hydroxyurea->Ribonucleotide_Reductase Inhibits NO_Bioavailability Nitric Oxide (NO) Bioavailability Hydroxyurea->NO_Bioavailability Increases Adhesion_Molecules Adhesion Molecule Expression Hydroxyurea->Adhesion_Molecules Reduces DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis Erythroid_Progenitors Erythroid Progenitors DNA_Synthesis->Erythroid_Progenitors Stress HbF_Production Fetal Hemoglobin (HbF) Production Erythroid_Progenitors->HbF_Production Induces HbS_Polymerization HbS Polymerization HbF_Production->HbS_Polymerization Inhibits Vaso_occlusion Vaso-occlusion HbS_Polymerization->Vaso_occlusion NO_Bioavailability->Vaso_occlusion Reduces Adhesion_Molecules->Vaso_occlusion

Caption: Multifactorial mechanism of action of Hydroxyurea.

Crizanlizumab_Mechanism cluster_Vasculature Blood Vessel Endothelial_Cell Activated Endothelial Cell P_Selectin P-Selectin Endothelial_Cell->P_Selectin Platelet Activated Platelet Platelet->P_Selectin Sickled_RBC Sickled RBC Adhesion Cell Adhesion Sickled_RBC->Adhesion Leukocyte Leukocyte Leukocyte->Adhesion P_Selectin->Sickled_RBC Binds P_Selectin->Leukocyte Binds Crizanlizumab Crizanlizumab Crizanlizumab->P_Selectin Blocks Binding Vaso_occlusion Vaso-occlusion Adhesion->Vaso_occlusion

Caption: Mechanism of action of Crizanlizumab.

LGlutamine_Mechanism L_Glutamine L-Glutamine NAD_Synthesis NAD+ Synthesis L_Glutamine->NAD_Synthesis Glutathione_Synthesis Glutathione (GSH) Synthesis L_Glutamine->Glutathione_Synthesis NAD_Redox Increased NAD+ Redox Potential NAD_Synthesis->NAD_Redox Antioxidant_Capacity Increased Antioxidant Capacity Glutathione_Synthesis->Antioxidant_Capacity Oxidative_Stress Oxidative Stress in RBCs NAD_Redox->Oxidative_Stress Reduces Antioxidant_Capacity->Oxidative_Stress Reduces RBC_Adhesion RBC Adhesion to Endothelium Oxidative_Stress->RBC_Adhesion Vaso_occlusion Vaso-occlusion RBC_Adhesion->Vaso_occlusion

Caption: Antioxidant mechanism of L-Glutamine.

Experimental Workflow

Preclinical_Workflow Animal_Model Townes SCD Mouse Model Treatment_Groups Treatment Groups (e.g., this compound, Hydroxyurea, Vehicle) Animal_Model->Treatment_Groups Dosing Chronic Dosing Regimen (Specified Duration and Frequency) Treatment_Groups->Dosing Assessments Efficacy Assessments Dosing->Assessments Hematology Hematological Analysis (CBC, Reticulocytes) Assessments->Hematology Sickling_Assay In Vitro Sickling Assay Assessments->Sickling_Assay Pain_Behavior Pain Behavior Testing Assessments->Pain_Behavior Organ_Pathology Histopathological Analysis of Organs Assessments->Organ_Pathology Data_Analysis Statistical Data Analysis Hematology->Data_Analysis Sickling_Assay->Data_Analysis Pain_Behavior->Data_Analysis Organ_Pathology->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: General experimental workflow for preclinical SCD studies.

References

Comparative Pharmacokinetics of PF-07059013 and Other Sickle Cell Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of PF-07059013, a novel noncovalent hemoglobin (Hb) modulator, and other prominent drugs used in the management of Sickle Cell Disease (SCD). The information herein is intended to support research and development efforts by offering a structured overview of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.

Executive Summary

Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, vaso-occlusion, and hemolysis. Pharmacokinetic properties of SCD therapeutics are crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity. This guide focuses on this compound and compares its characteristics with Voxelotor, Crizanlizumab, L-Glutamine, and Hydroxyurea. While quantitative pharmacokinetic data for this compound in humans is not yet publicly available in detail, preclinical studies and pharmacometrics modeling have characterized its unique nonlinear pharmacokinetic profile.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for this compound and other selected SCD drugs. It is important to note that direct cross-study comparisons should be made with caution due to differences in study populations, designs, and analytical methods.

ParameterThis compoundVoxelotorCrizanlizumabL-GlutamineHydroxyurea
Mechanism of Action Noncovalent allosteric modulator of hemoglobin, increasing oxygen affinity.Covalently binds to hemoglobin to increase oxygen affinity and inhibit polymerization.Monoclonal antibody that blocks P-selectin, reducing cell adhesion.Amino acid that may reduce oxidative stress in red blood cells.Induces fetal hemoglobin (HbF) production and has myelosuppressive effects.
Route of Administration OralOralIntravenousOralOral
Absorption Information not publicly available.Rapidly absorbed.N/ARapid absorption.[1][2]Readily absorbed.[3]
Time to Peak (Tmax) Information not publicly available.~2 hours (single dose)End of 30-minute infusion.[4]~1.2 hours.[2]1-4 hours.[3]
Peak Concentration (Cmax) Information not publicly available.0.16 mg/mL (at 5 mg/kg dose).[5]Dose-normalized Cmax decreases with dose escalation.[1]Varies with dose.
Area Under the Curve (AUC) Information not publicly available.34.6 mg*hr/mL (AUCinf at 5 mg/kg dose).[5]Median AUC in plasma of SCD patients was 101.3 mg/L/h.[6][7]
Half-life (t1/2) Information not publicly available.50 ± 3 hours in SCD patients.[8]7.6 days in SCD patients.[9]Rapid elimination.[1]Short half-life.[7]
Volume of Distribution (Vd) Information not publicly available.4.26 L.[5]Dose positively correlated with Vd.[1]Approximates total body water.[3]
Clearance (CL) Information not publicly available.11.7 mL/hr.[5]Baseline L-glutamine concentrations correlated negatively with clearance.[1]
Metabolism Information not publicly available.Expected to be metabolized into small peptides by catabolic pathways.[9]Up to 50% of an oral dose is metabolized.[3]
Excretion Information not publicly available.
Pharmacokinetic Profile Nonlinear pharmacokinetics due to positive cooperative binding to hemoglobin.Linear pharmacokinetics.[8]Nonlinear pharmacokinetics over a wide dose range.Capacity-limited, non-linear pharmacokinetics.Disproportionately greater peak plasma concentrations and AUCs with increasing doses.[3]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of these drugs are often proprietary. However, based on published literature, the following general methodologies are employed:

Pharmacokinetic Studies in Humans
  • Study Design: First-in-human studies typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers, followed by studies in patients with SCD.[8][10] These are often randomized, double-blind, placebo-controlled trials.

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to determine the drug concentration in plasma, whole blood, and/or red blood cells over time.

  • Bioanalytical Method: Drug concentrations are typically quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods.[6][7]

  • Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2. Population pharmacokinetic (PopPK) modeling is frequently used to describe the concentration-time data, identify sources of variability, and evaluate the influence of covariates (e.g., body weight, age, disease severity).[1]

Preclinical Pharmacokinetic Assessment in Animal Models
  • Animal Model: The Townes mouse model, a humanized knock-in model of SCD, is commonly used for preclinical efficacy and pharmacokinetic studies.[11][12]

  • Dosing and Sample Collection: The drug is administered orally or via other relevant routes, and blood samples are collected at various time points to determine drug concentrations.

  • In Vivo Sickling Assay: A key pharmacodynamic endpoint in preclinical studies is the assessment of red blood cell sickling. This is often evaluated ex vivo by treating a blood smear with a deoxygenating agent like sodium metabisulfite and microscopically counting the percentage of sickled cells.[13]

Mandatory Visualization

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis in_vitro In Vitro Assays (Metabolism, Protein Binding) in_vivo_pk In Vivo PK Studies (Animal Models, e.g., Townes Mouse) in_vitro->in_vivo_pk Inform Dosing phase1 Phase I Clinical Trial (Healthy Volunteers) - Safety & Tolerability - SAD & MAD PK in_vivo_pk->phase1 Predict Human PK in_vivo_pd In Vivo PD Studies (e.g., Sickling Assay) in_vivo_pd->phase1 Establish Proof-of-Concept phase2_3 Phase II/III Clinical Trials (SCD Patients) - Efficacy & Safety - Population PK phase1->phase2_3 Determine Safe Dose Range pk_modeling Pharmacokinetic Modeling - Non-Compartmental Analysis (NCA) - Population PK (PopPK) phase2_3->pk_modeling bioanalysis Bioanalytical Method Development & Validation (e.g., HPLC, LC-MS) bioanalysis->pk_modeling Provide Concentration Data pk_modeling->phase2_3 Inform Dose Optimization

Caption: General workflow of a pharmacokinetic study for a new SCD drug.

Hemoglobin_Modulator_MOA cluster_RBC Red Blood Cell cluster_consequences Pathophysiology Deoxy_HbS Deoxygenated HbS Oxy_HbS Oxygenated HbS Deoxy_HbS->Oxy_HbS Oxygenation Polymerization Polymerization Deoxy_HbS->Polymerization Oxy_HbS->Deoxy_HbS Oxygen Release Sickling Cell Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion Sickling->Vaso_occlusion Hemolysis Hemolysis Sickling->Hemolysis Drug This compound Drug->Oxy_HbS Binds & Stabilizes

Caption: Proposed mechanism of action for hemoglobin modulators like this compound.

References

Evaluating the Synergistic Potential of PF-07059013 with Other Sickle Cell Disease Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a complex genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic organ damage. While several therapeutic agents have been developed to target different aspects of SCD pathophysiology, the potential for synergistic effects through combination therapies remains a critical area of investigation. This guide provides a comparative analysis of PF-07059013, a novel noncovalent modulator of HbS, with other approved SCD therapies, and explores the theoretical basis for their synergistic use.

This compound is a clinical-stage small molecule that binds to hemoglobin, stabilizing its oxygenated state and thereby directly inhibiting HbS polymerization, the root cause of RBC sickling.[1] Preclinical studies in the Townes mouse model of SCD have demonstrated its potential to reduce sickling and improve hematological parameters. This guide will compare the preclinical data of this compound with that of Voxelotor (a covalent hemoglobin modulator), Crizanlizumab (a P-selectin inhibitor), L-glutamine (an antioxidant), and Hydroxyurea (a fetal hemoglobin inducer), and propose potential synergistic interactions based on their distinct mechanisms of action.

Comparative Preclinical Efficacy in Townes Mouse Model of SCD

The following table summarizes the available preclinical data for this compound and other SCD therapies in the Townes mouse model. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

TherapyDosing RegimenKey FindingsReference
This compound 200 mg/kg, twice daily, orally for 15 days- 37.8% reduction in RBC sickling- 42.4% increase in hemoglobin- 30.9% increase in hematocrit- 54.7% decrease in reticulocytes[2][3]
Voxelotor (GBT440) 100 or 150 mg/kg, twice daily, orally for 9-12 days- Dose-dependent increase in hemoglobin oxygen affinity- Reduction in RBC sickling (in mice with >30% Hb occupancy)- Prolonged RBC half-life[2][4]
Hydroxyurea 50 mg/kg/day, intraperitoneally for 2 weeks- Reduced plasma heme and LDH- Decreased pro-inflammatory cytokines- Attenuated kidney damage[5]
L-glutamine Administered in drinking water for 8 weeks- Reduced hepatic hemoglobin-heme-iron levels- Did not ameliorate ischemic liver injury or fibrosis[6]
Crizanlizumab Not available in Townes mouse model- Mouse models have shown that blockade of P-selectin decreases the adhesion of sickled red blood cells.[7]

Experimental Protocols

This compound Preclinical Study in Townes Mice
  • Animal Model: Homozygous Townes mice (SS) expressing human α- and βS-globin genes.[2]

  • Treatment: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days. A vehicle control group was also included.[2][3]

  • RBC Sickling Analysis: Blood samples were collected and subjected to deoxygenation conditions. The percentage of sickled cells was determined by microscopy.[2]

  • Hematological Analysis: Complete blood counts (CBC), including hemoglobin, hematocrit, and reticulocyte counts, were measured using an automated hematology analyzer.[2]

Voxelotor (GBT1118) Preclinical Study in Townes Mice
  • Animal Model: Homozygous Townes mice (SS).[8]

  • Treatment: The voxelotor analog, GBT1118, was administered in the chow at 4 g/kg for 7 days. A control group received standard chow.[9]

  • Blood Viscosity and RBC Deformability: Whole blood viscosity and RBC deformability were measured under varying oxygen concentrations using a cone and plate viscometer and an oxygen gradient ektacytometer, respectively.[9][10]

  • Hematological Analysis: Hemoglobin levels were measured.[10]

Hydroxyurea Preclinical Study in Townes Mice
  • Animal Model: Homozygous Townes mice (SS) and their non-sickle genetic controls (HbAA).[5]

  • Treatment: Hydroxyurea (50 mg/kg/day) or vehicle was administered via intraperitoneal injection five times per week for two weeks.[5]

  • Biomarker Analysis: Plasma levels of heme, lactate dehydrogenase (LDH), and pro-inflammatory cytokines were measured. Urinary markers of kidney injury were also assessed.[5]

  • Histopathology: Kidney tissues were examined for evidence of damage.[5]

L-glutamine Preclinical Study in Sickle Cell Mice
  • Animal Model: Humanized SCD mice.[6]

  • Treatment: L-glutamine was administered in the drinking water for eight weeks.[6]

  • Liver Analysis: Quantitative liver intravital microscopy and biochemical analysis were performed to assess hepatic hemoglobin-heme-iron levels, ischemic injury, and fibrosis.[6]

Visualizing Mechanisms and Synergistic Potential

The following diagrams illustrate the distinct mechanisms of action of this compound and other SCD therapies, highlighting potential points of synergistic interaction.

PF07059013_Mechanism cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated HbS Polymerization HbS Polymerization Deoxy_HbS->Polymerization initiates Sickling RBC Sickling Polymerization->Sickling causes PF07059013 This compound Oxy_HbS Oxygenated HbS PF07059013->Oxy_HbS stabilizes Oxy_HbS->Deoxy_HbS prevents transition to

Figure 1: Mechanism of Action of this compound.

Synergistic_Pathways cluster_Pathophysiology SCD Pathophysiology cluster_Therapies Therapeutic Interventions HbS_Polymerization HbS Polymerization RBC_Sickling RBC Sickling HbS_Polymerization->RBC_Sickling Vaso_occlusion Vaso-occlusion RBC_Sickling->Vaso_occlusion Oxidative_Stress Oxidative Stress RBC_Sickling->Oxidative_Stress Inflammation Inflammation Vaso_occlusion->Inflammation PF07059013 This compound PF07059013->HbS_Polymerization inhibits Hydroxyurea Hydroxyurea Hydroxyurea->HbS_Polymerization inhibits (via ↑ HbF) Crizanlizumab Crizanlizumab Crizanlizumab->Vaso_occlusion inhibits (anti-adhesion) L_glutamine L-glutamine L_glutamine->Oxidative_Stress reduces

Figure 2: Potential Synergistic Targets of SCD Therapies.

Discussion of Potential Synergistic Effects

While direct experimental data on the combination of this compound with other SCD therapies is currently lacking, their distinct mechanisms of action suggest a strong potential for synergistic or additive effects.

  • This compound and Hydroxyurea: Hydroxyurea increases the production of fetal hemoglobin (HbF), which does not participate in HbS polymerization.[11] Combining this compound, which stabilizes the oxygenated state of existing HbS, with hydroxyurea could provide a dual mechanism to inhibit polymerization. This combination could potentially lead to a more profound reduction in sickling and hemolysis than either agent alone.

  • This compound and Crizanlizumab: Crizanlizumab is a monoclonal antibody that targets P-selectin, a key adhesion molecule involved in the interaction between sickled RBCs, endothelial cells, and leukocytes, which leads to vaso-occlusion.[12] A combination of this compound, which reduces the formation of sickled cells, and Crizanlizumab, which blocks the adhesion of any remaining sickled cells, could offer a powerful two-pronged approach to preventing vaso-occlusive crises (VOCs).

  • This compound and L-glutamine: L-glutamine is thought to reduce oxidative stress in sickle RBCs by increasing the levels of NAD and its reduced form, NADH.[13][14] While this compound addresses the primary pathology of HbS polymerization, L-glutamine could mitigate the downstream consequences of sickling, such as increased oxidative damage to the RBC membrane. Clinical trials have suggested an additive effect of L-glutamine with hydroxyurea in reducing pain crises.[13][15][16] A similar additive or synergistic effect with this compound is plausible.

  • This compound and Voxelotor: Both this compound and Voxelotor are hemoglobin oxygen affinity modulators. Voxelotor binds covalently to the N-terminal valine of the alpha-globin chain, while this compound is a noncovalent modulator.[1][15] While their primary mechanism is similar, differences in binding and pharmacokinetics might allow for combination use to achieve a more sustained and potent effect. However, the potential for additive toxicity would need to be carefully evaluated.

Conclusion

This compound represents a promising therapeutic approach for SCD by directly targeting HbS polymerization. While preclinical data are encouraging, the true potential of this agent may lie in its use as part of a combination therapy regimen. The distinct and complementary mechanisms of action of existing SCD therapies such as hydroxyurea, crizanlizumab, and L-glutamine provide a strong rationale for investigating their synergistic effects with this compound. Further preclinical and clinical studies are warranted to explore these potential combinations, which could lead to more effective and personalized treatment strategies for individuals living with sickle cell disease.

References

Safety Operating Guide

Proper Disposal Procedures for PF-07059013: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As an investigational new drug, a specific Safety Data Sheet (SDS) for PF-07059013 is not publicly available. This guide is based on general best practices for the disposal of investigational pharmaceutical compounds and small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. All procedures must comply with local, state, and federal regulations.

Essential Safety and Logistical Information

The proper disposal of investigational compounds like this compound is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following procedures provide a framework for the safe handling and disposal of this and other similar research materials.

Waste Characterization and Segregation

The first and most crucial step is to determine the nature of the waste. Since this compound is a novel chemical compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1][2]

Key Principles of Waste Segregation:

  • Do Not Mix Waste Streams: Never mix different types of chemical waste. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[3]

  • Separate Sharps: All sharps (needles, syringes, scalpels, etc.) contaminated with this compound must be disposed of in designated, puncture-resistant sharps containers.

  • Solid vs. Liquid Waste: Dispose of solid and liquid waste in separate, clearly labeled containers.

  • Contaminated Materials: Personal Protective Equipment (PPE), disposable labware (e.g., pipette tips, centrifuge tubes), and cleaning materials (e.g., absorbent pads) contaminated with this compound must be disposed of as hazardous waste.

Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and transport of chemical waste.

  • Container Selection: Use containers that are compatible with the chemical properties of this compound. For liquid waste, ensure the container has a secure, leak-proof lid.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date the waste was first added to the container.[4]

Storage of Chemical Waste

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Container Closure: Waste containers must be kept closed at all times, except when adding waste.

Disposal Procedures
  • Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowable time (per institutional policy), contact your institution's EHS department to arrange for pickup.

  • Licensed Waste Vendor: The EHS department will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the chemical waste, which is typically done via incineration.[5][6]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Data Presentation

The following tables provide a template for tracking key information related to this compound waste streams. This information should be readily available for your EHS department and for inclusion on hazardous waste labels.

Table 1: this compound Waste Stream Characterization

Waste Stream ID Description Physical State Hazard Classification Container Type
This compound-SOL-01Unused or expired solid this compoundSolidHazardous (Assumed)Lined, sealed drum
This compound-LIQ-01This compound in organic solvent (e.g., DMSO)LiquidHazardous, FlammableGlass or polyethylene bottle
This compound-AQ-01This compound in aqueous solutionLiquidHazardousPolyethylene bottle
This compound-CONT-01Contaminated labware and PPESolidHazardousLined, sealed drum
This compound-SHRP-01Contaminated sharpsSolidHazardous, SharpsPuncture-resistant sharps container

Table 2: Disposal Log for this compound Waste

Date Waste Stream ID Container ID Quantity (g or L) Disposal Request Date Pickup Date Disposed By (EHS/Vendor)
[Date][e.g., this compound-LIQ-01][Unique Identifier][Amount][Date][Date][Name]

Experimental Protocols

The following is a generalized protocol for an experiment that would generate this compound waste, with an emphasis on waste handling procedures.

Protocol: In Vitro Cell-Based Assay with this compound

  • Preparation of this compound Stock Solution:

    • In a chemical fume hood, weigh out the required amount of solid this compound.

    • Dispose of the weigh boat and any contaminated spatula tips in the "this compound-CONT-01" waste container.

    • Dissolve the solid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Any unused solid this compound should be returned to its original container and stored appropriately. If it is expired or no longer needed, dispose of it in the "this compound-SOL-01" waste container.

  • Preparation of Working Solutions:

    • Dilute the stock solution with cell culture medium to the desired final concentrations.

    • Dispose of all pipette tips used for this dilution series in the "this compound-CONT-01" waste container.

  • Cell Treatment:

    • Add the this compound working solutions to the cell cultures.

    • Incubate for the desired time.

  • Post-Treatment Waste Disposal:

    • Aspirate the media containing this compound from the cell culture plates. This liquid waste should be collected in the "this compound-AQ-01" waste container.

    • Dispose of the cell culture plates and any other contaminated labware in the "this compound-CONT-01" waste container.

  • Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with this compound according to your laboratory's standard operating procedures.

    • Dispose of any cleaning materials (e.g., wipes, absorbent pads) in the "this compound-CONT-01" waste container.

Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment cluster_disposal Disposal Generate This compound Waste Generated Characterize Characterize Waste (Solid, Liquid, Sharps, Contaminated) Generate->Characterize Solid Solid Waste Container (this compound-SOL-01) Characterize->Solid Solid Liquid Liquid Waste Container (this compound-LIQ-01) Characterize->Liquid Liquid Contaminated Contaminated PPE/Labware (this compound-CONT-01) Characterize->Contaminated Contaminated Materials Sharps Sharps Container (this compound-SHRP-01) Characterize->Sharps Sharps Store Store in Satellite Accumulation Area Solid->Store Liquid->Store Contaminated->Store Sharps->Store Request Request EHS Pickup Store->Request Dispose Disposal by Licensed Vendor (Incineration) Request->Dispose

Caption: Workflow for the disposal of this compound from generation to final disposal.

WasteSegregation Start Waste Item Generated (Contaminated with this compound) IsSharp Is it a sharp? Start->IsSharp IsLiquid Is it a liquid? IsSharp->IsLiquid No SharpsContainer Dispose in Sharps Container (this compound-SHRP-01) IsSharp->SharpsContainer Yes IsSolidCompound Is it pure/unused solid compound? IsLiquid->IsSolidCompound No LiquidContainer Dispose in Liquid Waste Container (e.g., this compound-LIQ-01) IsLiquid->LiquidContainer Yes SolidContainer Dispose in Solid Waste Container (this compound-SOL-01) IsSolidCompound->SolidContainer Yes ContaminatedContainer Dispose in Contaminated Materials Container (this compound-CONT-01) IsSolidCompound->ContaminatedContainer No (e.g., PPE, labware)

Caption: Decision tree for segregating different types of this compound waste.

References

Essential Safety and Handling Guidance for PF-07059013

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-08

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the investigational compound PF-07059013. As a novel molecule in clinical development, comprehensive public safety data is limited. Therefore, a conservative approach to handling, based on guidelines for investigational new drugs, is paramount to ensure personnel safety.

Hazard Communication

This compound is an investigational new drug developed by Pfizer. While a specific public Safety Data Sheet (SDS) is not available, it is prudent to treat this compound as potentially hazardous. All personnel must be trained on the potential risks and safe handling procedures before working with this substance.

Key Principles for Handling Investigational Compounds:

  • Assume Potency: Until comprehensive toxicological data is available, handle this compound as a potent pharmaceutical compound.

  • Control Exposure: Engineering controls should be the primary means of minimizing exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory for all handling procedures.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting.

Body Part PPE Recommendation Rationale
Respiratory NIOSH-approved respirator (e.g., N95 or higher) for handling powders. Use in a certified chemical fume hood or other ventilated enclosure.To prevent inhalation of airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.To prevent skin contact.
Eyes Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Body Laboratory coat, disposable gown.To protect skin and clothing from contamination.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Procedures b Don Appropriate PPE a->b c Work in a Ventilated Enclosure b->c d Weigh and Prepare Solutions c->d e Label all Containers d->e f Decontaminate Work Surfaces e->f g Dispose of Waste Properly f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Figure 1. Standard workflow for handling this compound.

Spill and Exposure Procedures

Immediate action is crucial in the event of a spill or personnel exposure.

Scenario Immediate Action
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area. Restrict access. Notify the appropriate safety personnel.

Disposal Plan

All waste materials contaminated with this compound must be considered hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Dispose of in a designated sharps container.

Follow all institutional, local, and national regulations for the disposal of chemical waste.

Disclaimer

This information is provided as a general guide for the safe handling of an investigational compound and is not a substitute for a formal risk assessment. All laboratory personnel must be trained and adhere to their institution's specific safety protocols and procedures. For detailed safety information, it is recommended to contact the compound provider, Pfizer, directly.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.